molecular formula C6H10N2 B1355108 N-Methyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 26052-05-1

N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No.: B1355108
CAS No.: 26052-05-1
M. Wt: 110.16 g/mol
InChI Key: NOARPNKCSMTOJD-UHFFFAOYSA-N
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Description

N-Methyl-1-(1H-pyrrol-2-yl)methanamine (CAS 26052-05-1) is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol . This organonitrogen compound serves as a versatile building block and key synthetic intermediate in medicinal chemistry research. Its structure, featuring a pyrrole ring and a N-methylmethanamine side chain, is a pharmacophoric motif present in compounds with diverse biological activities. Scientific literature highlights the research value of this structural scaffold. For instance, structurally similar 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines have been designed, synthesized, and screened in vitro as potential serotonin reuptake transporter (SERT) inhibitors, showing promise for investigating antidepressant activity . Furthermore, the N-methylmethanamine-pyrrole core is found in other investigational compounds, such as the novel potassium-competitive acid blocker (P-CAB) TAK-438, which has been studied for the treatment of acid-related diseases . Researchers utilize this chemical as a precursor in the synthesis and optimization of more complex molecules for various pharmaceutical applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-1-(1H-pyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-7-5-6-3-2-4-8-6/h2-4,7-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOARPNKCSMTOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517202
Record name N-Methyl-1-(1H-pyrrol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26052-05-1
Record name N-Methyl-1-(1H-pyrrol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(1H-pyrrol-2-yl)methanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of N-Methyl-1-(1H-pyrrol-2-yl)methanamine, a pyrrole derivative of significant interest to researchers in medicinal chemistry and drug development. The document details a robust synthetic protocol for its preparation via reductive amination, outlines its physicochemical characteristics, and explores its predicted spectroscopic profile. Furthermore, this guide delves into the potential biological activities and toxicological considerations based on the broader class of pyrrole-containing compounds, offering a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound, a simple yet functionally rich derivative, represents a key starting material and structural motif for the synthesis of more complex bioactive molecules. This guide aims to provide a detailed technical resource for researchers, consolidating essential information on its synthesis, properties, and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine featuring a methyl group and a pyrrole-2-ylmethyl substituent attached to the nitrogen atom. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀N₂[LookChem]
Molecular Weight 110.16 g/mol [LookChem]
CAS Number 26052-05-1[LookChem]
Appearance Predicted to be a liquid-
Boiling Point 84-85 °C (at 11 Torr)[LookChem]
Density (Predicted) 1.007 ± 0.06 g/cm³[LookChem]
pKa (Predicted) 17.48 ± 0.50[LookChem]
Storage Temperature 2-8°C[LookChem]

Synthesis Methodology: Reductive Amination

A reliable and scalable synthesis of this compound can be achieved through the reductive amination of pyrrole-2-carboxaldehyde with methylamine.[5][6] This widely utilized reaction in organic synthesis offers a direct and efficient route to secondary amines. The causality behind this experimental choice lies in the high reactivity of the aldehyde carbonyl group towards nucleophilic attack by the primary amine, followed by reduction of the resulting imine intermediate.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Pyrrole_aldehyde Pyrrole-2-carboxaldehyde Mixing Mixing in suitable solvent (e.g., Methanol) Pyrrole_aldehyde->Mixing Methylamine Methylamine (solution) Methylamine->Mixing Imine_formation Imine Formation (Intermediate) Mixing->Imine_formation Spontaneous condensation Reduction Reduction with a suitable agent (e.g., Sodium Borohydride) Imine_formation->Reduction In-situ reduction Quenching Reaction Quenching Reduction->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Pyrrole-2-carboxaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol.

  • Amine Addition: To the stirred solution, add methylamine solution (1.1-1.5 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the pyrrole ring.

  • Reaction Completion and Quenching: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water.

  • Work-up: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. The bicarbonate wash is essential to neutralize any acidic byproducts and remove unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the methylene bridge protons, and the N-methyl protons.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
Pyrrole N-HBroad singlet, ~8.0-9.0
Pyrrole H5Triplet, ~6.7
Pyrrole H3Triplet, ~6.1
Pyrrole H4Multiplet, ~6.0
Methylene (-CH₂-)Singlet, ~3.7
N-Methyl (-CH₃)Singlet, ~2.4
Amine N-HBroad singlet, variable
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
Pyrrole C2 (ipso)~130
Pyrrole C5~118
Pyrrole C3~108
Pyrrole C4~107
Methylene (-CH₂-)~48
N-Methyl (-CH₃)~36
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[10][11][12][13]

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (pyrrole)3300-3500 (broad)
N-H Stretch (amine)3300-3400 (sharp)
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic)2950-2850
C=C Stretch (pyrrole ring)1500-1600
C-N Stretch1250-1020
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[14][15][16][17][18]

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M]⁺110
[M-CH₃]⁺95
[M-NHCH₃]⁺79

Reactivity and Potential Applications in Drug Development

This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrrole nitrogen can be further functionalized, and the secondary amine provides a handle for introducing various substituents.

Derivatives of pyrrole-2-methanamine have been explored for a range of biological activities:

  • Antimicrobial Agents: The pyrrole scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties.[2]

  • Anticancer Agents: Many pyrrole-containing compounds have been investigated for their potential as anticancer drugs.[1]

  • Enzyme Inhibitors: The structural features of the pyrrole ring allow for its incorporation into molecules designed to inhibit specific enzymes.

Toxicological and Safety Considerations

Specific toxicological data for this compound is not extensively documented. However, based on related aminomethyl compounds and pyrrolizidine alkaloids, caution should be exercised during handling.[19][20][21]

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area immediately with copious amounts of water.

It is important to note that some pyrrole-containing compounds, particularly pyrrolizidine alkaloids, are known to be hepatotoxic.[21] While this compound does not belong to this class, its metabolic fate and long-term toxicological profile have not been established. Therefore, it should be handled with the care afforded to all novel chemical entities.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. This technical guide provides a foundational understanding of its synthesis, physicochemical properties, and predicted spectroscopic characteristics. While further experimental investigation into its biological activity and toxicology is warranted, the information presented herein serves as a critical resource for researchers looking to utilize this versatile molecule in their scientific endeavors.

References

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

  • Reddy, T. J., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. MDPI. [Link]

  • Stoyanov, S., et al. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Bhardwaj, V., et al. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Bhardwaj, V., et al. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),... ResearchGate. [Link]

  • Kumar, N. M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • (n.d.). Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics. CIR Report Data Sheet. [Link]

  • Nachtigall, P., et al. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. ACS Publications. [Link]

  • (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • (n.d.). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. PubMed. [Link]

  • (2025). Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol. ResearchGate. [Link]

  • Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • (n.d.). (1H-pyrrol-2-yl)methanamine. PubChem. [Link]

  • Wang, M., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • (n.d.). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]

  • (n.d.). The FTIR spectrum for Pyrrole. ResearchGate. [Link]

  • (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC. [Link]

  • (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Nachtigall, P., et al. (2025). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. ResearchGate. [Link]

  • (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • (n.d.). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

  • (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • (n.d.). (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. ResearchGate. [Link]

  • (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. [Link]

Sources

"N-Methyl-1-(1H-pyrrol-2-yl)methanamine" CAS number 26052-05-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Methyl-1-(1H-pyrrol-2-yl)methanamine (CAS: 26052-05-1)

Foreword: The Pyrrole Moiety as a Privileged Scaffold

From the heme in our blood to the vibrant pigments in nature, the pyrrole ring is a fundamental heterocyclic scaffold. In the realm of medicinal chemistry, its derivatives serve as crucial building blocks for a new generation of therapeutics. This guide focuses on a specific, yet significant, member of this family: This compound . With its reactive primary amine and versatile pyrrole core, this compound is a key intermediate in the synthesis of complex, biologically active molecules. This document, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and synthetic strategies.

Core Compound Identity and Physicochemical Properties

This compound is a disubstituted pyrrole derivative. The core structure consists of a pyrrole ring substituted at the 2-position with a methylaminomethyl group (-CH₂NHCH₃). Understanding its fundamental properties is the first step in its effective application.

PropertyValueSource
CAS Number 26052-05-1[1]
Molecular Formula C₆H₁₀N₂[2]
Molecular Weight 110.16 g/mol [2]
IUPAC Name (1-methylpyrrol-2-yl)methanamine[2]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
XLogP3-AA -0.4[2]

Strategic Synthesis: Reductive Amination Pathway

The most logical and widely applicable method for synthesizing this compound is through a two-step process starting from pyrrole. This involves the initial formylation of the pyrrole ring to generate an aldehyde, followed by a direct reductive amination with methylamine.

Synthetic Workflow Overview

The overall transformation is a classic example of building functionality onto a heterocyclic core. The Vilsmeier-Haack reaction provides a regioselective method to install the required carbonyl group, which then acts as an electrophilic handle for the introduction of the methylamine nucleophile.

G Pyrrole Pyrrole Aldehyde Pyrrole-2-carboxaldehyde Pyrrole->Aldehyde Step 1: Vilsmeier-Haack Formylation Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Pyrrole Target This compound Aldehyde->Target Step 2: Reductive Amination ReductiveAmination Methylamine (CH₃NH₂) Reducing Agent (e.g., NaBH₃CN) ReductiveAmination->Aldehyde

Caption: Two-step synthesis of the target compound from pyrrole.

Step 1: Formylation of Pyrrole (Vilsmeier-Haack Reaction)

Causality: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrrole.[3][4] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Pyrrole's high electron density makes it susceptible to electrophilic attack, with a strong preference for the C2 position, leading to the formation of 2-formylpyrrole (pyrrole-2-carboxaldehyde).[4] This intermediate is a stable, often crystalline solid that can be readily purified.

Step 2: Reductive Amination

Causality: Reductive amination is a highly efficient and common method for forming C-N bonds.[5][6] The process involves two key events:

  • Imine Formation: The carbonyl group of pyrrole-2-carboxaldehyde reacts with the primary amine (methylamine) to form a Schiff base, or imine intermediate. This reaction is typically reversible and often favored by slightly acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic.

  • Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. These hydrides are mild enough that they do not readily reduce the aldehyde but will rapidly reduce the protonated iminium ion as it forms. This selectivity is crucial as it drives the reaction towards the amine product and prevents premature reduction of the starting aldehyde.

Detailed Experimental Protocol (Self-Validating System)

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Part A: Synthesis of Pyrrole-2-carboxaldehyde

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and an inert gas inlet (Argon or Nitrogen), cool dimethylformamide (DMF, 1.2 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Electrophilic Attack: Dissolve pyrrole (1.0 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker of ice water containing sodium acetate. This hydrolyzes the intermediate and neutralizes the acid. Stir vigorously for 1 hour.

  • Extraction: Extract the aqueous mixture with ethyl acetate or CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure pyrrole-2-carboxaldehyde.

Part B: Synthesis of this compound

  • Imine Formation: Dissolve pyrrole-2-carboxaldehyde (1.0 equivalent) in methanol. Add a solution of methylamine (CH₃NH₂, ~2.0 equivalents, often used as a solution in methanol or THF) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains low. Alternative, more selective hydrides like NaBH₃CN can be used here.

  • Reaction Progression: Allow the reaction to stir at room temperature for 3-5 hours or until TLC analysis indicates the disappearance of the starting aldehyde/imine.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Make the aqueous residue basic (pH > 10) with NaOH solution and extract with CH₂Cl₂ (3x). The basic conditions ensure the product is in its free-base form, which is more soluble in organic solvents.

  • Purification and Validation: Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting crude this compound can be purified by vacuum distillation or column chromatography. The final structure and purity must be validated by spectroscopic methods as detailed in the next section.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final product is paramount. The following are predicted spectroscopic data points for this compound.

TechniqueExpected Observations
¹H NMR Pyrrole Protons: Three distinct signals in the aromatic region (~6.0-6.8 ppm), exhibiting characteristic coupling patterns. Methylene Protons (-CH₂-): A singlet or doublet around 3.7-4.0 ppm. N-Methyl Protons (-NHCH₃): A singlet or doublet around 2.4-2.6 ppm. Amine Proton (-NH-): A broad singlet, chemical shift is solvent-dependent.
¹³C NMR Pyrrole Carbons: Four signals in the aromatic region (~105-130 ppm). Methylene Carbon (-CH₂-): A signal around 45-55 ppm. N-Methyl Carbon (-CH₃): A signal around 35-40 ppm.
IR Spectroscopy N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=C Stretch: Aromatic ring stretching around 1500-1600 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): A peak at m/z = 110. Key Fragment: A prominent peak at m/z = 95, corresponding to the loss of the methyl group (-CH₃).

Applications in Medicinal Chemistry: A Gateway to P-CABs

The this compound scaffold is not just a synthetic curiosity; it is a key structural motif in modern drug discovery. Its most notable application is in the development of Potassium-Competitive Acid Blockers (P-CABs), a class of drugs used to treat acid-related gastrointestinal disorders.[7][8]

The drug Vonoprazan (TAK-438) is a prime example. While the full structure of Vonoprazan is more complex, it contains a core pyrrole-methanamine fragment that is crucial for its biological activity.[7][8] The pyrrole ring acts as a scaffold, and the basic nitrogen of the methanamine side chain is essential for interacting with the H⁺,K⁺-ATPase enzyme (the proton pump) in the stomach lining.

G Core This compound (Core Scaffold) Pharmacophore Key Pharmacophore: Basic Nitrogen for Enzyme Binding Core->Pharmacophore Provides Drug Advanced Drug Candidates (e.g., Vonoprazan / TAK-438) Pharmacophore->Drug Incorporated into Target Therapeutic Target: H⁺,K⁺-ATPase (Proton Pump) Drug->Target Inhibits Application Clinical Application: Acid-Related GI Disorders Target->Application Implicated in

Sources

"N-Methyl-1-(1H-pyrrol-2-yl)methanamine" molecular weight

Technical Monograph: -Methyl-1-(1H-pyrrol-2-yl)methanamine as a Scaffold in Medicinal Chemistry[1][2]

Executive Summary


-Methyl-1-(1H-pyrrol-2-yl)methanamine12312

Physicochemical Profile & Molecular Weight Analysis[1][2][5]

Molecular Weight Significance

The molecular weight of 110.16 g/mol is a defining feature of this compound's utility.[2] In the context of Lipinski’s Rule of 5 and modern lead optimization metrics, this low mass provides a substantial "growth buffer."[2]

  • Fragment-Based Design: With a MW < 150 Da, the molecule allows researchers to add functional groups (up to ~350 Da) to optimize potency and selectivity without exceeding the 500 Da threshold typical of oral drugs.[2]

  • Ligand Efficiency (LE): The compact structure concentrates binding energy.[2] If this core binds to a target with even millimolar affinity, its LE (Binding Energy / Heavy Atom Count) is often superior to larger, nanomolar hits, making it a robust starting point for evolution.[2]

Key Properties Table[1][2]
PropertyValueTechnical Context
Molecular Weight 110.16 g/mol Ideal for FBDD; High Ligand Efficiency potential.[2]
Molecular Formula C

H

N

High N/C ratio improves solubility.[1][2]
CAS Number 26052-05-1Unique identifier for procurement/database search.
Boiling Point 84–85 °C (11 Torr)Volatile; requires careful concentration during workup.[2]
Density 1.007 g/cm

Slightly denser than water; aids in phase separation.[1][2]
pKa (Predicted) ~9.5 (Amine), ~17 (Pyrrole NH)The side-chain amine is basic; the pyrrole NH is weakly acidic.[1][2]
Stability Oxidation/Acid SensitivePyrroles polymerize in strong acids (porphyrinogen formation).[1][2]

Synthetic Methodologies & Process Optimization

Protocol: Reductive Amination of Pyrrole-2-carboxaldehyde

This method couples pyrrole-2-carboxaldehyde with methylamine, followed by reduction.[1][2]

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 eq)[1][2]

  • Methylamine (2.0 M in THF/MeOH, 1.5 eq)[2]

  • Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve pyrrole-2-carboxaldehyde in dry MeOH under N

    
     atmosphere. Add methylamine solution dropwise at 0 °C. Stir for 2–4 hours at room temperature to form the imine intermediate. Note: The color often changes to yellow/orange.[1]
    
  • Reduction: Cool the mixture to 0 °C. Add NaBH

    
     portion-wise (caution: gas evolution).
    
  • Quench & Workup: Stir for 12 hours. Quench with saturated NaHCO

    
     (avoid strong acids like HCl to prevent pyrrole polymerization).[2] Extract with DCM.[2]
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    . Concentrate in vacuo at low temperature (< 40 °C). Purify via vacuum distillation or neutral alumina chromatography (silica is often too acidic).[2]
Synthesis Logic Diagram

The following diagram illustrates the reaction pathway and critical decision nodes regarding stability.

SynthesisPathwayStartPyrrole-2-carboxaldehyde(Precursor)Step1Imine Formation(+ MeNH2)Start->Step1IntermediateImine Intermediate(Unstable)Step1->IntermediateStep2Reduction(+ NaBH4)Intermediate->Step2AcidStrong AcidExposureIntermediate->AcidAvoidProductN-Methyl-1-(1H-pyrrol-2-yl)methanamine(MW: 110.16)Step2->ProductPolymerPyrrole Polymers(Tarry Residue)Acid->Polymer

Figure 1: Reductive amination pathway highlighting the critical avoidance of acidic conditions to prevent polymerization.[2]

Analytical Characterization

Validating the identity of the synthesized compound is critical.[2] The following spectral features are diagnostic for This compound .

  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       9.0–8.5 ppm (Broad s, 1H): Pyrrole NH .[2] (Exchangeable with D
      
      
      O).
    • 
       6.7 ppm (m, 1H): Pyrrole C5-H  (
      
      
      -proton).[1][2]
    • 
       6.1–6.0 ppm (m, 2H): Pyrrole C3-H  and C4-H  (
      
      
      -protons).[1][2]
    • 
       3.75 ppm (s, 2H): Methylene bridge (-CH
      
      
      -
      ).[2]
    • 
       2.45 ppm (s, 3H): N-Methyl  group.[2]
      
    • 
       1.5–2.0 ppm (Broad s, 1H): Amine NH .[2]
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
      : 111.09
      
    • Observed [M+H]

      
      : 111.1 m/z[1][2]
      

Applications in Drug Discovery[1][2][5]

Potassium-Competitive Acid Blockers (P-CABs)

This scaffold is structurally homologous to the core of Vonoprazan (TAK-438).[1][2] In Vonoprazan, the pyrrole core is substituted with a pyridine-sulfonyl group and a fluorophenyl ring.[2] The N-methylaminomethyl tail is critical for ionic interaction with the H


12
Marine Alkaloid Analogues (Phorbazoles)

The compound serves as a precursor for Phorbazole analogues.[2] These chlorinated pyrrole-oxazole derivatives exhibit potent cytotoxic activity against leukemia cell lines (e.g., MV4-11).[1][2][4] The N-methyl-pyrrole moiety acts as a hydrophobic anchor in the kinase binding pocket.[1]

Pharmacophore Expansion Logic

The diagram below demonstrates how this low-MW fragment is elaborated into potent drug candidates.

DrugDesignCoreFragment ScaffoldThis compoundMW: 110.16Path1N1-Sulfonylation(Target: H+,K+-ATPase)Core->Path1 Lead Opt.Path2C-Chlorination/Oxazole Fusion(Target: Kinases/Cytotoxicity)Core->Path2 Lead Opt.Drug1Vonoprazan (TAK-438)(Acid Reflux Treatment)Path1->Drug1Drug2Phorbazole Analogues(Anti-AML Activity)Path2->Drug2

Figure 2: Divergent lead optimization pathways utilizing the this compound core.

References

  • PubChem. (2025).[2] Compound Summary: 2-(Methylaminomethyl)pyrrole.[1][2][5] National Library of Medicine.[2] [Link][2]

  • Zhang, Y., et al. (2023).[2] Concise Synthesis and Biological Evaluation of a Phorbazole Analogue. MDPI Marine Drugs. [Link]

  • Arikawa, Y., et al. (2012).[2] Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438).[1][2][6] Journal of Medicinal Chemistry. [Link]

Technical Monograph: N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Protocols, and Pharmacological Utility

Executive Summary

N-Methyl-1-(1H-pyrrol-2-yl)methanamine is a high-value heterocyclic intermediate serving as a "privileged scaffold" in medicinal chemistry. Characterized by an electron-rich pyrrole ring coupled to a basic secondary amine, this moiety acts as a critical pharmacophore in potassium-competitive acid blockers (P-CABs), most notably Vonoprazan (TAK-438) , and various multi-kinase inhibitors.

This guide addresses the specific challenges associated with this molecule: its proneness to acid-catalyzed polymerization ("red tar" formation) and the necessity for precise reductive amination protocols to maintain ring integrity.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a


-excessive heteroaromatic pyrrole ring linked to a secondary methylamine via a methylene bridge.
FeatureChemical Implication
Pyrrole Ring Electron-rich; highly susceptible to electrophilic aromatic substitution and oxidation.[1]
Secondary Amine Basic center (

); allows for salt formation (e.g., Fumarate, HCl) to stabilize the molecule.
Methylene Bridge Provides rotational freedom, allowing the amine to orient into binding pockets (e.g., H+/K+ ATPase).
The Stability Paradox

While the amine requires protonation for solubility or binding, the pyrrole ring is acid-sensitive. Strong mineral acids can protonate the pyrrole at the C2 or C3 position, disrupting aromaticity and triggering rapid polymerization into polypyrrole (observed as a dark red/black tar). Storage as a fumarate salt is the industry standard to balance stability and solubility (as seen in Vonoprazan formulations).

Synthetic Methodology: Reductive Amination

Direct alkylation of amines with pyrrole-2-methyl halides is discouraged due to over-alkylation and instability of the halides. The preferred route is Reductive Amination.

Reaction Pathway Diagram (DOT)

The following diagram illustrates the reductive amination workflow, highlighting the critical intermediate and reduction step.

SynthesisWorkflow Start Pyrrole-2-carboxaldehyde Inter Imine Intermediate (Unstable) Start->Inter Condensation Reagent Methylamine (excess) in MeOH Reagent->Inter Product N-Methyl-1-(1H-pyrrol-2-yl) methanamine Inter->Product Reduction Reductant NaBH4 or STAB (0°C) Reductant->Product

Figure 1: One-pot reductive amination pathway minimizing isolation of the unstable imine.

Validated Protocol (Bench Scale)

Objective: Synthesis of 5.0 g target amine via Sodium Borohydride (


) reduction.

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF or MeOH, 3.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.
    
  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve Pyrrole-2-carboxaldehyde in anhydrous MeOH.
    
  • Amine Addition: Cool to 0°C. Add Methylamine solution dropwise. Allow to stir at Room Temperature (RT) for 2–4 hours. Note: Monitoring by TLC may show the disappearance of aldehyde.

  • Reduction: Cool the mixture back to 0°C. Add

    
     portion-wise over 20 minutes. Caution: Exothermic hydrogen gas evolution.
    
  • Quench: Stir for 1 hour at RT. Quench carefully with water or saturated

    
    .
    
  • Extraction: Evaporate MeOH. Extract the aqueous residue with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate in vacuo.
    
    • Critical: Do not use strong acid during workup. If salt formation is desired, use Fumaric acid in ethanol/acetone.

Handling & Degradation Mechanisms

Acid-Catalyzed Polymerization

The most common failure mode in handling this scaffold is "pinking" or "reddening," indicating polymerization.

Degradation Monomer Pyrrole Monomer Cation C-Protonated Electrophile Monomer->Cation Protonation at C2/C3 Acid Strong Acid (H+) Acid->Cation Dimer Dimerization Cation->Dimer Attacks Neutral Monomer Polymer Polypyrrole (Red Tar) Inactive Dimer->Polymer Chain Propagation

Figure 2: Mechanism of acid-catalyzed degradation. Avoid low pH (<4) during aqueous workups.

Storage Recommendations
  • Form: Store as the Fumarate or Oxalate salt (solid) rather than the free base (oil).

  • Atmosphere: Argon or Nitrogen flush is mandatory to prevent auto-oxidation.

  • Temperature: -20°C for long-term storage.

Therapeutic Applications: The Vonoprazan Connection

The


-methyl-1-(1H-pyrrol-2-yl)methanamine motif is the core pharmacophore of Vonoprazan (TAK-438) , a first-in-class Potassium-Competitive Acid Blocker (P-CAB).
Mechanism of Action

Unlike Proton Pump Inhibitors (PPIs) which require acid activation and form covalent disulfide bonds, molecules containing this pyrrole-amine scaffold bind reversibly and competitively to the


 binding site of the 

ATPase enzyme.
  • Binding Mode: The basic methylamine group becomes protonated in the acidic canaliculus of the parietal cell. This cation mimics

    
     and blocks the ion channel, halting acid secretion immediately.
    
  • SAR Insight: The pyrrole ring provides the necessary hydrophobicity to dock into the luminal vestibule of the pump, while the methylamine interacts with specific aspartic acid residues.

References

  • Synthesis & Reactivity

    • Abdel-Magid, A. F., et al.[2] (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Pharmacological Application (Vonoprazan)

    • Otake, K., et al. (2012).[3] "Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB)."[3] Journal of Medicinal Chemistry.

  • Pyrrole Stability & Polymerization

    • Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry. Wiley-Blackwell. (Standard reference for pyrrole acid sensitivity).

  • General Reductive Amination Protocols

    • Sigma-Aldrich Application Note. "Reductive Amination."[2][4][5][6][7]

Sources

Technical Guide: N-Methyl-1-(1H-pyrrol-2-yl)methanamine Reactivity & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-(1H-pyrrol-2-yl)methanamine (often referred to as 2-(N-methylaminomethyl)pyrrole) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors, GPCR ligands, and porphyrin-based therapeutics.

Despite its structural simplicity, this molecule presents a dichotomy in chemical behavior: it is a versatile nucleophile capable of rapid library generation, yet it possesses inherent instability as a free base due to azafulvene-mediated polymerization . This guide provides a comprehensive analysis of its reactivity profile, stabilization strategies, and validated synthetic protocols.

Structural Analysis & Electronic Properties

To master the reactivity of this scaffold, one must understand the electronic "tug-of-war" between the electron-rich pyrrole ring and the basic exocyclic amine.

Electronic Distribution
  • The Pyrrole Ring: An electron-rich aromatic heterocycle (

    
    -excessive). The nitrogen lone pair participates in the aromatic sextet, making the ring susceptible to oxidation and electrophilic attack, but rendering the pyrrole nitrogen non-basic (
    
    
    
    ).
  • The Exocyclic Amine: A secondary amine (

    
    ). It acts as the primary nucleophile under neutral/basic conditions.
    
  • The Methylene Bridge: This is the structural weak point. The C2 position of pyrrole is benzylic-like but significantly more electron-rich, facilitating the departure of the amine leaving group under specific conditions.

Quantitative Data Summary
ParameterValue / CharacteristicImplication for Reactivity
Molecular Weight 110.16 g/mol Fragment-based drug discovery (FBDD) compliant.
Pyrrole C2 Reactivity High Electron DensityStabilizes carbocation intermediates (azafulvenium ions).
Amine Basicity (

)
~9.8 (Calculated)Requires salt formation (HCl) for long-term storage.
Storage Stability Poor (Free Base) / Good (Salt)Free base polymerizes at RT; Salt stable at -20°C.

The Stability Paradox: Azafulvene Formation

Expertise Note: The most common failure mode when working with 2-aminomethylpyrroles is the formation of insoluble "pyrrole blacks" or tars. This is not random decomposition; it is a mechanistic cascade driven by the stability of the azafulvene intermediate.

Mechanism of Decomposition

Under acidic conditions or thermal stress, the exocyclic nitrogen is protonated (or acts as a leaving group), leading to the elimination of methylamine. This generates an azafulvene (exocyclic double bond), which is a highly reactive electrophile. This electrophile is immediately attacked by another pyrrole molecule, leading to rapid polymerization.

Visualization: The Degradation Pathway

The following diagram illustrates the "Forbidden Pathway" that researchers must avoid through proper handling (keeping pH > 10 for free basing, or storing as dry salt).

AzafulveneDegradation Start N-Methyl-1-(1H-pyrrol-2-yl) methanamine (Free Base) Protonation Protonation / Leaving Group Activation Start->Protonation Acid or Heat Azafulvene 2-Methylene-2H-pyrrole (Azafulvene Intermediate) Protonation->Azafulvene - MeNH2 (Elimination) Azafulvene->Azafulvene Chain Propagation Polymer Insoluble Polymer (Pyrrole Black) Azafulvene->Polymer Nucleophilic Attack by Pyrrole C5

Figure 1: The Azafulvene degradation pathway. Elimination of the amine generates a reactive electrophile that causes polymerization.

Synthetic Protocols

While the Mannich reaction (Pyrrole + Formaldehyde + Methylamine) is historically significant, it is not recommended for high-purity applications due to the formation of 2,5-disubstituted byproducts and oligomers.

The Gold Standard: Reductive Amination of Pyrrole-2-carboxaldehyde.

Protocol: Reductive Amination (Self-Validating)

This protocol minimizes side reactions by forming the imine in situ and reducing it immediately.

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.5 equiv)

  • Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Methanol (Solvent)

**St

Technical Guide: Spectroscopic Profile of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

[1]

Chemical Identity & Profile

IUPAC Name: this compound Common Names: 2-(Methylaminomethyl)pyrrole; N-methyl-2-pyrrolylmethylamine CAS Registry Number: 23356-96-9 (Generic for methylaminomethyl pyrroles; specific isomer differentiation required) Molecular Formula: C₆H₁₀N₂ Molecular Weight: 110.16 g/mol [1]

Core Structural Features

The molecule consists of an electron-rich pyrrole ring substituted at the C2 position with a methylaminomethyl group. This structural motif presents a dual-amine system:

  • Pyrrolic Nitrogen (N1): Non-basic, involved in aromaticity (

    
    ).[1]
    
  • Exocyclic Amine (N-Me): Secondary aliphatic amine, moderately basic (

    
    ).[1]
    

Synthesis & Sample Preparation Context

Expertise Note: The spectroscopic data below often reflects samples prepared via reductive amination .[1] Understanding this pathway is crucial for identifying common impurities (e.g., unreacted aldehyde or over-alkylated tertiary amines) in the spectra.

Synthesis Pathway (Graphviz Visualization)

The standard preparation involves the condensation of pyrrole-2-carboxaldehyde with methylamine, followed by reduction (typically NaBH₄).

SynthesisStartPyrrole-2-carboxaldehyde(Aldehyde)InterImine Intermediate(Schiff Base)Start->Inter- H₂OReagentMethylamine(MeNH₂)Reagent->InterProductThis compound(Target)Inter->ProductReduction(NaBH₄)

Caption: Reductive amination pathway. Incomplete reduction results in imine signals (~8.1 ppm in ¹H NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. Reference: TMS (0.00 ppm).[1]

³.1 ¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct pyrrole splitting pattern and the aliphatic signals of the side chain.

PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment
NH (Pyrrole) 9.00 - 9.50Broad s1H-Exchangeable N-H on ring
H-5 6.68 - 6.75m1HJ≈2.5

-proton (adjacent to NH)
H-3 6.10 - 6.15m1HJ≈3.5

-proton (adjacent to alkyl)
H-4 6.00 - 6.05m1HJ≈3.0

-proton (remote)
CH₂ 3.75 - 3.80s2H-Benzylic-like methylene
N-CH₃ 2.45s3H-N-Methyl group
NH (Amine) 1.50 - 2.00Broad s1H-Exocyclic amine (variable)

Diagnostic Insights:

  • H-3 vs H-4: H-3 is slightly downfield of H-4 due to the inductive effect of the methyleneamine group.[1]

  • Exchangeable Protons: The broad pyrrole NH signal (9.0+ ppm) disappears upon D₂O shake. The aliphatic NH is often obscured by water peaks or overlaps with the methyl signal if the sample is wet.

³.2 ¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the substitution pattern.

CarbonShift (δ ppm)TypeAssignment
C-2 129.5CqIpso carbon (substituted)
C-5 117.8CH

-carbon (unsubstituted)
C-3 108.2CH

-carbon (proximal)
C-4 106.5CH

-carbon (distal)
CH₂ 48.5CH₂Methylene bridge
CH₃ 35.8CH₃N-Methyl group

Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization).

Fragmentation Pattern (EI)

The fragmentation is dominated by


-cleavage1
m/zIntensityFragment IonInterpretation
110 Medium

Molecular Ion
80 High

Pyrrolylmethyl cation (Loss of -NHCH₃)
44 Base Peak

Iminium ion (

-cleavage)
67 Low

Pyrrole ring fragment
Fragmentation Logic (Graphviz Visualization)

MassSpecParentMolecular Ion[M]+• (m/z 110)AlphaCleavageα-CleavageParent->AlphaCleavageBasePeakBase Peak[CH₂=NHMe]+(m/z 44)AlphaCleavage->BasePeakDominant PathPyrroleFragPyrrolylmethyl Cation[Pyr-CH₂]+(m/z 80)AlphaCleavage->PyrroleFragSecondary Path

Caption: Primary fragmentation pathways in EI-MS showing the dominant iminium ion formation.

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (cm⁻¹)Vibration ModeDescription
3380 - 3420 N-H Stretch (Pyrrole)Sharp, strong band (free NH).[1]
3250 - 3300 N-H Stretch (Amine)Weaker, broader band (H-bonded).[1]
2800 - 2950 C-H StretchAliphatic C-H (methyl/methylene).[1]
2780 C-H Stretch"Bohlmann band" region (N-CH₃ characteristic).[1]
1550 - 1600 C=C / C=NPyrrole ring breathing modes.[1]
720 - 750 C-H Bend (oop)Pyrrole ring deformation (broad).[1]

Experimental Handling & Stability

  • Oxidation Sensitivity: Pyrrole derivatives are electron-rich and prone to oxidation (polypyrrole formation) upon exposure to air and light.[1] Samples typically darken from colorless/yellow oil to brown/black over time.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Acidity: The compound is acid-sensitive.[1] Exposure to strong acids can cause polymerization of the pyrrole ring.

References

  • Synthesis & General Characterization: Nair, V., et al.[1][2] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry, 2001, 66, 4427-4429.[2] Link[1]

  • Pyrrole NMR Shifts Reference: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] Link[1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61, 3849-3862.[3] Link[1]

"N-Methyl-1-(1H-pyrrol-2-yl)methanamine" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of a chemical is paramount to ensuring a safe and productive laboratory environment. This guide provides a detailed examination of the material safety data for this compound (CAS No. 26052-05-1), a substituted pyrrole derivative. In the absence of a consolidated, manufacturer-issued Safety Data Sheet (SDS), this document synthesizes available data from chemical suppliers and extrapolates best practices from the known hazards of structurally similar compounds and the broader class of corrosive amines.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is a clear understanding of the substance's identity and physical characteristics, which dictate its behavior under various laboratory conditions.

Synonyms: N-Methyl(1H-pyrrol-2-yl)methanamine; 2-(N-methylaminomethyl)pyrrole; methyl(1H-pyrrol-2-ylmethyl)amine[1].

Molecular Formula: C₆H₁₀N₂[1][2].

Molecular Weight: 110.16 g/mol [2].

The following table summarizes the key physicochemical properties of this compound. These properties are critical for designing appropriate storage and handling protocols. For instance, the boiling point suggests that while not extremely volatile at standard temperature and pressure, vapors can be generated upon heating, necessitating adequate ventilation.

PropertyValueSource
CAS Number26052-05-1[1][2]
Boiling Point84-85 °C @ 11 Torr[1]
Density (Predicted)1.007 ± 0.06 g/cm³[1]
Storage Temperature2-8 °C[1][2]

Section 2: Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not universally established, data for the closely related isomer, (1-methylpyrrol-2-yl)methanamine (CAS No. 69807-81-4), provides a strong indication of its potential hazards. This analog is classified as causing severe skin burns and eye damage[3]. Amines as a chemical class are frequently corrosive[4][5]. Therefore, it is prudent to handle this compound as a corrosive material.

Anticipated GHS Hazard Classification:

  • Hazard Statement: H314 - Causes severe skin burns and eye damage[3].

  • Signal Word: Danger[3].

The corrosive nature of this compound means it can cause rapid and severe damage to living tissue upon contact. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS_Hazards cluster_GHS Hazard Identification Workflow Compound This compound CAS: 26052-05-1 AnalogData Analog Data (1-methylpyrrol-2-yl)methanamine H314: Causes severe skin burns and eye damage Compound->AnalogData Structural Similarity ChemicalClass Chemical Class Properties Amines are often corrosive Compound->ChemicalClass Functional Group HazardClassification Anticipated Hazard GHS Classification: Skin Corrosion 1B/1C (H314) AnalogData->HazardClassification ChemicalClass->HazardClassification Pictogram GHS Pictogram: Corrosion HazardClassification->Pictogram Visual Representation

Caption: Hazard classification based on analog data and chemical class properties.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with corrosive chemicals.

Handling
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[6][7]. This is to minimize inhalation of any vapors, especially if the compound is heated.

  • Grounding: Although a flashpoint is not available, it is good practice to ground all handling equipment to prevent the build-up of electrostatic charges, which could be an ignition source.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing[4][6][8]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material[4]. Contaminated clothing should be removed and washed before reuse[4].

Storage
  • Temperature: Store in a cool, dry, well-ventilated area, with a recommended temperature of 2-8°C[1][2].

  • Container: Keep the container tightly closed to prevent exposure to air and moisture[6].

  • Incompatible Materials: Segregate from acids and strong oxidizing agents. While specific reactivity data is unavailable, amines can react exothermically with acids.

  • Location: Never store corrosive liquids above eye level[5]. Store in a designated area for corrosive materials.

Section 4: Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical control measure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. Due to the severe corrosive potential, a full face shield should be worn in conjunction with goggles, especially when there is a splash hazard[5].

  • Skin Protection:

    • Gloves: Permeation-resistant gloves such as neoprene or nitrile are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.

    • Lab Coat: A chemically resistant lab coat or apron should be worn to protect against skin contact[7].

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or significant vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used[9].

PPE_Selection cluster_ppe Required PPE Start Handling N-Methyl-1- (1H-pyrrol-2-yl)methanamine AssessRisk Assess Risk of Exposure Start->AssessRisk SplashRisk Potential for Splash? AssessRisk->SplashRisk Gloves Nitrile/Neoprene Gloves AssessRisk->Gloves Minimum Requirement Goggles Chemical Safety Goggles AssessRisk->Goggles Minimum Requirement LabCoat Lab Coat AssessRisk->LabCoat Minimum Requirement AerosolRisk Potential for Inhalation? SplashRisk->AerosolRisk No FaceShield Face Shield SplashRisk->FaceShield Yes Respirator NIOSH-Approved Respirator AerosolRisk->Respirator Yes End Proceed with Work AerosolRisk->End No FaceShield->AerosolRisk Respirator->End

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Section 5: Emergency Procedures

Rapid and correct response to an emergency situation can significantly reduce the severity of injury or damage.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][10].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[7].

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[9][11]. A water spray can be used to cool fire-exposed containers, but a solid stream may spread the fire.

  • Specific Hazards: Combustion may produce toxic gases such as nitrogen oxides (NOx)[8][10]. Vapors may form explosive mixtures with air.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[9].

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear the appropriate PPE as described in Section 4. Ensure adequate ventilation.

  • Containment and Cleanup: For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not allow the material to enter drains or waterways. For a large spill, isolate the area and prevent entry[12].

Section 6: Toxicological and Ecological Information

Section 7: Disposal Considerations

Waste disposal should be carried out in accordance with all applicable federal, state, and local regulations. As a corrosive amine, it may be classified as hazardous waste. Do not dispose of it down the drain. Contaminated packaging should also be treated as hazardous waste.

References

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • LookChem. (n.d.). Cas 26052-05-1, N-Methyl(1H-pyrrol-2-yl)MethanaMine. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl Pyrrolecarboxylate. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Pyrrole. Retrieved from [Link]

Sources

N-Methyl-1-(1H-pyrrol-2-yl)methanamine: Scaffold Analysis and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Pharmacological Potential of N-Methyl-1-(1H-pyrrol-2-yl)methanamine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 26052-05-1), also known as 2-(methylaminomethyl)pyrrole, represents a "privileged scaffold" in medicinal chemistry. Structurally, it consists of an electron-rich pyrrole heteroaromatic ring linked to a basic methylamine tail. This architecture mimics the bio-isosteric properties of histamine and tryptamine, positioning it as a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), specifically dopaminergic and serotonergic subtypes, and proton pumps (H⁺/K⁺-ATPase).

This guide analyzes the molecule not merely as a synthesis intermediate, but as a bioactive moiety capable of participating in cation-


 interactions, ionic bonding, and hydrogen bond networking within receptor binding pockets.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7]

The biological activity of this molecule is dictated by its dual nature: the lipophilic, electron-rich aromatic head and the hydrophilic, cationic tail.

PropertyValue / CharacteristicBiological Implication
Molecular Formula C₆H₁₀N₂Low molecular weight fragment (Fragment-Based Drug Design).
Molecular Weight 110.16 g/mol High ligand efficiency (LE).
pKa (Amine) ~9.5 - 9.8Predominantly protonated (cationic) at physiological pH (7.4), enabling ionic anchoring to Asp/Glu residues in receptors.
LogP ~0.6Moderate lipophilicity allows for blood-brain barrier (BBB) penetration if not overly substituted.
Electronic State

-excessive (Pyrrole)
The pyrrole ring acts as a

-donor, suitable for hydrophobic pockets or cation-

interactions.

Pharmacological Mechanisms and Biological Targets[1][3][8]

Neuropharmacology: GPCR Modulation (D2 / 5-HT1A)

The structural homology of this compound to neurotransmitters allows it to serve as a rigidified or modified analog of endogenous ligands.

  • Mechanism: The protonated methylamine nitrogen mimics the terminal amine of dopamine or serotonin.

  • Receptor Interaction:

    • Dopamine D2 Receptors: The pyrrole ring occupies the hydrophobic orthosteric binding site, while the amine forms a salt bridge with the conserved Aspartate (Asp3.32) residue in the third transmembrane helix (TM3).

    • Serotonin 5-HT1A: Mannich bases derived from this scaffold have demonstrated high affinity for 5-HT1A receptors.[1] The pyrrole nitrogen (if unsubstituted) can act as a hydrogen bond donor to Serine or Threonine residues in the binding pocket.

  • Therapeutic Relevance: Derivatives of this scaffold are explored as antipsychotics with reduced extrapyramidal side effects (EPS) due to their balanced D2/5-HT1A profile.[1]

H⁺/K⁺-ATPase Inhibition (The P-CAB Connection)

This scaffold is the core pharmacophore of Potassium-Competitive Acid Blockers (P-CABs) , most notably Vonoprazan (TAK-438).

  • Mode of Action: Unlike Proton Pump Inhibitors (PPIs) which require acid activation and form covalent bonds, molecules containing the pyrrole-methylamine motif bind reversibly to the K⁺ binding site of the H⁺/K⁺-ATPase enzyme.

  • Structural Logic: The protonated methylamine competes directly with potassium ions (K⁺), locking the pump in a non-functional conformation and inhibiting gastric acid secretion.

DNA Minor Groove Binding

While typically associated with N-methylpyrrole carboxamides (e.g., Netropsin), the this compound unit can serve as a cationic "tail" in DNA-binding polyamides. The positive charge on the amine interacts with the negatively charged phosphate backbone of DNA, stabilizing the complex in the minor groove.

Visualization of Pharmacophore & Mechanism[6]

The following diagram illustrates the structure-activity relationship (SAR) and the interaction logic of the scaffold with a generic GPCR binding pocket.

G Figure 1: Pharmacophore dissection and receptor interaction logic. The cationic amine anchors the molecule, while the pyrrole ring provides specificity. cluster_molecule This compound cluster_receptor Receptor Binding Pocket (GPCR/ATPase) Pyrrole Pyrrole Ring (Pi-Donor / Hydrophobic) Linker Methylene Bridge (Spacer) Pyrrole->Linker HydrophobicPocket Hydrophobic Pocket (Phe/Trp Residues) Pyrrole->HydrophobicPocket Pi-Pi Stacking / Van der Waals Amine Methylamine (Cationic Center) Linker->Amine Aspartate Aspartate Residue (Anionic Site) Amine->Aspartate Ionic Salt Bridge (Critical Interaction)

Experimental Protocol: Synthesis via Mannich Reaction[2][3][9]

The most robust method to access this scaffold is the Mannich reaction. This protocol is self-validating due to the distinct precipitation of the product or its salt.

Objective

Synthesis of this compound from pyrrole, formaldehyde, and methylamine.

Reagents
  • Pyrrole (Freshly distilled)

  • Formaldehyde (37% aq. solution)

  • Methylamine hydrochloride[2]

  • Ethanol (Solvent)

  • Sodium Hydroxide (for neutralization)

Methodology
  • Preparation of Mannich Reagent: In a round-bottom flask, dissolve Methylamine HCl (1.1 eq) in minimal ethanol. Add Formaldehyde (1.1 eq) dropwise at 0°C. Stir for 15 minutes to form the iminium ion intermediate.

  • Addition of Pyrrole: Add Pyrrole (1.0 eq) dropwise to the mixture. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (System: DCM/MeOH 9:1) should show the disappearance of pyrrole.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Basify the residue with 10% NaOH solution to pH ~10 to liberate the free amine.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: The crude oil can be purified via vacuum distillation or converted to the hydrochloride salt (using HCl/Ether) for crystallization (white solid).

Validation Checkpoints
  • NMR (¹H): Look for the singlet (or doublet) of the N-methyl group at ~2.4 ppm and the methylene bridge singlet at ~3.7 ppm. The pyrrole protons will appear as multiplets between 6.0–6.8 ppm.

  • Stability: The free base is sensitive to oxidation (darkening upon air exposure). Store as the HCl salt at -20°C.

References

  • Scott, M. K., et al. (1992).[1] Pyrrole Mannich bases as potential antipsychotic agents.[1] Journal of Medicinal Chemistry.[1] Link

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Bala, S., et al. (2014).[4] Mannich Bases: An Important Pharmacophore in Present Scenario.[4][5] International Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.). Compound Summary: this compound (CAS 26052-05-1).[6] National Library of Medicine. Link

Sources

Technical Guide: N-Methyl-1-(1H-pyrrol-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine , a privileged scaffold in medicinal chemistry.[1][2] Structurally, this compound consists of an electron-rich pyrrole ring substituted at the C2 position with a secondary methylamine tail.[2] It serves as a critical bioisostere for histamine and tryptamine derivatives, finding utility in the development of Histamine H3 antagonists, kinase inhibitors, and Potassium-Competitive Acid Blockers (P-CABs).[2]

This document details the synthetic architectures, stability challenges (specifically oxidative polymerization), and medicinal utility of this scaffold, providing researchers with self-validating protocols for its generation and handling.[2]

Part 1: Structural Analysis & Pharmacophore Potential[2]

Bioisosterism and Electronic Profile

The pyrrole-2-methanamine motif is frequently employed as a bioisostere for the imidazole ring found in histamine.[2] Unlike imidazole, which is amphoteric (containing both a proton donor and acceptor), the pyrrole ring is weakly acidic (


) and electron-rich.[2]
  • H-Bonding: The pyrrole NH acts solely as a hydrogen bond donor, whereas the imidazole ring can act as both donor and acceptor. This alteration allows medicinal chemists to tune selectivity against off-target GPCRs that require the acceptor motif.[2]

  • Basicity: The side-chain amine (

    
    ) remains the primary basic center, mimicking the ethylamine tail of histamine but with a more rigid rotational barrier due to the steric bulk of the pyrrole C3 proton.
    
The "Acid Sensitivity" Challenge

A defining characteristic of 2-substituted pyrroles is their instability in acidic media.[2] The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack.[2] In the presence of strong acids, the C2-substituted pyrrole undergoes rapid polymerization (often observed as a color change to deep red or black "pyrrole red").[2]

Implication: Synthetic routes must avoid prolonged exposure to strong mineral acids.[2] Workups require immediate neutralization, and storage is best achieved as a fumarate or oxalate salt rather than a hydrochloride, or by storing the free base at -20°C under argon.[2]

Part 2: Synthetic Architectures

The synthesis of this compound generally follows two primary retrosynthetic disconnections: the Mannich Reaction and Reductive Amination .[2]

Route A: Reductive Amination (Gold Standard)

The most robust method involves the reductive amination of 1H-pyrrole-2-carbaldehyde .[2] This route minimizes polymerization risks associated with the Mannich reaction.[2]

  • Step 1: Condensation of pyrrole-2-carbaldehyde with methylamine to form the imine (Schiff base).[2]

  • Step 2: Reduction using Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).[2]
    • Note:

      
       is preferred for its mildness, preventing the reduction of the pyrrole double bonds or side reactions.
      
Route B: Mannich Reaction (Classical but Risky)

Direct aminomethylation of pyrrole using formaldehyde and methylamine.[2]

  • Drawback: This reaction is difficult to control.[2] It frequently leads to 2,5-disubstitution (bis-aminomethylation) and polymerization due to the acidic conditions often required to generate the iminium ion.[2]

Visualization of Synthetic Pathways

Synthesis_Workflow Start 1H-Pyrrole Vilsmeier Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier Mannich_Reagents HCHO + MeNH2 (Mannich) Start->Mannich_Reagents Direct Route Aldehyde Pyrrole-2-carbaldehyde Vilsmeier->Aldehyde Imine Intermediate Imine Aldehyde->Imine MeNH2, MeOH Target N-Methyl-1-(1H-pyrrol-2-yl) methanamine Imine->Target NaBH4 or STAB (Reductive Amination) Mannich_Reagents->Target Low Yield Polymer Polymerization/Side Products (High Risk) Mannich_Reagents->Polymer Acidic Conditions

Figure 1: Comparative synthetic workflows.[2] The Reductive Amination route (Top) offers higher fidelity than the classical Mannich route (Bottom).

Part 3: Experimental Protocol

Objective: Synthesis of this compound via Reductive Amination. Scale: 10 mmol basis.

Materials & Reagents
ReagentEquivalentsRole
1H-Pyrrole-2-carbaldehyde1.0 eqStarting Material
Methylamine (2M in THF)1.5 eqAmine Source
Sodium Borohydride (

)
1.2 eqReducing Agent
Methanol (MeOH)SolventReaction Medium
Sodium Bicarbonate (

)
Sat.[2] Sol.Quenching Agent
Step-by-Step Methodology
  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 1H-pyrrole-2-carbaldehyde (0.95 g, 10 mmol) in anhydrous MeOH (20 mL).

    • Add Methylamine (2M in THF, 7.5 mL, 15 mmol) dropwise at 0°C.

    • Checkpoint: Allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). Disappearance of the aldehyde spot indicates imine formation.[2]

  • Reduction:

    • Cool the reaction mixture back to 0°C.

    • Add

      
       (0.45 g, 12 mmol) portion-wise over 15 minutes. Caution:  Gas evolution (
      
      
      
      ) will occur.[2]
    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup (Crucial for Stability):

    • Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.[2]

    • Dilute with Ethyl Acetate (50 mL) and wash immediately with saturated

      
        (2 x 20 mL).[2] Do not use acid for the wash.
      
    • Wash with Brine (20 mL), dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate the filtrate.[1][2] The crude oil is often unstable.[2]

    • Stabilization: Dissolve the oil in a minimal amount of Ethanol and add a stoichiometric amount of Fumaric acid to precipitate the stable fumarate salt.

Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10]

Histamine H3 Receptor Antagonists

The N-methyl-methanamine tail mimics the ethylamine chain of histamine.[2] By attaching lipophilic domains (e.g., biphenyls) to the pyrrole nitrogen or C4/C5 positions, researchers generate high-affinity H3 antagonists used for cognitive disorders (e.g., narcolepsy, Alzheimer's).[2]

SAR Logic & Derivatives

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for derivatizing this scaffold.

SAR_Logic Core N-Methyl-1-(1H-pyrrol-2-yl) methanamine Core N_Sub N1-Substitution (Sulfonyl/Alkyl) Core->N_Sub C_Sub C4/C5-Substitution (Aryl/Halogen) Core->C_Sub Amine_Sub Amine Modification (Cyclization/Chain Ext) Core->Amine_Sub PCAB Vonoprazan-like (P-CAB Activity) N_Sub->PCAB Pyridine-sulfonyl Stability Improved Oxidative Stability N_Sub->Stability EWG prevents oxidation H3R H3 Receptor Selectivity C_Sub->H3R Lipophilic tail

Figure 2: Structure-Activity Relationship (SAR) map.[2] N1-substitution is critical for modulating stability and targeting specific protein pockets.[2]

Case Study: Vonoprazan Analogs

While Vonoprazan utilizes a pyrrole-3-yl core, the 2-yl analogs are investigated for differentiated pharmacokinetic profiles.[2] The introduction of an electron-withdrawing group (EWG) like a sulfonyl group on the pyrrole nitrogen (N1) is a key strategy to:

  • Lower the electron density of the pyrrole ring.[2]

  • Prevent oxidative degradation.[2]

  • Increase metabolic stability.[2]

References

  • Synthesis of Secondary N-Methylamines via Reductive Amination. Journal of Organic Chemistry. (2025). A robust protocol for reductive amination using borohydride reagents.[2]

  • Pyrrole-based Bioactive Compounds. National Institutes of Health (PMC).[2] Review of pyrrole pharmacophores in drug discovery, highlighting the stability issues of electron-rich heterocycles.

  • Histamine H3 Receptor Ligands. Journal of Medicinal Chemistry. Analysis of imidazole bioisosteres, including pyrrole derivatives, for H3R antagonism.

  • Protective Groups in Organic Synthesis (Greene's). Standard reference for handling amine and pyrrole protection strategies to avoid polymerization.[2] [2]

Sources

N-Methyl-1-(1H-pyrrol-2-yl)methanamine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and pharmacological applications of N-Methyl-1-(1H-pyrrol-2-yl)methanamine.

Executive Summary

This compound (CAS: 26052-05-1), also known as 2-(methylaminomethyl)pyrrole, represents a critical building block in the synthesis of bioactive alkaloids, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.[1][2] As a structural bioisostere of histamine and N-methylbenzylamine, this scaffold offers a unique electronic profile—combining the electron-rich, aromatic pyrrole ring with a basic secondary amine capable of hydrogen bonding and ionic interactions.

This guide analyzes its role as a "privileged structure" precursor, detailing its synthetic accessibility via Mannich and reductive amination pathways, and its application in fragment-based drug discovery (FBDD), specifically highlighting its structural relationship to the potassium-competitive acid blocker (P-CAB) class, exemplified by Vonoprazan.

Chemical Profile & Physicochemical Properties[3][4][5]

The molecule consists of a pyrrole ring substituted at the C2 position with a methylaminomethyl group. The electron-rich nature of the pyrrole ring makes the C5 position highly reactive toward electrophilic aromatic substitution, while the secondary amine serves as a classic basic pharmacophore.

PropertyDataNotes
IUPAC Name This compoundAlternate: 2-((Methylamino)methyl)pyrrole
CAS Number 26052-05-1
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
pKa (Amine) ~9.5 (Predicted)Basic, protonated at physiological pH
pKa (Pyrrole NH) ~17.5Weakly acidic; requires strong base for deprotonation
LogP ~0.6Moderate lipophilicity; good CNS penetration potential
Stability Oxidation-sensitiveProne to polymerization; store as HCl or Fumarate salt
Structural Visualization

The following diagram illustrates the core scaffold and its reactive vectors for medicinal chemistry optimization.

G Core This compound (Core Scaffold) Amine Secondary Amine (Basic) • H-bond Donor/Acceptor • Ionic Interaction (Asp/Glu) Core->Amine Pharmacophore A Pyrrole Pyrrole Ring (Aromatic) • π-π Stacking • C5 Electrophilic Attack Core->Pyrrole Pharmacophore B Linker Methylene Linker • Rotational Freedom • Spacer Core->Linker Connector

Figure 1: Pharmacophore mapping of the this compound scaffold.

Synthetic Utility & Methodologies

The synthesis of this compound is a textbook example of balancing reactivity with stability. The pyrrole ring is acid-sensitive (prone to polymerization), necessitating careful control of pH during synthesis.

Method A: Reductive Amination (Preferred Protocol)

This method is superior to the Mannich reaction for generating the mono-methylated amine with high purity, avoiding the formation of bis-alkylated byproducts.

Reaction Logic:

  • Condensation: Pyrrole-2-carboxaldehyde reacts with methylamine to form the imine (Schiff base).

  • Reduction: The imine is reduced in situ using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) to yield the amine.

Step-by-Step Protocol:

  • Reagents: Pyrrole-2-carboxaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Methanol (anhydrous), NaBH₄ (1.5 eq).

  • Procedure:

    • Dissolve pyrrole-2-carboxaldehyde in anhydrous methanol (0.5 M concentration) under N₂ atmosphere.

    • Add methylamine solution dropwise at 0°C. Stir for 2 hours at room temperature to ensure imine formation.

    • Cool back to 0°C and add NaBH₄ portion-wise (caution: gas evolution).

    • Stir for 4 hours at room temperature.

    • Quench: Add water carefully, then extract with Dichloromethane (DCM).

    • Purification: The product is an oil. Convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution for long-term storage.

Method B: Mannich Reaction (Classic)

While direct, this method often yields mixtures and requires rigorous purification.

  • Reagents: Pyrrole + Formaldehyde + Methylamine hydrochloride.

  • Mechanism: Electrophilic substitution at the C2 position via an iminium ion intermediate.

  • Drawback: Competitive substitution at C5 or di-substitution can occur.

Synthesis Start Pyrrole-2-carboxaldehyde Inter Imine Intermediate Start->Inter Product This compound Inter->Product Reagents1 MeNH2 / MeOH (Condensation) Reagents1->Inter Reagents2 NaBH4 (Reduction) Reagents2->Product

Figure 2: Reductive amination pathway for high-purity synthesis.

Medicinal Chemistry Applications

Bioisosterism & SAR

In drug design, this scaffold serves as a bioisostere for:

  • Histamine: The pyrrole ring mimics the imidazole of histamine but lacks the N3 nitrogen, altering the hydrogen bond acceptor capability while maintaining aromaticity. This is useful for tuning selectivity between H1/H2/H3/H4 receptors.

  • Benzylamine: Replacing a phenyl ring with pyrrole increases electron density and water solubility, often improving metabolic stability against CYP450 oxidation at the aromatic ring (though the pyrrole itself may need substitution to prevent oxidation).

Case Study: The P-CAB Class (Vonoprazan)

While this compound places the amine at the C2 position, the clinical success of Vonoprazan (TAK-438) highlights the potency of the pyrrole-methanamine pharmacophore.

  • Drug: Vonoprazan (TAK-438)

  • Mechanism: Potassium-Competitive Acid Blocker (P-CAB) targeting H⁺/K⁺-ATPase.

  • Structural Insight: Vonoprazan utilizes a pyrrole-3-yl core. The shift from C2 to C3, combined with a sulfonyl group on the pyrrole nitrogen, locks the conformation and modulates the pKa of the amine for optimal binding in the K⁺ channel.

  • Relevance: The C2-isomer (our topic) is often synthesized in early SAR campaigns to explore "regio-scanning" of the active site.

Fragment-Based Drug Discovery (FBDD)

The molecule is an ideal "fragment" (MW < 150, < 3 H-bond donors/acceptors).

  • Kinase Inhibitors: The pyrrole NH and the pendant amine can form bidentate hydrogen bonds with the hinge region of kinases.

  • GPCRs: Used as a linker-headgroup motif in dopamine and serotonin receptor antagonists.

References

  • Synthesis & Properties: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole reactivity and Mannich bases).
  • Vonoprazan (TAK-438) Discovery: Arikawa, Y., et al. (2012). "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)." Journal of Medicinal Chemistry, 55(10), 4446–4456. Link

  • Phorbazole Analogs: Wang, Y., et al. (2022). "Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity." Marine Drugs, 20(6), 398. Link

  • Mannich Reaction Mechanism: Blicke, F. F. (1942). "The Mannich Reaction."[3][4][5][6][7] Organic Reactions, 1, 303-341. (Classic mechanism reference).

  • Chemical Identity: PubChem Compound Summary for CID 122390, this compound. Link

Sources

Discovery of "N-Methyl-1-(1H-pyrrol-2-yl)methanamine" containing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Pharmacophore Potential of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Part 1: Executive Summary & Chemical Architecture

The discovery of drugs containing the This compound substructure (chemically defined as 2-(methylaminomethyl)pyrrole) represents a masterclass in bioisosteric replacement and scaffold hopping. While often overshadowed by its regioisomer found in the blockbuster drug Vonoprazan , this specific 2-substituted scaffold serves as a critical "privileged structure" in the design of Potassium-Competitive Acid Blockers (P-CABs), kinase inhibitors, and histamine H3 antagonists.

This guide dissects the utility of this fragment, moving beyond simple cataloging to explain why this moiety is selected in lead optimization and how to synthesize and screen it effectively.

Structural Definition & Physicochemical Profile

The core structure consists of a pyrrole ring linked at the C2 position to a secondary methylamine.

  • IUPAC Name: this compound

  • Common Designation: 2-(Methylaminomethyl)pyrrole[1]

  • Molecular Formula: C₆H₁₀N₂[2]

  • Key Physicochemical Properties:

    • Basicity (pKa): The exocyclic amine (pKa ~9.5) is highly basic, protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in target proteins (e.g., H⁺/K⁺-ATPase).

    • H-Bonding: The pyrrole NH acts as a hydrogen bond donor (HBD), while the pyrrole ring system is electron-rich (π-excessive), capable of

      
       stacking (T-shaped or parallel) with aromatic residues like Tyrosine or Phenylalanine.
      
    • Stability Warning: The C2-substituted pyrrole with a free NH is prone to oxidative polymerization (porphyrin-like reactivity). Successful drug candidates (e.g., Vonoprazan analogs) often require electron-withdrawing groups (EWG) like sulfonyls on the pyrrole nitrogen to stabilize the ring.

Part 2: The Vonoprazan Paradigm & Comparative SAR

To understand the value of the 2-isomer, we must analyze it against the clinical benchmark, Vonoprazan (TAK-438) , which utilizes the 3-isomer.

FeatureVonoprazan (Marketed) 2-Isomer Scaffold (The Topic)
Core Structure 1H-Pyrrole-3-methanamine1H-Pyrrole-2-methanamine
N1-Substituent Pyridin-3-ylsulfonyl(Variable/H for building block)
Binding Mode Binds to K⁺ site of H⁺/K⁺-ATPaseAlternate vector; explores "lower" pocket
Electronic State Sulfonyl group reduces e⁻ densityHigh e⁻ density (if N-unsubstituted)
Metabolic Liability Stable due to EWGProne to oxidation at C5 without protection

Mechanism of Action Insight: In P-CABs, the protonated methylamine moiety mimics the potassium ion (K⁺), blocking the luminal channel of the gastric proton pump. While Vonoprazan uses the 3-position to orient the fluorophenyl group into a hydrophobic pocket, the 2-position scaffold offers a distinct vector. This is often utilized in Fragment-Based Drug Discovery (FBDD) to capture different binding conformations or to cyclize into tricyclic cores like pyrrolo[1,2-a]quinoxalines (Kinase inhibitors).

Part 3: Synthetic Protocols (Self-Validating Systems)

The synthesis of this compound requires strict control over conditions to prevent polymerization.

Protocol A: Reductive Amination (The Industry Standard)

Rationale: This method avoids the use of highly reactive alkyl halides, reducing over-alkylation byproducts.

Reagents:

  • Pyrrole-2-carboxaldehyde (Starting Material)[1]

  • Methylamine (2.0 M in THF)

  • Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)

  • Methanol (Solvent)[3]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve Pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Amine Addition: Add Methylamine solution (1.5 eq) dropwise at 0°C. Stir for 2 hours at room temperature. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.2 eq) portion-wise over 30 minutes. (Caution: Gas evolution).

  • Quench & Workup: Stir for 4 hours. Quench with saturated NH₄Cl. Extract with DCM (3x).

  • Purification: The secondary amine is polar. Use flash chromatography with DCM:MeOH:NH₄OH (90:9:1).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the singlet (3H) of N-Methyl at ~2.3 ppm and the singlet (2H) of the methylene bridge at ~3.6 ppm.

  • Stability Check: Store the product as a hydrochloride salt (HCl) to prevent oxidation.

Protocol B: Mannich Reaction (Alternative)

Rationale: Useful for introducing the group onto substituted pyrroles where the aldehyde is not available.

  • Reaction: Pyrrole + Formaldehyde + Methylamine

    
     2-(Methylaminomethyl)pyrrole.
    
  • Note: This reaction favors the 2-position but can lead to 2,5-disubstitution if stoichiometry is not controlled.

Part 4: Therapeutic Applications & Workflow

Target: Gastric H⁺/K⁺-ATPase (Acid Secretion)
  • Hypothesis: The scaffold acts as a K⁺-competitive antagonist.[4][5]

  • Assay: Porcine gastric vesicle H⁺/K⁺-ATPase assay.

  • Critical SAR: The pyrrole nitrogen must be substituted with a bulky, lipophilic, electron-withdrawing group (e.g., sulfonyl-pyridine) to mimic the Vonoprazan binding mode and prevent acid-catalyzed degradation.

Target: Kinase Inhibition (Oncology)
  • Hypothesis: The pyrrole-2-methanamine serves as a precursor to Pyrrolo[1,2-a]quinoxalines .

  • Mechanism: The amine nitrogen attacks a pendant electrophile (e.g., 2-fluoronitrobenzene derivative) to form a tricyclic core. This rigid scaffold fits into the ATP-binding hinge region of kinases.

Part 5: Visualization of Discovery Logic

The following diagram illustrates the decision matrix for utilizing this scaffold in drug discovery, distinguishing between direct analog design and tricyclic core synthesis.

DrugDiscoveryWorkflow Start Scaffold: This compound Path1 Path A: P-CAB Design (Acid Blockers) Start->Path1 Retain Core Path2 Path B: Tricyclic Synthesis (Kinase Inhibitors) Start->Path2 Use as Building Block StepA1 N1-Functionalization (Add Sulfonyl/Aryl) Path1->StepA1 StepB1 React with 2-Fluoro-nitrobenzene Path2->StepB1 StepA2 Screen: H+/K+ ATPase (K+ Competition) StepA1->StepA2 Outcome1 Lead: Vonoprazan Analog (2-isomer) StepA2->Outcome1 StepB2 Cyclization to Pyrrolo[1,2-a]quinoxaline StepB1->StepB2 Outcome2 Lead: Multi-Kinase Inhibitor StepB2->Outcome2

Figure 1: Strategic divergence in utilizing the pyrrole-2-methanamine scaffold. Path A mimics Vonoprazan-like P-CABs, while Path B leverages the amine for heterocycle formation.

Part 6: Experimental Data Summary

Table 1: Comparative Activity Profile of Pyrrole-Methanamine Isomers (Hypothetical/Representative Data)

Scaffold IsomerN1-SubstituentTargetActivity (IC₅₀/Ki)Stability (t₁/₂ in Microsomes)
3-Isomer (Vonoprazan) Pyridin-3-ylsulfonylH⁺/K⁺-ATPase< 10 nM> 60 min
2-Isomer (Analog) Pyridin-3-ylsulfonylH⁺/K⁺-ATPase~ 50-200 nM> 45 min
2-Isomer (Free NH) NoneH⁺/K⁺-ATPaseInactive / Toxic< 5 min (Rapid Oxidation)
2-Isomer (Cyclized) Fused QuinoxalineVEGFR2 Kinase< 100 nM> 120 min

Note: Data reflects general SAR trends observed in pyrrole medicinal chemistry. The 2-isomer is generally less potent as a P-CAB than the 3-isomer due to steric clash in the specific Vonoprazan binding pocket, but highly effective as a kinase scaffold.

Part 7: References

  • Otake, K., et al. (2012). "Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker."[4] Journal of Medicinal Chemistry. Link

  • Guillon, J., et al. (2015). "Sulfamic acid: An efficient and recyclable solid acid catalyst for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines." Tetrahedron Letters. Link

  • Bhardwaj, V., et al. (2022). "A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets." Mini-Reviews in Medicinal Chemistry. Link

  • Scott, D.R., et al. (2015). "The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase." Alimentary Pharmacology & Therapeutics. Link

  • ChemShuttle Inc. (2025).[6] "Product Catalog: this compound (CAS 26052-05-1)."[2] Link

Sources

Technical Whitepaper: N-Methyl-1-(1H-pyrrol-2-yl)methanamine as a Synthetic Pivot

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen heterocycles, N-Methyl-1-(1H-pyrrol-2-yl)methanamine represents a high-value "pivot" scaffold. Unlike simple pyrroles, this building block possesses a bifunctional reactivity profile: a nucleophilic secondary amine capable of rapid derivatization and an electron-rich pyrrole core primed for electrophilic aromatic substitution or oxidative coupling.

This guide moves beyond basic characterization to provide a rigorous operational framework for researchers. We explore its synthesis via reductive amination, its critical stability parameters (preventing acid-catalyzed polymerization), and its application in constructing fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines—motifs increasingly relevant in kinase inhibition and antimicrobial drug discovery.

Chemical Identity & Profile[1]

The utility of this compound lies in the "linker" nature of the methylaminomethyl group, which spaces the basic nitrogen from the aromatic ring, preserving the nucleophilicity of the amine while modulating the electronic influence on the pyrrole ring.

ParameterSpecification
IUPAC Name This compound
Common Name 2-(Methylaminomethyl)pyrrole
CAS Number 26052-05-1
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol
pKa (Calculated) ~9.5 (Amine), ~17 (Pyrrole NH)
Appearance Colorless to pale yellow oil (darkens upon oxidation)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Dark

Synthesis of the Building Block

While commercially available, in-house synthesis is often preferred to ensure freshness, as the free base degrades over time. The most robust route is the Reductive Amination of Pyrrole-2-carboxaldehyde . This method avoids the over-alkylation risks associated with direct Mannich reactions (pyrrole + formaldehyde + methylamine), which frequently yield the 2,5-bis(aminomethyl) byproduct.

Mechanistic Pathway

The reaction proceeds through a carbinolamine intermediate, dehydrating to an iminium ion (or imine), which is subsequently reduced. The choice of reducing agent is critical to avoid reducing the pyrrole ring itself.

SynthesisPathway cluster_conditions Critical Control Points Aldehyde Pyrrole-2-carboxaldehyde Imine Intermediate Imine (Unstable) Aldehyde->Imine + MeNH₂, -H₂O (Condensation) Amine Methylamine (MeOH) Amine->Imine Product This compound Imine->Product + NaBH₄ (Reduction) Condition1 Temp < 0°C during reduction Condition2 Avoid excess acid (Polymerization risk)

Figure 1: Step-wise synthesis via reductive amination. The imine intermediate is often generated in situ to minimize oligomerization.

Reactivity & Stability: The "Pyrrole Paradox"

Working with this building block requires navigating a stability paradox. The side-chain amine is basic, while the pyrrole ring is acid-sensitive.

  • Acid Sensitivity: Pyrroles undergo acid-catalyzed polymerization (via protonation at C2/C3). The presence of the basic methylamine side chain can create a self-catalyzing decomposition loop if the compound is not stored as a stable salt (e.g., hydrochloride or fumarate) or kept strictly anhydrous and cold.

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation by air, leading to darkening (formation of polypyrroles).

  • Nucleophilicity: The secondary amine is the primary nucleophile (soft), reacting faster with alkyl halides and acyl chlorides than the pyrrole nitrogen (hard nucleophile, requires deprotonation).

Synthetic Applications

Workflow A: Scaffold Decoration (Amide Coupling)

The most common application is using the secondary amine to couple with acid chlorides, creating "warheads" for drug targets (e.g., kinase inhibitors).

  • Reaction: this compound + R-COCl → Amide.

  • Key Insight: Use a non-nucleophilic base (DIPEA) and keep the reaction cold (0°C) to prevent acylation of the pyrrole nitrogen.

Workflow B: Heterocycle Fusion (Pyrrolo[1,2-a]pyrazines)

This building block is a precursor for bicyclic systems. Reacting it with 1,2-dicarbonyls or α-haloketones can force cyclization onto the pyrrole nitrogen.

ReactivityMap Center This compound Path1 Acylation (R-COCl) Center->Path1 Nucleophilic Attack (Amine) Path2 Mannich Reaction (HCHO + R₂NH) Center->Path2 Electrophilic Subst. (C5) Path3 Cyclization (with 1,2-dicarbonyls) Center->Path3 Bidentate Attack (N1 + Amine) Prod1 Amide Linkers (Drug Scaffolds) Path1->Prod1 Prod2 2,5-Disubstituted Pyrroles Path2->Prod2 Prod3 Pyrrolo[1,2-a]pyrazines (Fused Systems) Path3->Prod3

Figure 2: Divergent reactivity pathways. Path 1 is dominant under basic conditions; Path 2 requires acidic conditions; Path 3 involves intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of this compound

Adapted from standard reductive amination procedures [1, 2].

Materials:

  • Pyrrole-2-carboxaldehyde (9.5 g, 100 mmol)

  • Methylamine (2.0 M in MeOH, 100 mL, 200 mmol)

  • Sodium Borohydride (NaBH₄) (4.5 g, 120 mmol)

  • Methanol (anhydrous)

Procedure:

  • Imine Formation: In a round-bottom flask under Argon, dissolve pyrrole-2-carboxaldehyde in methanol (50 mL). Add the methylamine solution dropwise at 0°C.

  • Stirring: Allow the mixture to stir at room temperature for 3 hours. Monitor by TLC (disappearance of aldehyde). Note: The imine may not be isolated due to instability.

  • Reduction: Cool the solution back to 0°C. Add NaBH₄ portion-wise over 30 minutes. (Caution: Gas evolution).

  • Workup: Stir for 1 hour. Quench with water (20 mL). Evaporate methanol under reduced pressure.

  • Extraction: Dilute residue with water and extract with DCM (3 x 50 mL). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via vacuum distillation or flash chromatography (DCM/MeOH/NH₃) if necessary. Store immediately at -20°C.

Protocol 2: General Amide Coupling (Application)

Targeting amide derivatives for biological screening [3].

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add DIPEA (1.5 eq) and cool to 0°C.

  • Add Acid Chloride (1.0 eq) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Wash with sat. NaHCO₃ to remove unreacted acid.

  • Isolate product.[1][2] Mechanism: The secondary amine reacts preferentially over the pyrrole NH due to higher nucleophilicity and lack of aromatic resonance delocalization.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Pyrrole Synthesis Reviews: Estévez, V., et al. "Recent Advances in the Synthesis of Pyrroles by Multicomponent Reactions." Chemical Society Reviews, 2014, 43, 3081-3110.

  • Medicinal Applications: Gholap, S. S.[4] "Pyrrole: An Emerging Scaffold for Construction of Valuable Therapeutic Agents." European Journal of Medicinal Chemistry, 2023. (General reference for pyrrole amide bioactivity).

  • Heterocycle Fusion: "Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines." PMC (NIH), 2023.

Sources

Methodological & Application

"N-Methyl-1-(1H-pyrrol-2-yl)methanamine" synthesis from pyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine from Pyrrole-2-carboxaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable secondary amine and a key building block in medicinal chemistry and materials science. The protocol details a robust and efficient method utilizing the reductive amination of pyrrole-2-carboxaldehyde with methylamine. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety guidelines, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and bioactive natural products. The pyrrole moiety is a common scaffold in biologically active compounds, and the ability to introduce a methylaminomethyl substituent at the 2-position opens avenues for further molecular elaboration. The synthesis described herein follows a classical reductive amination pathway, a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds.[1] This method is favored for its operational simplicity, high yields, and the wide availability of starting materials.

The Synthetic Strategy: Reductive Amination

Reductive amination is a powerful method for preparing amines from carbonyl compounds. The process occurs in a sequential, often one-pot, manner involving two key transformations: the formation of an imine intermediate followed by its reduction to the target amine.

Mechanistic Rationale

The overall reaction proceeds as follows:

  • Imine Formation: The synthesis begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of pyrrole-2-carboxaldehyde. This forms a hemiaminal intermediate, which subsequently dehydrates to yield an N-methylimine (also known as a Schiff base). This initial step is typically reversible, and the equilibrium can be influenced by factors such as pH and the removal of water.

  • Imine Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This is achieved using a selective reducing agent. The choice of reducing agent is critical; it must be capable of reducing the imine without significantly affecting the starting aldehyde.

Causality of Reagent Selection
  • Pyrrole-2-carboxaldehyde: This starting material is known to be somewhat unstable and can be prone to polymerization or degradation, particularly under harsh conditions or upon prolonged storage.[2] It is advisable to use a fresh or properly stored sample.

  • Methylamine: Typically used as a solution in an appropriate solvent like methanol (MeOH) or tetrahydrofuran (THF) for ease of handling.

  • Reducing Agent - Sodium Borohydride (NaBH₄): Sodium borohydride is a cost-effective and versatile reducing agent. While it can reduce the starting aldehyde, its rate of reaction with the imine is significantly faster under controlled conditions.[3][4] A key experimental consideration is to allow sufficient time for imine formation before introducing the NaBH₄. This is typically achieved by adding the reducing agent at a lower temperature after the aldehyde and amine have been pre-stirred.[4] This staggered addition strategy prevents the premature reduction of the starting aldehyde and maximizes the yield of the desired amine.[3]

Experimental Design and Workflow

The synthesis is designed as a one-pot procedure to maximize efficiency and minimize material loss between steps. The workflow encompasses reaction setup, imine formation, reduction, aqueous work-up, extraction, and final purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Setup Inert Atmosphere (N2 or Ar) B Dissolve Pyrrole-2-carboxaldehyde in Methanol A->B C Cool to 0 °C B->C D Add Methylamine Solution C->D E Stir for 30-60 min (Imine Formation) D->E F Add NaBH4 Portion-wise at 0 °C E->F G Warm to RT and Stir (Reduction) F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Wash & Dry Organic Layer I->J K Concentrate under Reduced Pressure J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Pyrrole-2-carboxaldehyde95.102.0 g21.01.0
Methylamine (40% in MeOH)31.06~4.1 mL42.02.0
Sodium Borohydride (NaBH₄)37.831.19 g31.51.5
Methanol (MeOH)-40 mL--
Deionized Water-50 mL--
Ethyl Acetate (EtOAc)-3 x 50 mL--
Brine (Saturated NaCl)-50 mL--
Anhydrous Na₂SO₄-As needed--
Safety Precautions
  • Pyrrole-2-carboxaldehyde: Can be irritating to the eyes and skin. Handle in a well-ventilated fume hood.

  • Methylamine: Toxic and corrosive. The solution has a high vapor pressure. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add slowly and in portions. Do not quench with strong acid.

  • Solvents: Methanol and ethyl acetate are flammable. Ensure no ignition sources are present.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrrole-2-carboxaldehyde (2.0 g, 21.0 mmol).

  • Dissolution: Add methanol (40 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Imine Formation: Place the flask in an ice-water bath and cool the solution to 0 °C. Slowly add the methylamine solution (40% in MeOH, ~4.1 mL, 42.0 mmol) dropwise over 5 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.

    • Self-Validation Check: The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting aldehyde spot should diminish and a new, less polar imine spot should appear.

  • Reduction: Re-cool the reaction mixture to 0 °C using the ice-water bath. Add sodium borohydride (1.19 g, 31.5 mmol) slowly in small portions over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

    • Self-Validation Check: Monitor the reaction by TLC. The reaction is complete when the imine spot has been completely consumed.

  • Work-up: Carefully quench the reaction by slowly adding deionized water (50 mL) while cooling the flask in an ice bath. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 10% methanol in dichloromethane (DCM) containing 1% triethylamine (TEA).

    • Causality Note: The addition of a small amount of a basic amine like triethylamine to the eluent is essential to prevent the product from streaking on the acidic silica gel, leading to better separation and recovery.

  • Procedure: Load the crude oil onto the column and elute with the solvent system. Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Chemical Transformation and Mechanism

The synthesis follows a well-established two-part mechanism.

reaction_mechanism cluster_step2 Step 2: Reduction Pyrrole_Aldehyde Pyrrole-2-carboxaldehyde Imine [Imine Intermediate] Pyrrole_Aldehyde->Imine  - H₂O Methylamine +   CH₃NH₂ (Methylamine) NaBH4 +   NaBH₄ (Sodium Borohydride) Product This compound Imine->Product

Caption: Overall reaction scheme for the reductive amination.

The mechanism of hydride reduction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the protonated imine, breaking the C=N pi bond. A subsequent protonation of the resulting nitrogen anion by the solvent (methanol) yields the final amine product.[5]

Expected Results and Characterization

Following this protocol, a typical yield of 75-85% of the pure product can be expected. The final product, this compound, should be a colorless to pale yellow oil. Its identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the pyrrole ring protons, the methylene bridge protons, and the N-methyl protons.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Will show the correct molecular ion peak corresponding to the product's mass.

References

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • . (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine, a valuable secondary amine intermediate in medicinal chemistry and materials science. The described method utilizes a one-pot reductive amination of pyrrole-2-carboxaldehyde with methylamine, employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, process visualization, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Pyrrole-containing scaffolds are privileged structures in numerous biologically active compounds and functional materials. The target molecule, this compound, serves as a key building block for more complex molecular architectures. Direct synthesis via reductive amination is an efficient strategy that combines a carbonyl compound and an amine to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the target amine.

Choice of Reagents: The selection of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent is a critical aspect of this protocol. Unlike more aggressive hydrides such as sodium borohydride (NaBH₄), STAB is significantly less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion) intermediate.[1][2] This selectivity is conferred by the electron-withdrawing and sterically hindering effects of the three acetoxy groups, which temper the reactivity of the borohydride.[2] This allows the reaction to be performed in a single pot: the aldehyde, amine, and reducing agent can be combined without significant premature reduction of the starting aldehyde, leading to cleaner reactions and higher yields.[3][4] Dichloromethane (DCM) is chosen as the solvent for its inertness and excellent solubility for all reaction components.

Reaction Scheme and Mechanism

The overall transformation proceeds as follows:

Scheme 1: Reductive Amination of Pyrrole-2-carboxaldehyde

The reaction mechanism involves two key stages:

  • Imine/Iminium Ion Formation: Pyrrole-2-carboxaldehyde reacts with methylamine in a reversible condensation reaction to form an intermediate imine. In the presence of a trace amount of acid (often acetic acid, a byproduct of STAB hydrolysis or added as a catalyst), the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: The iminium ion is rapidly and irreversibly reduced by sodium triacetoxyborohydride, which acts as the hydride (H⁻) donor, to yield the final secondary amine product. The rate of iminium ion reduction is significantly faster than the reduction of the starting aldehyde, which is the basis for the reaction's success in a one-pot format.[2]

G cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Hydride Reduction Aldehyde Pyrrole-2-carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Methylamine - H₂O Amine Methylamine (sol.) Iminium Iminium Ion Imine->Iminium + H⁺ (catalytic) Product This compound Iminium->Product Reduction STAB NaBH(OAc)₃ STAB->Product Hydride Transfer

Figure 1: Mechanistic overview of the two-stage reductive amination process.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.AmountMoles (mmol)Eq.
Pyrrole-2-carboxaldehydeC₅H₅NO95.101003-29-81.00 g10.51.0
Methylamine (40% in H₂O)CH₅N31.0674-89-51.0 mL~12.6~1.2
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-72.67 g12.61.2
Dichloromethane (DCM)CH₂Cl₂84.9375-09-250 mL--
Saturated NaHCO₃ (aq.)NaHCO₃84.01144-55-830 mL--
Brine (Saturated NaCl aq.)NaCl58.447647-14-530 mL--
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6~5 g--
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add pyrrole-2-carboxaldehyde (1.00 g, 10.5 mmol). Dissolve the aldehyde in dichloromethane (50 mL).

  • Amine Addition: Add the methylamine solution (1.0 mL of 40% wt. in H₂O, ~12.6 mmol) to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes. Rationale: This initial period allows for the formation of the imine intermediate before the introduction of the reducing agent.

  • Addition of Reducing Agent: Cool the flask in an ice-water bath. Add the sodium triacetoxyborohydride (2.67 g, 12.6 mmol) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm and any gas evolution that may occur.

  • Reaction and Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting aldehyde spot has been consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 20 minutes until gas evolution ceases. Rationale: The basic solution neutralizes any remaining acid and hydrolyzes the borate esters formed, facilitating their removal into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine all organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM. Rationale: The brine wash removes bulk water, and the anhydrous sodium sulfate removes residual traces of water from the organic solvent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel. A gradient elution system of 0-10% methanol in dichloromethane, with the mobile phase containing 0.5% triethylamine, is typically effective. Rationale: The addition of a small amount of a basic modifier like triethylamine prevents the amine product from streaking on the acidic silica gel.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for the product C₆H₁₀N₂ is 110.16 g/mol .[5]

Experimental Workflow Visualization

G A 1. Setup Dissolve Aldehyde in DCM B 2. Imine Formation Add Methylamine, Stir 30 min A->B C 3. Reduction Cool in Ice Bath Add STAB Portion-wise B->C D 4. Reaction Stir at RT (3-5h) Monitor by TLC C->D E 5. Quench Add Sat. NaHCO₃ D->E F 6. Extraction Separate Layers Extract Aqueous w/ DCM E->F G 7. Wash & Dry Combine Organics, Wash w/ Brine Dry over Na₂SO₄ F->G H 8. Concentration Rotary Evaporation G->H I 9. Purification Flash Chromatography H->I J 10. Characterization NMR, MS Analysis I->J

Figure 2: Step-by-step experimental workflow from reaction setup to final product characterization.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Incomplete Reaction - Insufficient reaction time.- Deactivated reducing agent (STAB is moisture-sensitive).[3]- Insufficient equivalents of reagents.- Allow the reaction to stir for a longer period.- Use freshly opened or properly stored STAB.- Ensure accurate measurement of reagents; consider using 1.5 eq. of amine and STAB.
Formation of Alcohol Side Product - Water content in the reaction mixture is too high, leading to aldehyde reduction.- Non-selective reducing agent used.- Use anhydrous DCM as the solvent.- Ensure STAB is the chosen reducing agent, as it is highly selective for the iminium ion.[1]
Product Streaking on TLC/Column - The basic amine product is interacting strongly with the acidic silica gel.- Add 0.5-1% triethylamine or ammonia (7N in MeOH) to the eluent system to neutralize active sites on the silica.
Low Isolated Yield - Product loss during aqueous workup (if product has some water solubility).- Volatility of the product.- Perform multiple extractions (3-4 times) of the aqueous layer.- Use caution during rotary evaporation; avoid high temperatures and excessive vacuum.

Safety Precautions

  • Pyrrole-2-carboxaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Methylamine: Corrosive and flammable. Work in a well-ventilated fume hood and avoid inhalation.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Handle in a dry environment and quench carefully.

  • Dichloromethane: A suspected carcinogen. All operations should be conducted within a certified chemical fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • MDPI. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Available from: [Link]

  • Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available from: [Link]

  • PubChem. (1H-pyrrol-2-yl)methanamine. Available from: [Link]

  • Preprints.org. (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)- N,N-dimethylmethanamine. Available from: [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available from: [Link]

  • PubChem. (1-methyl-1H-pyrrol-2-yl)methanamine. Available from: [Link]

  • Google Patents. Synthesis method of N-methylpyrrole.
  • Figshare. Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Figshare. Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc ... Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. Available from: [Link]

  • NIST WebBook. 1H-Pyrrole, 1-methyl-. Available from: [Link]

  • Reddit. Reductive animations with Sodium Triacetoxyborohydride (STAB). Available from: [Link]

  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. Available from: [Link]

  • MDPI. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Available from: [Link]

Sources

Application Note: Purification of N-Methyl-1-(1H-pyrrol-2-yl)methanamine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-(1H-pyrrol-2-yl)methanamine presents a dual challenge in chromatographic purification: it contains a basic secondary amine capable of strong silanophilic interactions (tailing) and an electron-rich pyrrole nucleus prone to acid-catalyzed polymerization (decomposition). Standard flash chromatography on untreated silica gel frequently results in low recovery, band broadening, and degradation of the product into dark tars.

This guide outlines two optimized protocols to ensure high purity (>98%) and mass recovery:

  • Method A (Preferred): Flash chromatography on Basified Silica Gel using a Triethylamine (TEA) modifier.

  • Method B (Alternative): Chromatography on Neutral Alumina for highly labile samples.

Physicochemical Analysis & Separation Logic

To design a robust protocol, we must address the molecular behaviors of the target compound.

FeatureChemical BehaviorChromatographic ConsequenceMitigation Strategy
Pyrrole Ring Electron-rich aromatic system (

electrons). High HOMO energy.
Acid Sensitivity: Reacts with acidic silanol groups (

) to form polymers (red/black tars).
Neutralize Acidity: Use basic modifiers or neutral stationary phases.
Secondary Amine Basic nitrogen lone pair.Tailing/Streaking: Hydrogen bonding with silanols causes non-Gaussian peak shapes and poor resolution.Competitor Base: Add TEA or

to block silanol sites.
Polarity Moderate-High (Amine + H-bond donor).Retention: Requires polar mobile phases (e.g., DCM/MeOH or EtOAc).Gradient Elution: Start non-polar to remove impurities, then increase polarity.
Pre-Purification Workflow (Decision Matrix)

Before packing the column, assess the crude mixture using Thin Layer Chromatography (TLC).

TLC Visualization:

  • UV (254 nm): Pyrroles absorb weakly/moderately.

  • Stain (Critical): Use Vanillin or Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Pyrroles turn distinctive pink/red/purple, aiding identification against non-pyrrolic impurities.

Protocol A: Basified Silica Gel Chromatography (Standard)

This method modifies the silica surface to mask acidic sites, preventing both amine tailing and pyrrole decomposition.

Materials
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Triethylamine (TEA).

Step-by-Step Procedure
Step 1: Slurry Preparation & Column Packing
  • The "Pre-treat" Method: Do not just add TEA to the eluent. You must equilibrate the silica.

  • Prepare a slurry of Silica Gel in the starting eluent (e.g., DCM) containing 1% TEA (v/v) .

  • Pour the slurry into the column.

  • Flush the column with at least 2-3 column volumes (CV) of the solvent + 1% TEA. This ensures all acidic silanol sites are deprotonated or capped by the triethylammonium ions.

Step 2: Sample Loading
  • Technique: Liquid loading is preferred if the sample is soluble in a small volume of DCM.

  • Dry Loading: If the crude is an oil/solid requiring dry loading, adsorb it onto Neutral Alumina or Celite , NOT silica, to avoid decomposition during solvent evaporation.

Step 3: Elution Gradient
  • Base Solvent: DCM containing 1% TEA .

  • Gradient:

    • 0–2% MeOH in DCM (+1% TEA): Elutes non-polar impurities.

    • 2–5% MeOH in DCM (+1% TEA): Target compound typically elutes here.

    • 5–10% MeOH in DCM (+1% TEA): Flushes highly polar byproducts.

Step 4: Fraction Collection & Workup
  • Monitor fractions via TLC (Vanillin stain).

  • Crucial Workup Step: The collected fractions contain TEA.

    • Option 1 (Volatility): TEA (bp

      
      ) can be removed by rotary evaporation if the product is not volatile. Co-evaporate with toluene or heptane to help remove TEA azeotropically.
      
    • Option 2 (High Purity): If TEA salts persist, dissolve the residue in DCM and wash quickly with saturated

      
        (Do not use strong acid washes). Dry over 
      
      
      
      .

Protocol B: Neutral Alumina (For Highly Unstable Batches)

If the pyrrole decomposes even on basified silica (indicated by the column turning red/brown), switch to Neutral Alumina.

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.

    • Note: Commercial alumina is usually Grade I (very active). Convert to Grade III by adding water (approx. 6% w/w) and shaking to equilibrate. This reduces surface activity and prevents degradation.

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

  • Protocol:

    • Pack column with Hexanes.

    • Load sample.

    • Gradient: 0%

      
       50% EtOAc in Hexanes.
      
    • No amine modifier is usually required, but 0.5% TEA can be added if streaking occurs.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow for purifying acid-sensitive amines.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Stain: Vanillin/Ehrlich) Start->TLC Decision Is Compound Stable on Silica TLC? TLC->Decision PrepSilica Method A: Basified Silica (Slurry in DCM + 1% TEA) Decision->PrepSilica Yes (with streaking) PrepAlumina Method B: Neutral Alumina (Brockmann Grade III) Decision->PrepAlumina No (turns red/black) LoadSilica Load Sample (Liquid or Celite) PrepSilica->LoadSilica EluteSilica Elute: DCM/MeOH + 1% TEA LoadSilica->EluteSilica Finish Evaporate & Store (Inert Atmosphere, -20°C) EluteSilica->Finish LoadAlumina Load Sample (Liquid) PrepAlumina->LoadAlumina EluteAlumina Elute: Hexane/EtOAc LoadAlumina->EluteAlumina EluteAlumina->Finish

Figure 1: Decision tree for selecting the appropriate stationary phase based on compound stability and TLC behavior.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Column turns red/brown Pyrrole polymerization (Acid catalyzed).Switch to Neutral Alumina or increase TEA concentration to 2-3%. Ensure silica is fully equilibrated with base before loading.
Broad, tailing peaks Interaction between amine and silanols.Increase TEA to 2% or switch solvent system to

(90:9:1).
Product co-elutes with TEA Incomplete removal of modifier.Dry under high vacuum for >4 hours. If oil persists, dissolve in

, wash with water (pH 8-9), dry and re-evaporate.
Low Recovery Irreversible adsorption.Use a more polar "flush" (e.g., 10% MeOH/DCM) at the end of the run to recover stuck material.

References

  • Reich, H. J. (n.d.). Flash Chromatography of Amines. University of Wisconsin-Madison. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-1-(1H-pyrrol-2-yl)methanamine is a valuable secondary amine that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its pyrrole moiety is a common scaffold in medicinal chemistry, and the N-methylmethanamine side chain provides a crucial point for further functionalization. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The described protocol is based on the robust and widely utilized method of reductive amination.

Theoretical Framework: The Chemistry of Reductive Amination

The synthesis of this compound is achieved through the reductive amination of pyrrole-2-carboxaldehyde with methylamine. This powerful transformation involves two key steps that occur in a single reaction vessel: the formation of an intermediate imine (or iminium ion) followed by its immediate reduction to the target amine.

The reaction commences with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of pyrrole-2-carboxaldehyde. This initially forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base, or imine. In the presence of a mild acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol due to its mild nature and remarkable selectivity. It is capable of reducing the iminium ion much faster than the starting aldehyde, thereby preventing the undesired formation of the corresponding alcohol (pyrrol-2-ylmethanol). This selectivity allows for the entire reaction to be carried out in a single step, enhancing efficiency and yield.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
Pyrrole-2-carboxaldehydeC₅H₅NO95.101003-29-8Light-sensitive solid
Methylamine (40% in H₂O)CH₅N31.0674-89-5Corrosive, flammable gas in solution
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Moisture-sensitive solid
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, halogenated solvent
Acetic Acid (Glacial)C₂H₄O₂60.0564-19-7Corrosive, strong acid
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Basic aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-15 mL per gram of aldehyde).

  • Addition of Amine: To the stirred solution, add a solution of methylamine (1.5 - 2.0 eq, 40% in water).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0 - 1.2 eq) dropwise to the reaction mixture. The acid catalyzes the formation of the iminium ion.

  • Stirring and Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up A 1. Dissolve Pyrrole-2-carboxaldehyde in DCM B 2. Add Methylamine Solution A->B C 3. Add Acetic Acid B->C D 4. Stir for Imine Formation (30-60 min) C->D E 5. Add Sodium Triacetoxyborohydride D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Quench with Saturated NaHCO₃ Solution F->G Reaction Complete H 8. Extract with DCM G->H I 9. Wash with Brine and Dry (Na₂SO₄) H->I J 10. Concentrate under Reduced Pressure I->J K Purification J->K Crude Product caption Synthesis Workflow PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography (Optional) A Dissolve Crude in Organic Solvent B Extract with 1M HCl A->B C Basify Aqueous Layer (>pH 10 with NaOH) B->C D Extract with DCM/EtOAc C->D E Dry and Concentrate D->E F Prepare TEA-treated Silica Gel Column E->F For Higher Purity G Elute with Hexanes/EtOAc Gradient (+1% TEA) F->G H Collect and Combine Pure Fractions G->H I Concentrate H->I J Characterization I->J Pure Product caption Purification Workflow

Application Note: Scalable Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of


-Methyl-1-(1H-pyrrol-2-yl)methanamine , a critical pharmacophore in antihistaminic and antipsychotic drug development. Unlike standard reductive aminations, this protocol addresses the specific instability of the electron-rich pyrrole ring under acidic conditions. We present a modified reductive amination using Pyrrole-2-carboxaldehyde  and Methylamine , utilizing Sodium Borohydride (

)
with strict thermal regulation. The process yields the target amine as a stable fumarate salt, ensuring long-term storage stability and high purity (>98% HPLC) suitable for GMP environments.

Introduction & Strategic Analysis

The Target Molecule

The 2-aminomethylpyrrole motif is a privileged scaffold in medicinal chemistry.[1] However, the electron-rich nature of the pyrrole ring makes it highly susceptible to:

  • Acid-catalyzed polymerization: "Red tar" formation occurs rapidly in the presence of strong mineral acids.

  • Oxidation: The free amine is prone to air oxidation, darkening over time.

Retrosynthetic Strategy

To bypass the instability of pyrrole during electrophilic substitution, we utilize a Reductive Amination strategy. This route avoids the harsh conditions of Vilsmeier-Haack formylation (if starting from pyrrole) by using the commercially available Pyrrole-2-carboxaldehyde .

Selected Route:

  • Condensation: Pyrrole-2-carboxaldehyde + Methylamine

    
     Imine (Schiff Base).
    
  • Reduction: Imine +

    
    
    
    
    
    Secondary Amine.
  • Stabilization: Free base

    
     Fumarate Salt.
    
Critical Process Parameters (CPPs)
  • Temperature: The reduction of the imine is exothermic.

    
     addition must be controlled to maintain 
    
    
    
    to prevent side reactions.
  • pH Control: The workup must avoid pH < 4.0 to prevent pyrrole decomposition.

  • Reagent Stoichiometry: Excess methylamine (3-5 eq) drives the equilibrium to the imine, minimizing alcohol byproducts from direct aldehyde reduction.

Reaction Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical decision points for the workup to ensure pyrrole stability.

G cluster_safety Safety Critical Control Points Start Pyrrole-2-carboxaldehyde Imine Intermediate Imine (Exothermic Formation) Start->Imine Condensation -H2O Reagent1 Methylamine (33% in EtOH) Reagent1->Imine ProductFree Free Amine (Air Sensitive) Imine->ProductFree Reduction Reductant NaBH4 Addition (T < 10°C) Reductant->ProductFree Salt Fumarate Salt (Stable Solid) ProductFree->Salt Fumaric Acid in iPrOH

Figure 1: Synthetic workflow highlighting the critical reduction step and salt formation for stability.

Scale-Up Protocol (100g Scale)

Safety Warning: Methylamine is toxic and volatile.


 releases flammable hydrogen gas upon contact with protic solvents. All operations must be performed in a well-ventilated fume hood with blast shielding.
Materials
ReagentMW ( g/mol )Equiv.AmountNotes
Pyrrole-2-carboxaldehyde 95.101.0100.0 gStarting Material
Methylamine (33% in EtOH) 31.064.0~400 mLReagent/Solvent
Sodium Borohydride 37.830.6*24.0 gReducing Agent
Methanol 32.04-500 mLSolvent
Fumaric Acid 116.071.0122.0 gSalt formation

*Note: 0.6 eq of


 provides 2.4 eq of hydride, sufficient for reduction.
Step-by-Step Methodology
Phase A: Imine Formation (Condensation)
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a nitrogen inlet.

  • Charging: Charge Pyrrole-2-carboxaldehyde (100 g) and Methanol (500 mL) . Stir until dissolved.

  • Amine Addition: Cool the solution to

    
    . Slowly add Methylamine (33% in EtOH)  via an addition funnel over 30 minutes.
    
    • Observation: The solution may turn yellow/orange, indicating imine formation.

  • Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC or HPLC should show complete consumption of the aldehyde.

Phase B: Reduction (The Critical Step)
  • Cooling: Cool the reaction mixture back to

    
     .
    
  • Reduction: Add

    
     (24 g)  portion-wise over 1 hour.
    
    • Critical Control: Do NOT allow the internal temperature to exceed

      
      . Rapid addition causes vigorous 
      
      
      
      evolution and potential foam-over.
  • Completion: After addition, stir at

    
     for 1 hour, then allow to warm to RT for 1 hour.
    
Phase C: Quench and Workup
  • Quench: Cool to

    
    . Cautiously add Water (200 mL)  dropwise to quench excess borohydride.
    
    • Note: Expect gas evolution.[2][3][4]

  • Concentration: Remove the bulk of Methanol/Ethanol under reduced pressure (Rotavap) at

    
    .
    
  • Extraction: Dilute the residue with Water (300 mL) and extract with Dichloromethane (DCM, 3 x 300 mL) .

    • Why DCM? It effectively extracts the amine while leaving inorganic borates in the aqueous phase.

  • Washing: Wash combined organic layers with Brine (200 mL) . Dry over Anhydrous

    
     . Filter and concentrate to yield the crude oil (Free Base).
    
Phase D: Salt Formation (Fumarate)
  • Dissolution: Dissolve the crude oil in Isopropanol (IPA, 500 mL) .

  • Acid Addition: Add Fumaric Acid (1.0 eq based on crude mass) .

  • Crystallization: Heat to

    
     to dissolve, then cool slowly to RT, then to 
    
    
    
    .
  • Filtration: Filter the white crystalline solid, wash with cold IPA, and dry under vacuum at

    
    .
    

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (210 nm)

Identity

-NMR (DMSO-

)
Consistent with structure
Residual Solvent GC-HSMeets ICH limits (MeOH, DCM, IPA)
Water Content Karl Fischer

NMR Interpretation (Free Base in


): 
  • 
     8.5 (br s, 1H, Pyrrole NH)
    
  • 
     6.7 (m, 1H, Pyrrole CH)
    
  • 
     6.1 (m, 1H, Pyrrole CH)
    
  • 
     6.0 (m, 1H, Pyrrole CH)
    
  • 
     3.75 (s, 2H, 
    
    
    
    )
  • 
     2.45 (s, 3H, 
    
    
    
    )

Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Low Yield Incomplete Imine FormationIncrease Methylamine to 5.0 eq; extend stir time.
"Red Tar" Formation Acidic Quench / OverheatingEnsure quench pH

. Keep reaction

during reduction.
Tertiary Amine Impurity Over-alkylationUnlikely with reductive amination of aldehyde, but ensure stoichiometry is correct.
Product Discoloration Oxidation of Free BaseProcess rapidly to salt form; do not store free base oil.
Alternative Reducing Agents

While


 is selected for cost-efficiency, Sodium Triacetoxyborohydride (

)
is a milder alternative if functional group tolerance is an issue (e.g., if other reducible groups are present). However, STAB is significantly more expensive and generates acetic acid, which may require buffering to protect the pyrrole.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996.[5]

  • Pyrrole Chemistry: "Synthesis of Secondary N-Methylamines via Reductive Amination." Journal of Organic Chemistry, 2025.[6][7] [7]

  • Safety Data: "Sodium Borohydride Safety Data Sheet." Fisher Scientific.

  • Vonoprazan Intermediates: "Preparation of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine." Google Patents.

Sources

Application Note: Precision Synthesis & Utilization of Pyrrole-Methanamine Intermediates in TAK-438 (Vonoprazan) Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Correction

Vonoprazan Fumarate (TAK-438) represents a class of potassium-competitive acid blockers (P-CABs) characterized by a highly substituted pyrrole scaffold.[1][2]

Critical Structural Distinction: While the user query specifies


-Methyl-1-(1H-pyrrol-2-yl)methanamine  (the 2-isomer), it is imperative to note that the pharmacologically active scaffold of TAK-438 relies on the 3-isomer : 1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-

-methylmethanamine
.

The use of the 2-isomer results in a structural regioisomer that lacks affinity for the H


/K

-ATPase pump. Consequently, this guide focuses on the synthesis and application of the correct 3-yl intermediate , while establishing the 2-yl isomer as a Critical Quality Attribute (CQA) for impurity profiling.
Key Application Objectives
  • Synthesis: Scalable reductive amination to generate the pyrrole-3-methanamine core.

  • Chemoselectivity Control: Protocol for orthogonal protection (Boc-strategy) to direct sulfonylation to the pyrrole nitrogen (

    
    ) rather than the aliphatic side-chain amine.
    
  • Quality Assurance: Differentiating the 3-yl active intermediate from the 2-yl impurity.

Retrosynthetic Logic & Pathway Visualization

The synthesis of Vonoprazan hinges on the chemoselective functionalization of the pyrrole ring. The aliphatic amine side chain is significantly more nucleophilic than the pyrrole nitrogen. Direct sulfonylation of the unprotected amine intermediate would yield the inactive side-chain sulfonamide.

The "Protection-First" Strategy: To install the pyridine-3-sulfonyl group on the pyrrole nitrogen (


), the side-chain secondary amine must first be masked (typically with a Boc group).
Diagram 1: TAK-438 Reaction Pathway & Chemoselectivity

VonoprazanSynthesis Aldehyde 5-(2-fluorophenyl)- 1H-pyrrole-3-carbaldehyde Amine INTERMEDIATE TARGET: 1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]- N-methylmethanamine Aldehyde->Amine 1. MeNH2, MeOH 2. NaBH4 (Reductive Amination) Impurity2yl STRUCTURAL ALERT: 2-yl Isomer (Impurity) Aldehyde->Impurity2yl Regioisomer Formation (If starting material impure) BocProtected N-Boc Protected Intermediate Amine->BocProtected Boc2O, TEA (Chemoselective Protection) Sulfonylated N1-Sulfonylated Precursor BocProtected->Sulfonylated Pyridine-3-sulfonyl Cl NaH, DMF (N1-Sulfonylation) Vonoprazan Vonoprazan (Free Base) Sulfonylated->Vonoprazan TFA or HCl (Deprotection)

Caption: Step-wise synthetic workflow highlighting the critical protection step required to prevent side-chain sulfonylation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Amine Intermediate

Target: 1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-


-methylmethanamine
Role:  The nucleophilic scaffold for the drug core.

Reagents & Materials:

  • Precursor: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2)[3]

  • Amine Source: Methylamine (33% wt in Ethanol or Methanol)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    )[4]
    
  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) and Methanol (10 vol).

    • Cool to 0–5 °C.

    • Add Methylamine solution (3.0–5.0 eq) dropwise over 30 minutes.

    • Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or HPLC for disappearance of the aldehyde peak.

  • Reduction:

    • Cool the mixture back to 0 °C.

    • Add NaBH

      
       (1.5 eq) portion-wise (exothermic reaction; control temp < 10 °C).
      
    • Stir for 1 hour at 0 °C, then warm to RT for 1 hour.

  • Workup:

    • Quench with water/ice.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Result: Crude amine oil/solid. Yield typically >85%.[2]

Protocol B: Chemoselective Coupling (The "Use" Phase)

Context: This protocol describes how to use the amine synthesized above to construct the final TAK-438 skeleton without forming the sulfonamide impurity.

Reagents:

  • Di-tert-butyl dicarbonate (Boc

    
    O)
    
  • Sodium Hydride (NaH, 60% dispersion)

  • 5-(2-fluorophenyl)pyridine-3-sulfonyl chloride (CAS: 1060816-36-3)

Workflow:

  • N-Protection (Critical Step):

    • Dissolve the crude amine from Protocol A in Dichloromethane (DCM).

    • Add Triethylamine (1.5 eq) followed by Boc

      
      O (1.1 eq) at 0 °C.
      
    • Stir until conversion to the N-Boc carbamate is complete.

    • Why: This "caps" the aliphatic amine, leaving only the Pyrrole N available for the next step.

  • 
    -Sulfonylation: 
    
    • Dissolve the N-Boc intermediate in anhydrous DMF or THF.

    • Cool to 0 °C and add NaH (1.2 eq). Stir for 30 mins to generate the pyrrolyl anion.

    • Add 5-(2-fluorophenyl)pyridine-3-sulfonyl chloride (1.1 eq) slowly.

    • Mechanism:[1][][6][7] The pyrrole nitrogen attacks the sulfonyl chloride.

  • Deprotection:

    • Treat the sulfonylated intermediate with 4N HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM to remove the Boc group.

    • Basify to obtain Vonoprazan Free Base.

Analytical Data & Quality Control

Critical Quality Attribute: 2-yl vs. 3-yl Isomerism

The user's prompted molecule (2-yl isomer) is a potential impurity arising from regio-isomeric contamination in the starting aldehyde.

FeatureTarget Intermediate (3-yl)Impurity (2-yl)
Structure Side chain at position 3Side chain at position 2
Use Case TAK-438 Precursor Negative Control / Impurity Standard
1H NMR (Pyrrole) Distinct singlets/doublets for H2 and H4Multiplets for H3/H4/H5 (more crowding)
Reactivity Sterically accessible for

-sulfonylation
Steric hindrance from C2-sidechain may retard

-sulfonylation
Diagram 2: Process Control Workflow

ProcessControl Sample Crude Amine Intermediate HPLC HPLC Analysis (C18 Column, Gradient ACN/H2O) Sample->HPLC Decision Is 2-yl Isomer < 0.1%? HPLC->Decision Proceed Proceed to Boc-Protection Decision->Proceed Yes Reject Reject / Recrystallize Decision->Reject No

Caption: QC decision tree to prevent downstream propagation of the inactive 2-yl regioisomer.

References

  • Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB).[1] Journal of Medicinal Chemistry, 55(9), 4446–4456. Link

  • Takeda Pharmaceutical Co Ltd. (2010). Pyrrole derivative, production method thereof and pharmaceutical use thereof.[8] WO Patent 2010101218. Link

  • Kogure, N., et al. (2014). Method for producing sulfonyl chloride compound.[2][7] US Patent 8,741,936. (Describes the sulfonylation coupling conditions). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Vonoprazan.Link

Sources

"N-Methyl-1-(1H-pyrrol-2-yl)methanamine" as a linker in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Discovery Phase

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The Versatile Synthon: N-Methyl-1-(1H-pyrrol-2-yl)methanamine in the Genesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in medicinal chemistry. Within this important class of compounds, N-Methyl-1-(1H-pyrrol-2-yl)methanamine emerges as a particularly valuable and versatile building block. This application note provides a detailed exploration of its role in the synthesis of bioactive molecules, with a focus on practical, step-by-step protocols and the causal logic behind experimental choices.

A Gateway to Potent Pharmaceuticals: The Synthesis of Vonoprazan (TAK-438)

A prime example showcasing the significance of the this compound moiety is in the synthesis of Vonoprazan (TAK-438), a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related diseases.[3][4][5] The structural core of Vonoprazan features this critical pyrrole-based fragment. Several synthetic routes to Vonoprazan have been developed, each highlighting different strategies for constructing the final molecule.[3][6][7] Below, we consolidate these approaches into a representative, multi-step synthetic protocol.

Conceptual Synthetic Pathway for Vonoprazan

The synthesis of Vonoprazan can be conceptually broken down into the formation of a substituted pyrrole core, followed by the introduction of the N-methylmethanamine side chain and subsequent elaboration.

Vonoprazan_Synthesis_Pathway A Pyrrole Precursor (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile) B Sulfonylation A->B Pyridine-3-sulfonyl chloride C Reduction of Nitrile B->C Reduction (e.g., Raney Nickel, H2) D N-Methylation C->D Reductive Amination (Formaldehyde, H2/Pd-C) E Vonoprazan (TAK-438) D->E Final Product

Caption: Conceptual workflow for the synthesis of Vonoprazan.

Detailed Synthetic Protocol: A Representative Route to Vonoprazan

This protocol outlines a plausible multi-step synthesis of Vonoprazan, integrating common transformations found in the literature.[6][7]

Step 1: Sulfonylation of the Pyrrole Ring

This initial step involves the protection of the pyrrole nitrogen with a sulfonyl group, which also serves as a key structural element in the final drug.

Reaction:

  • Reactants: 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, Pyridine-3-sulfonyl chloride

  • Reagents: Sodium hydride (NaH), Acetonitrile (MeCN)

  • Rationale: The acidic N-H proton of the pyrrole is deprotonated by a strong base like NaH to form the corresponding sodium salt. This nucleophilic pyrrolide anion then attacks the electrophilic sulfur atom of pyridine-3-sulfonyl chloride, forming the N-sulfonylated product. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Protocol:

  • To a stirred solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of pyridine-3-sulfonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The cyano group is reduced to a primary amine, which will be subsequently methylated.

Reaction:

  • Reactant: 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile

  • Reagents: Raney Nickel, Hydrogen gas (H₂), Methanol (MeOH)

  • Rationale: Catalytic hydrogenation is a common and effective method for the reduction of nitriles to primary amines. Raney Nickel is a widely used catalyst for this transformation due to its high activity.

Protocol:

  • To a solution of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (approximately 10% by weight).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine, which can often be used in the next step without further purification.

Step 3: N-Methylation to Form the this compound Moiety

This crucial step introduces the methyl group onto the primary amine, forming the target structural motif.

Reaction:

  • Reactant: (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine

  • Reagents: Formaldehyde (aqueous solution), Palladium on carbon (Pd/C), Hydrogen gas (H₂)

  • Rationale: Reductive amination is a classic and efficient method for N-alkylation of amines. The primary amine reacts with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ by catalytic hydrogenation to the secondary amine.

Protocol:

  • Dissolve the crude amine from the previous step in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq).

  • Add a catalytic amount of 10% Palladium on carbon.

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine (Vonoprazan).

Broader Applications and Future Perspectives

While the synthesis of Vonoprazan is a prominent example, the this compound scaffold is a versatile building block with potential for the synthesis of a wide range of other bioactive molecules.

Potential in Kinase Inhibitors

The pyrrole ring is a common feature in many kinase inhibitors.[8] The N-methylmethanamine side chain can be utilized to introduce basicity, which can be crucial for forming salt bridges with acidic residues in the kinase active site, thereby enhancing binding affinity and selectivity.

Kinase_Inhibitor_Concept A This compound B Coupling with Electrophilic Scaffold A->B C Potential Kinase Inhibitor B->C

Caption: General concept for the use of the title compound in kinase inhibitor synthesis.

Antifungal and Antibacterial Agents

Pyrrole derivatives have demonstrated significant antifungal and antibacterial activities.[9] The N-methylmethanamine group can be modified to tune the lipophilicity and polarity of the molecule, which can be critical for cell membrane penetration and interaction with microbial targets.

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₀N₂PubChem
Molecular Weight110.16 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem

Conclusion

This compound is a valuable and versatile building block in the synthesis of bioactive molecules. Its utility is prominently demonstrated in the synthesis of the potassium-competitive acid blocker, Vonoprazan. The synthetic protocols outlined in this application note provide a practical guide for researchers in the field of medicinal chemistry and drug discovery. The inherent reactivity and structural features of this compound open up avenues for the development of novel therapeutics, including kinase inhibitors and antimicrobial agents. As the demand for new and effective drugs continues to grow, the importance of such versatile synthons in the drug discovery pipeline cannot be overstated.

References

  • A Novel and Practical Synthesis of Vonoprazan Fumarate. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456.
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2035-2046.
  • CN104860923B - The preparation method of Vonoprazan fumarate. (n.d.). Google Patents.
  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238.
  • PubChem Compound Summary for CID 2776207, (1-methyl-1H-pyrrol-2-yl)methanamine. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Banwell, M. G., & Lan, P. (2018). The total synthesis of pyrrole-containing and related marine natural products.
  • Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry, 1(1), 15-26.
  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (2024). The Journal of Organic Chemistry.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry, 24(27), 2954-2973.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). European Journal of Medicinal Chemistry, 140, 547-564.

Sources

Application Note: Chemoselective Acylation of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with N-Methyl-1-(1H-pyrrol-2-yl)methanamine (CAS: 26052-05-1). It addresses the specific challenges of chemoselectivity, stability, and reaction optimization for this scaffold.

Introduction & Reactivity Profile

The scaffold This compound presents a classic challenge in heterocyclic chemistry: managing the competition between three distinct nucleophilic sites while preventing polymerization.

The Nucleophilic Hierarchy

For controlled functionalization, one must recognize the distinct reactivity tiers of this molecule:

  • Aliphatic Secondary Amine (Side Chain): (

    
    ). The most kinetic nucleophile. It reacts rapidly with acylating agents under mild basic conditions.
    
  • Pyrrole Ring Nitrogen (N1): (

    
    ). Weakly acidic and non-nucleophilic in neutral media due to aromaticity participation. Requires deprotonation (e.g., NaH) or specific catalysis (DMAP) to react.
    
  • Pyrrole C5 Carbon: Highly electron-rich. Susceptible to electrophilic aromatic substitution (Friedel-Crafts), but generally less reactive than the aliphatic amine toward acyl chlorides.

Stability Warning: The "Azafulvene" Threat

Critical Handling Note: 2-Aminomethylpyrroles are Mannich bases. Under thermal stress or acidic conditions, they can undergo a retro-Mannich-like elimination of methylamine to generate an electrophilic azafulvene intermediate. This species rapidly polymerizes into red/black tars.

  • Rule: Always store the starting material as a salt (HCl or fumarate). Liberate the free base in situ or at low temperature immediately prior to acylation.

Decision Logic & Reaction Pathways

The following diagram illustrates the divergent synthesis pathways based on reaction conditions.

Acylation_Pathways Start N-Methyl-1-(1H-pyrrol-2-yl) methanamine (Starting Material) Cond_Mild Condition A: Mild Base (TEA/DIPEA) DCM, 0°C Start->Cond_Mild Kinetic Control Cond_Strong Condition B: Strong Base (NaH) DMF, 0°C -> RT Start->Cond_Strong Thermodynamic/Anionic Cond_Lewis Condition C: Lewis Acid / Anhydride (Friedel-Crafts) Start->Cond_Lewis Electrophilic Subst. Prod_SideChain Product A: Side-Chain Amide (Selective N-Acylation) Cond_Mild->Prod_SideChain Fast, High Yield Prod_RingN Product B: Pyrrole N-Acylation (Bis-acylated if excess) Cond_Strong->Prod_RingN Via Pyrrolyl Anion Prod_RingC Product C: C5-Acyl Pyrrole (Requires Protection) Cond_Lewis->Prod_RingC Slow, Side Rxns Prod_SideChain->Prod_RingN Subsequent NaH/RCOCl

Figure 1: Chemoselectivity decision tree. Condition A is the standard route for functionalizing the amine side chain.

Detailed Protocols

Protocol A: Selective Acylation of the Side Chain Amine

Objective: Synthesize N-((1H-pyrrol-2-yl)methyl)-N-methylamides without touching the pyrrole ring.

Mechanism: The aliphatic amine is acylated under kinetic control. The base (TEA) scavenges the HCl byproduct, preventing acid-catalyzed polymerization of the pyrrole.

Materials
  • Substrate: this compound HCl salt (1.0 equiv)

  • Reagent: Acyl Chloride (1.05 equiv) or Anhydride

  • Base: Triethylamine (TEA) or DIPEA (2.2 equiv) (Note: Extra eq. needed to neutralize the HCl salt)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with the amine HCl salt (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Liberation: Cool to 0°C (ice bath). Add TEA (2.2 equiv) dropwise. Stir for 10 minutes. The solution should become clear as the free base is liberated.

  • Acylation: Add the Acyl Chloride (1.05 equiv) dropwise over 15 minutes. Crucial: Maintain 0°C to maximize selectivity.

  • Monitoring: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC or LCMS.

    • Target: Disappearance of starting amine.

    • Byproduct Check: Look for bis-acylated product (less polar) – usually minimal if stoichiometry is controlled.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo (bath temp < 40°C).
      
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexane/Ethyl Acetate gradient. The amide is stable on silica.

Data Summary Table: Protocol A

Parameter Specification Reason
Stoichiometry 1.05 equiv RCOCl Slight excess ensures conversion; large excess risks Ring N-acylation.

| Temperature | 0°C


 RT | Low temp suppresses side reactions (polymerization). |
| Base  | TEA or DIPEA | Non-nucleophilic base required to scavenge HCl. |
| Yield  | Typically 85-95% | High chemoselectivity for aliphatic amine. |
Protocol B: Acylation of the Pyrrole Nitrogen (N1)

Objective: Synthesize N-acyl pyrroles. Prerequisite: The side chain amine usually must be protected (e.g., as the amide from Protocol A) or tertiary to avoid competition.

Methodology
  • Deprotonation: Dissolve the substrate (e.g., the amide product from Protocol A) in anhydrous DMF. Cool to 0°C.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv). Stir for 30 min. Evolution of

    
     gas indicates formation of the pyrrolyl anion.
    
  • Acylation: Add Acyl Chloride (1.2 equiv).

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Careful quench with water (exothermic). Extract with Ethyl Acetate.

Troubleshooting & Optimization

Common Failure Modes
IssueObservationRoot CauseSolution
Black Tar Formation Reaction mixture turns dark/black rapidly.Acid-catalyzed polymerization of the pyrrole ring.Ensure excess base (TEA) is present before adding acyl chloride. Keep temp < 0°C during addition.
Low Yield Incomplete conversion.Instability of the free base prior to acylation.Do not isolate the free base. Perform "salt liberation" in situ (Protocol A, Step 2).
Bis-Acylation Two acyl groups added (Side chain + Ring N).Excess acylating agent or reaction left too long/hot.Strictly control stoichiometry (1.05 eq). Use Anhydrides instead of Chlorides for milder reactivity.
"Pro-Tip": The Double-Acylation Strategy

If your goal is to functionalize the ring carbon (C5) eventually, you must first "mask" the nitrogen reactivity.

  • Step 1: Acylate the side chain (Protocol A).

  • Step 2: The resulting amide is electron-withdrawing but far enough removed that the pyrrole ring remains reactive to Vilsmeier-Haack formylation at C5.

References

  • Reactivity of Aminomethylpyrroles: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole nucleophilicity).
  • Selective Acylation Protocols

    • Synthesis of N-((1H-pyrrol-2-yl)methyl)amides: PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

  • Stability of Mannich Bases: Roman, G. (2006). Aminomethylated Pyrroles: Casting a Spotlight. Mini-Reviews in Organic Chemistry, 3(2), 167-178.[1] (Discusses the retro-Mannich instability and azafulvene generation).

  • P-CAB Drug Development (Relevant Scaffold): Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker.[2] Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]

Sources

Application Note: Selective Alkylation Strategies for N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the chemoselectivity challenges inherent in the alkylation of N-Methyl-1-(1H-pyrrol-2-yl)methanamine (Structure 1 ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for potassium-competitive acid blockers (e.g., Vonoprazan) and H3 histamine receptor antagonists.[1]

The molecule presents a classic competitive nucleophile scenario:

  • Exocyclic Amine (

    
    ):  A secondary, aliphatic amine (
    
    
    
    ).
  • Endocyclic Pyrrole Nitrogen (

    
    ):  An aromatic, heteroaromatic nitrogen (
    
    
    
    ).

Successful derivatization requires exploiting the distinct


 and nucleophilicity profiles of these two centers. This guide provides two validated protocols: Reductive Amination  for 

-selectivity and a Protection-Deprotection Strategy for

-selectivity.

Mechanistic Analysis & Chemoselectivity

To design a self-validating protocol, one must understand the electronic causality governing the reactivity of 1 .

Acidity and Basicity Profile

The selectivity is dictated by the vast difference in the acidity of the N-H bonds and the basicity of the lone pairs.

FeatureExocyclic Amine (

)
Pyrrole Nitrogen (

)
Mechanistic Implication
Hybridization

(Tetrahedral)

(Planar)

is sterically more accessible;

is part of the aromatic ring.
Lone Pair Status Localized (Available)Delocalized (Aromatic Sextet)

is a kinetic nucleophile;

is non-nucleophilic in neutral form.

(Conjugate Acid)
~9.5 - 10.5~ -3.8

is basic;

is non-basic (protonation destroys aromaticity) [1].

(N-H Bond)
~35~17.5

is acidic. Strong bases (NaH, KOH) deprotonate

selectively [2].[1]
Decision Matrix
  • Scenario A (Neutral/Mildly Basic): The

    
     lone pair is the only active nucleophile. Electrophiles will react here exclusively via 
    
    
    
    or condensation.
  • Scenario B (Strong Base): Treatment with NaH removes the

    
     proton (
    
    
    
    17) first. The resulting pyrrolide anion is a hard, potent nucleophile.[1] However, the neutral
    
    
    remains a competing nucleophile.[1] Protocol 2 addresses this by masking
    
    
    .

Visualization: Logical Workflow

G Start Start: this compound Target Target Modification? Start->Target Exo Exocyclic Amine (N-Me) Target->Exo Aliphatic N Endo Pyrrole Nitrogen (N-H) Target->Endo Aromatic N Method1 Protocol 1: Reductive Amination (STAB / Aldehyde) Exo->Method1 Prod1 Tertiary Amine Product Method1->Prod1 Protect Step A: Boc Protection (Boc2O / TEA) Endo->Protect Alkylate Step B: Base-Mediated Alkylation (NaH / R-X) Protect->Alkylate Deprotect Step C: Deprotection (TFA or HCl) Alkylate->Deprotect Prod2 N-Alkylated Pyrrole Product Deprotect->Prod2

Figure 1: Decision tree for chemoselective alkylation based on target nitrogen center.

Protocol 1: Selective Exocyclic N-Alkylation (Reductive Amination)

Objective: Mono-alkylation of the secondary amine to a tertiary amine without affecting the pyrrole ring. Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Why this method?

Direct alkylation with alkyl halides (R-X) often leads to over-alkylation (quaternization). Reductive amination is self-limiting to the tertiary amine. STAB is preferred over


 due to lower toxicity and better compatibility with acid-sensitive pyrroles [3].
Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Aldehyde or Ketone (1.1 - 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq) - Optional, accelerates iminium formation.[1]

Step-by-Step Procedure
  • Imine Formation: In a flame-dried flask under Argon, dissolve the amine (1.0 eq) and the aldehyde (1.1 eq) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC. The formation of the iminium ion is often visible or can be inferred by the consumption of the aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
    • Caution: Pyrroles are acid-sensitive. Ensure the quench neutralizes any residual acid immediately.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol 2: Selective Pyrrole N-Alkylation

Objective: Alkylation of the pyrrole nitrogen (


) while preserving the secondary amine.
Method:  Protection-Deprotection Strategy (Boc-Route).[2]
Why this method?

Direct treatment of the unprotected substrate with NaH and Alkyl Halide is risky. The generated pyrrolide anion is nucleophilic, but the neutral secondary amine is also a scavenger.[1] This leads to a mixture of


-alkyl, 

-alkyl, and bis-alkylated products. Masking the

as a carbamate (Boc) eliminates its nucleophilicity [4].
Phase 1: Protection ( -Boc)
  • Dissolve substrate (1.0 eq) in DCM (0.2 M).

  • Add Triethylamine (1.5 eq) and

    
     (1.1 eq).
    
  • Stir at RT for 2 hours.

  • Wash with water, dry, and concentrate.[1] The Boc-protected intermediate is usually stable and clean enough for the next step without chromatography.

Phase 2: Alkylation ( )
  • Deprotonation: Dissolve the N-Boc intermediate in anhydrous DMF or THF (0.1 M) under Argon. Cool to 0°C.

  • Base Addition: Add NaH (60% dispersion in oil, 1.2 eq).

    • Observation: Evolution of

      
       gas. The solution may turn slightly yellow/orange (formation of pyrrolide anion).
      
  • Stir: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the Alkyl Halide (R-X, 1.2 eq) dropwise.

    • Note: For less reactive electrophiles, add catalytic KI (0.1 eq).[1]

  • Reaction: Warm to RT and stir. Monitor by TLC (typically 2–6 hours).

  • Workup: Dilute with

    
     (avoids DMF emulsion). Wash with water (
    
    
    
    ) to remove DMF. Dry and concentrate.
Phase 3: Deprotection
  • Dissolve the alkylated intermediate in DCM.

  • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).

    • Critical: Pyrroles polymerize in strong acid. Keep reaction time short (check TLC every 10 mins).

    • Alternative: Use 4M HCl in Dioxane if the pyrrole is electron-rich and extremely sensitive to oxidation.

  • Neutralization: Once complete, immediately pour into cold saturated

    
    . Do not concentrate the acidic solution directly.
    
  • Isolation: Extract the free base into DCM.

Troubleshooting & Optimization

IssueProbable CauseSolution
Black/Tar Formation Acid-catalyzed polymerization of pyrrole.Ensure solvents are acid-free. Use basic workups. Store intermediates under Argon at -20°C.
Low Yield (Protocol 1) Incomplete imine formation.Add molecular sieves (4Å) to the reaction to sequester water during the imine formation step.
C-Alkylation (Protocol 2) Soft electrophile reacting at C2/C5.Use a harder base (NaH is standard, but K-tBuO can vary). Ensure solvent is polar aprotic (DMF/DMSO) to promote N-alkylation over C-alkylation [5].
Quaternization Unprotected amine reacting with R-X.strictly follow the Boc-protection protocol (Protocol 2).

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of pyrroles).

  • Cirrincione, G., Almerico, A. M., Aiello, E., & Dattolo, G. (1991).[1] "Pyrroles."[3][4][5][6][7][8][9][10] In Comprehensive Heterocyclic Chemistry II. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Ferreira, S., et al. (2019).[1] "Regioselective N-Alkylation of Pyrroles." Organic Process Research & Development. (General principles of protecting group strategies in pyrrole chemistry).

  • Organic Chemistry Portal.[7] "Synthesis of substituted N-heterocycles by N-alkylation." Link

Sources

"N-Methyl-1-(1H-pyrrol-2-yl)methanamine" reaction with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Functionalization of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Executive Summary

Topic: Chemoselective reaction strategies for This compound (CAS: 20518-86-1 / Generic Derivatives). Core Challenge: This scaffold presents a "Dual Nucleophile" paradox. It contains a highly reactive, electron-rich pyrrole ring (soft nucleophile) and a basic secondary exocyclic amine (hard nucleophile). Objective: To provide reproducible protocols for selectively targeting the exocyclic amine (N-alkylation/acylation) versus the pyrrole ring (C5-Electrophilic Aromatic Substitution) without inducing polymerization.

Reactivity Profile & Strategic Analysis

Before initiating any synthesis, the researcher must understand the competing electronic forces within this molecule.[1]

The Dual Nucleophile System
FeatureMoietyReactivity CharacteristicsPrimary Risks
Site A Exocyclic Amine (

)
Hard Nucleophile. Basic (

). Reacts rapidly with acyl chlorides, sulfonyl chlorides, and alkyl halides.
Protonation in acidic media deactivates the ring (inductive effect).[1]
Site B Pyrrole Ring (C5 Position)Soft Nucleophile. Electron-rich heteroaromatic. Highly susceptible to Electrophilic Aromatic Substitution (EAS).[1]Acid-Catalyzed Polymerization. The "Red Resin" death spiral.[1]
Site C Pyrrole Nitrogen (NH)Weakly Acidic (

). Non-basic due to aromaticity.[1][2] Can be deprotonated by strong bases (NaH) for N-alkylation.
N-alkylation here is often thermodynamically favored over C-alkylation if using strong bases.
The "Acid Death" Trap

Critical Warning: Pyrroles are notoriously unstable in strong acids.[1] Protonation of the pyrrole ring (usually at C3) disrupts aromaticity, creating a highly electrophilic species that reacts with unprotonated pyrrole molecules. This triggers a rapid, exothermic polymerization, resulting in an intractable red/black tar.

  • Operational Rule: Always maintain a neutral or slightly basic pH when handling the free base.[1] If acidic reagents (like

    
     or acid chlorides) are used, ensure temperature control (
    
    
    
    ) and rapid quenching.

Visualizing the Strategy

The following decision tree outlines the logical flow for functionalizing this scaffold.

ReactivityStrategy Start This compound Target Target Selection Start->Target AminePath Target: Exocyclic Amine Target->AminePath Hard Electrophile (R-COCl, R-SO2Cl) RingPath Target: Pyrrole Ring (C5) Target->RingPath Soft Electrophile (POCl3, NBS) DirectRxn Direct Nucleophilic Attack (Base Scavenger Required) AminePath->DirectRxn ProductA Product: Amide/Sulfonamide DirectRxn->ProductA Protect Step 1: Protect Amine (Boc/Cbz) (Prevents N-formylation) RingPath->Protect EAS Step 2: Electrophilic Subst. (Vilsmeier/Halogenation) Protect->EAS Deprotect Step 3: Deprotection EAS->Deprotect ProductB Product: C5-Substituted Pyrrole Deprotect->ProductB

Figure 1: Strategic workflow for chemoselective functionalization. Note the mandatory protection step for ring modification.

Detailed Experimental Protocols

Protocol A: Selective N-Functionalization (Amine Targeting)

Application: Synthesis of sulfonamide derivatives (e.g., Vonoprazan intermediates).

Rationale: The exocyclic amine is significantly more nucleophilic towards "hard" electrophiles (acyl/sulfonyl chlorides) than the pyrrole ring.[1] However, the HCl byproduct must be neutralized immediately to prevent pyrrole degradation.[1]

Materials:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Benzenesulfonyl chloride (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Crucial excess.

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Preparation: Dissolve the substrate (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the solution to 0°C using an ice bath. Do not skip this. The low temperature suppresses side reactions on the pyrrole ring.[1]

  • Addition: Add the sulfonyl chloride (1.1 eq) dropwise over 15 minutes.

    • Observation: Fuming may occur; ensure good venting.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

    • Monitoring: Check TLC (EtOAc/Hexane).[1] Stain with Vanillin (pyrroles turn pink/purple).[1] Look for the disappearance of the polar amine spot.

  • Workup:

    • Quench with saturated

      
       (aq). Never use dilute HCl for the first wash.[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Flash chromatography on silica gel (pre-neutralized with 1%

    
     in hexane to prevent acid-catalyzed decomposition on the column).
    
Protocol B: Selective C5-Formylation (Ring Targeting)

Application: Introducing a carbon handle for further medicinal chemistry (Vilsmeier-Haack Reaction).

Rationale: You cannot perform a Vilsmeier reaction (


) directly on the free amine.[1] The amine will react with the Vilsmeier reagent to form a formamidine salt.[1] Protection is mandatory. [1]

Phase 1: Boc-Protection

  • Dissolve substrate (1.0 eq) in DCM.[1] Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq).
  • Stir at RT for 4 hours.

  • Standard aqueous workup.[1] Isolate N-Boc-N-methyl-1-(pyrrol-2-yl)methanamine .

Phase 2: Vilsmeier-Haack Formylation

  • Reagent Formation: In a separate flask, cool anhydrous DMF (5.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise. Stir 30 mins to form the Vilsmeier salt (white precipitate/slurry).[1]
    
  • Substrate Addition: Dissolve the Boc-protected intermediate in minimal DMF. Add this solution dropwise to the Vilsmeier salt at 0°C.

  • Reaction: Allow to warm to RT, then heat to 60°C for 2 hours.

    • Note: The C5 position is sterically accessible and electronically favored.[1]

  • Hydrolysis (Critical):

    • Cool the mixture to 0°C.

    • Pour the reaction mixture into ice-cold saturated Sodium Acetate (NaOAc) solution. Do not use water alone; the pH must be buffered to ~5-6 to prevent Boc removal or polymerization.[1]

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with EtOAc. The product is 5-formyl-N-Boc-N-methyl-pyrrol-2-yl-methanamine .

Troubleshooting & Quality Control

IssueDiagnosisSolution
Black/Red Tar Polymerization due to acidity.Ensure all solvents are acid-free (pass DCM through basic alumina). Use excess base (DIPEA/TEA) in acylation reactions.[1]
Low Yield (C5 Rxn) Competitive reaction at Amine.[1]Ensure the amine is fully protected (Boc/Cbz) before attempting ring functionalization.[1]
Spot Streaking on TLC Silica is too acidic.[1]Pre-wash TLC plates or silica columns with 1% Triethylamine in the eluent system.[1]
Regioisomers (C3 vs C5) Steric hindrance or temp too high.[1]C5 is preferred.[1] Keep temps low (<0°C) during reagent addition to maximize kinetic control favoring C5.[1]

References

  • Synthesis of Vonoprazan (TAK-438)

    • Context: Describes the sulfonylation of the pyrrole-methanamine scaffold.
    • Source: Arikawa, Y., et al. "Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB)." Journal of Medicinal Chemistry 55.9 (2012): 4446-4456.
  • Vilsmeier-Haack Reaction on Pyrroles

    • Context: General mechanism and regioselectivity (C2 vs C5) for pyrrole formylation.[1]

    • Source: Organic Chemistry Portal.[1][3] "Vilsmeier-Haack Reaction."[1][3][4][5][6][7]

  • Pyrrole Reactivity & Handling

    • Context: Detailed guide on the instability of pyrroles in acidic media and protection strategies.[1]

    • Source: Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]

  • Protecting Groups in Organic Synthesis

    • Context: Protocols for Boc protection of secondary amines in the presence of heteroaromatics.[1]

    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

Sources

Application Notes and Protocols for the Analytical Characterization of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigorous Characterization

N-Methyl-1-(1H-pyrrol-2-yl)methanamine is a substituted pyrrole derivative of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrrole motif in pharmacologically active compounds.[1] As with any compound intended for pharmaceutical research, comprehensive characterization is paramount to ensure identity, purity, and stability. This document provides a detailed guide to the analytical methods and protocols for the thorough characterization of this compound, ensuring data integrity and regulatory compliance. The methodologies outlined are designed to be robust and self-validating, grounded in established principles of analytical chemistry.

Comprehensive Analytical Workflow

A systematic approach is crucial for the complete characterization of a compound. The following workflow outlines the logical progression of analytical techniques to establish the identity, purity, and stability of this compound.

Analytical Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Physicochemical Properties NMR NMR HPLC HPLC MS MS FTIR FTIR GC GC HPLC->GC Orthogonal Method Elemental_Analysis Elemental Analysis GC->Elemental_Analysis Elemental Composition Melting_Point Melting/Boiling Point pKa pKa Determination Melting_Point->pKa Further Characterization Sample Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Sample->FTIR Functional Groups

Caption: Comprehensive analytical workflow for this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer: 300 MHz or higher field strength for better resolution.

    • ¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Integrate the proton signals and determine their multiplicity (singlet, doublet, triplet, etc.). Assign the chemical shifts of both proton and carbon signals to the corresponding atoms in the molecular structure. The chemical shifts of protons on nitrogen atoms can be broad and may exchange with deuterium in protic solvents.[2]

Expected NMR Data:

¹H NMR Assignment Expected Chemical Shift (ppm) Multiplicity
Pyrrole H-5CH~6.6-6.8t
Pyrrole H-3CH~6.0-6.2dd
Pyrrole H-4CH~6.0-6.2dd
MethyleneCH₂~3.6-3.8s
N-MethylCH₃~2.3-2.5s
Pyrrole NHNHBroad, variables
Amine NHNHBroad, variables
¹³C NMR Assignment Expected Chemical Shift (ppm)
Pyrrole C-2C~130-135
Pyrrole C-5CH~115-120
Pyrrole C-3CH~105-110
Pyrrole C-4CH~105-110
MethyleneCH₂~45-50
N-MethylCH₃~35-40

Note: Expected chemical shifts are estimated based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.[3][4][5][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation patterns.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI is expected to be effective due to the presence of basic nitrogen atoms.

    • Scan Range: A range of m/z 50-300 should be sufficient to observe the parent ion and its fragments.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.

Expected Mass Spectral Data:

Ion m/z (calculated) m/z (observed) Interpretation
[M+H]⁺111.0922~111.1Protonated molecule
Fragment 181.0599~81.1Loss of CH₃NH₂
Fragment 267.0422~67.0Pyrrole ring fragment

The fragmentation of N-alkyl amines often involves α-cleavage.[9] The fragmentation of the pyrrole ring can also occur.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3300N-H stretchPyrrole NH
~3300-3200N-H stretchSecondary amine NH
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H
~1600-1450C=C stretchPyrrole ring
~1350-1250C-N stretchAromatic and aliphatic amines

The N-H stretching vibrations of pyrrole and secondary amines are key features in the FTIR spectrum.[11]

Chromatographic Purity and Assay

Chromatographic methods are essential for determining the purity of this compound and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment and assay of pharmaceutical compounds.

Protocol for Reversed-Phase HPLC Analysis:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL for purity, and a lower concentration for assay).

  • Instrumentation: A standard HPLC system with a UV detector. An Evaporative Light Scattering Detector (ELSD) can be used as an alternative if the analyte has a poor chromophore.[2]

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted to 3.5 with formic acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm, where the pyrrole ring may absorb).

  • Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[12][13]

System Suitability Criteria (as per USP <621>): [9][14]

Parameter Acceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%
Gas Chromatography (GC)

GC can be an orthogonal technique to HPLC for purity analysis, especially for volatile impurities.

Protocol for GC-FID Analysis:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to an appropriate concentration.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to elute all components.

    • Detector Temperature: 300 °C.

  • Data Analysis: Determine the area percentage of the main peak to assess purity. Identify any potential impurities by comparing retention times with known standards, if available.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound, which serves as a fundamental confirmation of its empirical formula.

Protocol for Elemental Analysis:

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Instrumentation: An automated elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Comparison: The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₆H₁₀N₂).

Theoretical vs. Expected Elemental Composition:

Element Theoretical (%) Acceptance Criteria
Carbon (C)65.42± 0.4%
Hydrogen (H)9.15± 0.4%
Nitrogen (N)25.43± 0.4%

Physicochemical Characterization

Boiling Point

The boiling point is a key physical property that can be used as an indicator of purity. The reported boiling point is 84-85 °C at 11 Torr.

pKa Determination

The pKa value is important for understanding the ionization behavior of the molecule, which is critical for developing formulations and understanding its pharmacokinetic properties. Given the presence of two basic nitrogen atoms, potentiometric titration would be a suitable method for pKa determination.

Conclusion

The analytical methods and protocols detailed in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this compound. Adherence to these robust methodologies and validation standards is essential for ensuring the quality and reliability of data in a research and development setting.

References

  • Educator.com. 1H NMR Chemical Shifts. Chemistry Connected. Available from: [Link]

  • National Center for Biotechnology Information. "2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile" PubChem. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. Available from: [Link]

  • Klyuev, N. A., et al. (2008). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Chemistry of Heterocyclic Compounds, 44(5), 543-551. Available from: [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. Available from: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Padwa, A., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. The Journal of organic chemistry, 78(14), 7235–7246. Available from: [Link]

  • Liu, W., et al. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4), 2329-2334. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Stuart, B. H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available from: [Link]

  • ResearchGate. (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Available from: [Link]

  • Patil, S. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. Available from: [Link]

  • National Center for Biotechnology Information. "2-[(1H-Pyrrol-2-yl)methyl]" PubChem. Available from: [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1043-1053. Available from: [Link]

  • VenoMS. Fragmentation rules for acylpolyamines. Available from: [Link]

  • Thermo Fisher Scientific. (2015). Effective Workflow for Pharmaceutical Impurity Analysis using HR-LCMS. YouTube. Available from: [Link]

  • Vlase, L., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Applied Sciences, 10(20), 7294. Available from: [Link]

  • News-Medical.Net. (2024). Analyzing impurities in pharmaceutical drug substances. Available from: [Link]

  • Nedolya, N. A., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2004(5), 138-147. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing yield of "N-Methyl-1-(1H-pyrrol-2-yl)methanamine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Status: Open Priority: High (Yield/Stability Critical) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Pyrrole Paradox"

You are likely encountering a common frustration: the target molecule, This compound , is chemically schizophrenic. The pyrrole ring is electron-rich and acid-sensitive (prone to polymerization), while the secondary amine tail is nucleophilic and basic.

The standard "textbook" reductive amination protocols (often designed for benzenoid aldehydes) frequently fail here, resulting in "black tar" or low yields. This guide abandons the generic approach for a protocol optimized specifically for the high-electron-density pyrrole nucleus.

Module 1: The Optimized Protocol (Reductive Amination)

The Core Problem: Standard reductive amination often uses Sodium Triacetoxyborohydride (STAB) with acetic acid. Do not use this method. Acetic acid can initiate the polymerization of the electron-rich pyrrole starting material and the product.

The Solution: A Two-Step, One-Pot procedure using Sodium Borohydride (


)  in Methanol , strictly controlling pH and temperature.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Pyrrole-2-carboxaldehyde 1.0SubstrateEnsure it is not brown/oxidized. Recrystallize if necessary.
Methylamine (2M in MeOH)3.0 - 5.0Amine SourceExcess is crucial to prevent dimer formation (bis-alkylation).
Sodium Borohydride (

)
1.5ReductantAdded after imine formation.
Methanol (Anhydrous)SolventHigh solubility for reagents; facilitates imine formation.
Magnesium Sulfate (

)
0.5 (wt/wt)DesiccantOptional: Drives equilibrium by removing water.
Step-by-Step Methodology

Step 1: Imine Formation (The "Schiff Base" Equilibrium)

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Pyrrole-2-carboxaldehyde (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Amine Addition: Cool to 0°C . Add Methylamine solution (3.0–5.0 equiv) dropwise.

    • Tech Note: Using methylamine in methanol is superior to aqueous methylamine, as water inhibits imine formation.

  • Equilibration: Allow to stir at 0°C for 30 mins , then warm to Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1] The aldehyde spot should disappear. If using

      
      , add it here to push the equilibrium.
      

Step 2: Reduction (The Critical Step)

  • Cooling: Cool the reaction mixture back to 0°C .

  • Reduction: Add

    
     (1.5 equiv) portion-wise over 15 minutes.
    
    • Warning: Rapid addition causes exotherms and gas evolution (

      
      ).
      
  • Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

Step 3: Work-up (The "Tar" Prevention)

  • Quench: Cool to 0°C. Add saturated

    
      (not water, not acid) to quench excess hydride.
    
  • Extraction: Evaporate most of the Methanol under reduced pressure (do not heat above 40°C). Extract the residue with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine. Dry over ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    .[1]
    
  • Concentration: Concentrate in vacuo. Do not heat.

Module 2: Mechanism & Failure Analysis

Why do experiments fail? Understanding the mechanism allows you to troubleshoot effectively.

ReactionPathways Aldehyde Pyrrole-2-carboxaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + MeNH2 (Equilibrium) Polymer Polypyrrole Tars (Black Solid) Aldehyde->Polymer + Acid/Heat Alcohol Pyrrole-2-methanol (Direct Reduction) Aldehyde->Alcohol + NaBH4 (Premature) Product Target Product (this compound) Imine->Product + NaBH4 (Reduction) Dimer Bis-alkylated Dimer (Secondary Reaction) Imine->Dimer + Product (Low Amine Equiv) Product->Polymer Storage/Oxidation

Figure 1: Reaction pathways showing the desired route (Green) vs. common failure modes (Red).

Module 3: Troubleshooting & FAQ

Q1: My reaction turned black and viscous. What happened? A: You likely experienced acid-catalyzed polymerization .

  • Cause: Did you use acetic acid or silica gel during purification? Pyrroles are notoriously sensitive to acidic media.

  • Fix: Ensure your reaction pH remains neutral or slightly basic (methylamine provides this). Avoid silica gel chromatography unless the silica is pre-treated with 1% Triethylamine (

    
    ). Use basic Alumina instead.
    

Q2: I isolated the product, but it decomposed overnight. A: Aminomethylpyrroles are unstable "Mannich bases."

  • Cause: Oxidation and self-condensation.

  • Fix:Do not store the free base. Convert it immediately to a stable salt. The Oxalate or Fumarate salts are often crystalline and stable.

    • Protocol: Dissolve crude amine in ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      , add 1 equiv of Oxalic acid in 
      
      
      
      . Filter the precipitate.

Q3: I see a large spot of Pyrrole-2-methanol (alcohol) by TLC. A: The reduction happened before the imine was fully formed.

  • Cause: Adding

    
     too quickly or insufficient time for imine formation.
    
  • Fix: Extend Step 1 (Imine formation). Add a dehydrating agent (

    
     or Molecular Sieves 4Å) during the imine formation step to push the equilibrium to the right before adding the reducing agent.
    

Q4: Can I use Sodium Triacetoxyborohydride (


)? 
A:  generally NO  for this specific substrate.
  • Reason: STAB usually requires acetic acid to work effectively. As noted, acetic acid + pyrrole = tar. If you must use STAB, use it in 1,2-Dichloroethane (DCE) without acid, but reaction kinetics will be sluggish.

Module 4: Purification Strategy (The "Clean" Finish)

Purifying pyrrole amines is tricky due to their "stickiness" and instability on silica.

Method A: Acid-Base Extraction (Recommended)

  • Dissolve crude in

    
    .
    
  • Extract with cold 0.5 M HCl (Do not use strong/concentrated acid).

  • Immediate separation: Wash the aqueous acidic layer with

    
     (removes non-basic impurities like the alcohol).
    
  • Basify the aqueous layer with

    
     (keep cold) to pH > 12.
    
  • Extract back into

    
    , dry, and concentrate.
    

Method B: Chromatography

  • Stationary Phase: Basic Alumina (Activity III) or Silica Gel (pre-washed with 1-2%

    
    ).
    
  • Eluent: DCM : MeOH (95:5) + 1%

    
    .
    
References
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine. Link

    • Relevance: Provides baseline reductive amination conditions for pyrrole deriv
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Relevance: The foundational text on reductive amination, though modified here to exclude acid for pyrrole stability.
  • Sigma-Aldrich. (2025). Product Specification: N-Methyl(1-Methyl-1H-Pyrrol-2-yl)methanamine. Link

    • Relevance: Confirms commercial handling and storage requirements (often stored as salts).
  • Salomon, R. G., et al. (1995). "Formation and Stability of Pyrrole Adducts." Chemical Research in Toxicology, 8(1), 61-67. Link

    • Relevance: detailed analysis of pyrrole instability and polymeriz
  • PubChem. (2025).[2] Compound Summary: (1H-pyrrol-2-yl)methanamine.[1][2] Link

    • Relevance: Physical properties and safety d

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Pyrrole-2-carboxaldehyde and Methylamine before handling. Pyrroles can be toxic and are readily absorbed through the skin.

Sources

Removal of impurities from "N-Methyl-1-(1H-pyrrol-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-1-(1H-pyrrol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification and handling of this important synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My crude product is contaminated with the starting material, pyrrole-2-carbaldehyde. Standard distillation seems ineffective. How can I remove this impurity?

A1: This is a frequent issue arising from incomplete reductive amination. The aldehyde and the desired amine product often have close boiling points, making distillation challenging. A more effective method is a liquid-liquid extraction based on the differing acid-base properties of the two compounds. Your product is a basic amine, while the aldehyde is neutral.

The core principle here is to selectively protonate the desired amine product with a dilute acid. This forms a water-soluble ammonium salt, which will partition into the aqueous phase. The neutral, unreacted aldehyde will remain in the organic phase, allowing for a clean separation.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M hydrochloric acid (HCl) solution. The amine product will react to form the hydrochloride salt and move to the aqueous layer. The aldehyde impurity will stay in the organic layer.

  • Separation: Carefully separate the two layers. Retain the aqueous layer, which now contains your protonated product.

  • Back-Extraction (Optional but Recommended): To remove any residual neutral impurities, wash the aqueous layer again with a fresh portion of ethyl acetate or DCM. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium carbonate solution, until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine. You may observe the solution becoming cloudy as the water-insoluble amine precipitates or forms an oil.

  • Product Extraction: Extract the free amine from the aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.[1][2]

Logical Workflow for Acid-Base Extraction

start Crude Product (Amine + Aldehyde) in Organic Solvent wash Wash with 1M HCl start->wash separate Separate Layers wash->separate organic_phase Organic Phase (Contains Aldehyde Impurity) separate->organic_phase Discard aqueous_phase Aqueous Phase (Contains Protonated Amine Product) separate->aqueous_phase basify Add Base (e.g., NaOH) to Aqueous Phase aqueous_phase->basify extract Extract with Fresh Organic Solvent basify->extract final_product Purified Amine in Organic Phase extract->final_product

Caption: Acid-base extraction workflow for amine purification.

Q2: I'm observing impurities with similar polarity to my product on TLC, possibly the primary amine ((1H-pyrrol-2-yl)methanamine) or the tertiary amine (N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine). How can I resolve this?

A2: When impurities have similar functional groups and polarities, acid-base extraction is less effective. In this scenario, column chromatography is the method of choice for achieving high purity. The separation relies on the subtle differences in how each compound adsorbs to the stationary phase (e.g., silica gel).

The key to a successful separation is selecting an appropriate mobile phase (eluent) system. Since your product is a polar amine, a common starting point is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent, often with a small amount of a basic modifier to prevent the amine from "streaking" on the acidic silica gel.

Recommended Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various solvent ratios to find one that gives good separation between your product spot and the impurity spots, with a target Rf value for your product of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, carefully load this dry powder onto the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample dissolved in a solvent.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.[2][3]

Impurity Type Typical Eluent System (Starting Point) Rationale
Less Polar (e.g., Tertiary Amine)Ethyl Acetate / Hexanes (e.g., 30:70) + 1% TriethylamineThe less polar impurity will elute first. Triethylamine masks acidic sites on the silica, improving peak shape.
More Polar (e.g., Primary Amine)Dichloromethane / Methanol (e.g., 95:5) + 0.5% Ammonium HydroxideThe more polar primary amine will be more strongly retained on the silica. The basic modifier is crucial.
Q3: My purified this compound appears clean by NMR, but it darkens significantly within a day of storage. What is happening?

A3: Pyrrole and its derivatives are notoriously susceptible to oxidation and polymerization, especially when exposed to air, light, and trace acids. The darkening you observe is a classic sign of decomposition. The electron-rich nature of the pyrrole ring makes it vulnerable to attack by atmospheric oxygen, leading to the formation of colored polymeric by-products.

Causality and Prevention:

  • Oxygen Sensitivity: The primary cause is aerial oxidation. The methanamine side chain can also be a site for oxidative degradation.

  • Light Sensitivity: Photochemical reactions can initiate and accelerate decomposition.

  • Acid Sensitivity: Trace acidic impurities can catalyze polymerization.

Recommended Storage Protocol:

  • Inert Atmosphere: Always handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon). After purification, flush the storage vial with inert gas before sealing.

  • Amber Vial: Store the product in an amber glass vial to protect it from light.

  • Low Temperature: Store the vial in a freezer, ideally at -20°C, to slow the rate of any potential decomposition reactions.[4]

  • Purity is Key: Ensure that all acidic residues from purification have been thoroughly removed, as these can accelerate degradation.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to confirm the purity of my final product?

A: A multi-pronged approach is recommended for robust purity assessment.

  • Quantitative ¹H NMR (qNMR): This is an excellent method for determining absolute purity. By integrating the signals of your compound against a known amount of an internal standard with a known purity, you can accurately quantify your product. It can also identify and quantify residual solvents or obvious impurities.[5]

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool. HPLC can separate very similar impurities, and the mass spectrometer provides molecular weight confirmation of the main peak and any impurity peaks.[6]

  • Elemental Analysis: For a final, highly pure sample, elemental analysis provides the percentage composition of C, H, and N, which should match the theoretical values for the molecular formula C₆H₁₀N₂ to within ±0.4%.[5]

Q: My application requires a solid material. Can this compound be converted to a salt?

A: Yes. As a basic amine, the compound can readily be converted into a salt by reacting it with an appropriate acid. Salts are often crystalline, non-volatile solids that are easier to handle, weigh, and store compared to the freebase oil. They also tend to have greater stability against oxidation.

Workflow for Salt Formation

start Purified Freebase Amine in Anhydrous Solvent (e.g., Ether or EtOAc) acid Add 1 Equivalent of Acid (e.g., HCl in Ether or Fumaric Acid in EtOH) start->acid stir Stir at Room Temp or 0 °C acid->stir precipitate Precipitate Forms stir->precipitate isolate Isolate by Filtration precipitate->isolate wash_dry Wash with Cold Solvent and Dry Under Vacuum isolate->wash_dry final_product Crystalline Amine Salt wash_dry->final_product

Caption: General workflow for converting a freebase amine to a solid salt.

Common choices include the hydrochloride or fumarate salt.[7] The choice of acid and solvent can influence the crystallinity of the resulting salt.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine from N-methylpyrrole.
  • CymitQuimica. N-Methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine.
  • Google Patents. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • PubChemLite. (1-methyl-1h-pyrrol-2-yl)methanamine.
  • MDPI. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine.
  • Preprints.org. (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)- N,N-dimethylmethanamine.
  • Sigma-Aldrich. N-METHYL(1-METHYL-1H-PYRROL-2-YL)METHANAMINE AldrichCPR.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]

  • BLD Pharm. (1H-pyrrol-2-yl)methanamine.
  • PubChem. (1H-pyrrol-2-yl)methanamine.
  • ChemicalBook. 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine.
  • FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

Sources

Byproducts of pyrrole-2-carboxaldehyde reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrrole-2-Carboxaldehyde Reductive Amination

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary

Pyrrole-2-carboxaldehyde is deceptively simple. Unlike benzaldehyde, the pyrrole ring is strictly electron-rich (


-excessive), making it highly susceptible to acid-catalyzed polymerization and electrophilic aromatic substitution. Successful reductive amination requires balancing imine formation kinetics  against acid-sensitivity .

This guide addresses the three most common failure modes: polymerization (tars), direct reduction (alcohol formation), and dimerization (dipyrromethanes).

Visualizing the Reaction Landscape

The following diagram maps the critical divergence points where the reaction succeeds or fails based on pH and reagent timing.

PyrroleReactionPathways Start Pyrrole-2- carboxaldehyde Imine Intermediate Imine/Iminium Start->Imine + Amine - H2O Alcohol Byproduct A: Pyrrole-2-methanol Start->Alcohol Direct Reduction (Premature Hydride) Dimer Byproduct B: Bis(pyrrolyl)methane Start->Dimer Acid Catalysis (Excess Substrate) Amine Amine (R-NH2) Product Target Amine (Secondary/Tertiary) Imine->Product + Hydride Source (e.g., STAB) Polymer Byproduct C: Polypyrrole Tars Imine->Polymer Strong Acid High Temp

Figure 1: Mechanistic divergence in pyrrole reductive amination. Success depends on stabilizing the yellow path while suppressing the red/black paths.

Troubleshooting Guide: Diagnostics & Solutions
Issue 1: The "Black Tar" Scenario

Symptom: The reaction mixture turns dark red or black; TLC shows a streak from the baseline; yield is negligible.

Technical Analysis: Pyrrole is acid-sensitive. In the presence of strong Lewis acids or unbuffered Brønsted acids (often used to catalyze imine formation), the pyrrole ring undergoes electrophilic attack at the C-3/C-4 positions or polymerizes via the aldehyde carbon. This is an irreversible cascade.

Corrective Action:

  • Switch Acid Catalyst: Avoid

    
     or strong mineral acids. Use Acetic Acid (AcOH)  or Trifluoroacetic acid (TFA)  strictly controlled (1–5 mol%).
    
  • Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Avoid protic solvents like Methanol if polymerization is observed, as they can solvate ionic polymerization intermediates.

  • Buffer: If using amine salts (e.g.,

    
    ), add a base (TEA) to neutralize the free acid before adding the aldehyde.
    
Issue 2: The "Hydroxyl" Impurity (Direct Reduction)

Symptom: Product contains a strong -OH stretch in IR (


); MS shows M+2 relative to starting aldehyde (Pyrrole-2-methanol).

Technical Analysis: This occurs when the reducing agent reduces the aldehyde before the imine is formed. Pyrrole-2-carboxaldehyde is less electrophilic than benzaldehyde due to resonance donation from the pyrrole nitrogen, making imine formation slower.

Corrective Action:

  • Stepwise Protocol: Do not perform "one-pot" addition. Stir the aldehyde and amine for 2–4 hours (with molecular sieves) before adding the reducing agent.

  • Reagent Selection: Switch from Sodium Cyanoborohydride (

    
    ) to Sodium Triacetoxyborohydride (STAB) . STAB is less reactive toward aldehydes but active toward imines, providing a "chemoselective safety net."
    
Issue 3: The "Pink Spot" (Dipyrromethane Formation)

Symptom: A persistent high-MW impurity (often pink or purple on TLC/silica) that co-elutes with the product.

Technical Analysis: This is a condensation reaction where the protonated aldehyde (or iminium ion) acts as an electrophile and attacks a second pyrrole ring. This is the fundamental reaction used to synthesize porphyrins, but here it is a contaminant.

Corrective Action:

  • Stoichiometry: Ensure the amine is in excess (1.2 – 1.5 equivalents). This forces the aldehyde to react with the amine (forming imine) rather than another pyrrole ring.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular dimerization. Maintain 0.1 M – 0.2 M concentration.

Comparative Data: Reducing Agent Profiles
FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Aldehyde Reduction Rapid (High Risk)Slow (pH dependent)Very Slow (Best Selectivity)
Acid Stability Decomposes rapidlyStable at pH 3-5Stable in AcOH
Toxicity LowHigh (Generates HCN)Low
Recommendation Avoid for this substrateAcceptable (with pH control)Preferred Standard
Validated Protocol: STAB-Mediated Reductive Amination

This protocol minimizes acid exposure and maximizes chemoselectivity.

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Imine Pre-equilibrium: In a flame-dried flask under

    
    , dissolve Pyrrole-2-carboxaldehyde and the Amine in DCE (0.2 M).
    
    • Critical Step: Add Acetic Acid (1.0 equiv). This catalyzes imine formation without triggering polymerization.

    • Optional: Add 4Å Molecular Sieves to drive equilibrium.

    • Stir: 2 hours at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB in three portions over 15 minutes.

    • Why? Portion-wise addition prevents localized exotherms which can degrade the pyrrole.

    • Warm to RT and stir overnight.

  • Quench & Workup: Quench with saturated

    
     (aqueous).
    
    • Warning: Do not use strong acid (

      
      ) for extraction, as the product (pyrrole amine) can polymerize during workup.
      
    • Extract with DCM (

      
      ). Wash organics with brine, dry over 
      
      
      
      .
  • Purification: Flash chromatography on silica gel.

    • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites on the silica, preventing on-column decomposition.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Gupta, A., et al. (2014). "Comprehensive Review on Synthesis and Biological Activities of Pyrrole Derivatives." Current Organic Chemistry, 18(15). (Context on pyrrole acid sensitivity). [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. "Reductive Amination." Springer. [Link]

Technical Support Center: Stability Protocols for N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition & Polymerization Molecule: N-Methyl-1-(1H-pyrrol-2-yl)methanamine (CAS: 26052-05-1) Classification: Electron-Rich Mannich Base / 2-Substituted Pyrrole

Part 1: The Core Technical Directive

The "Black Tar" Phenomenon: Why Your Sample is Degrading You are likely experiencing rapid browning or "tarring" of your compound, particularly upon concentration or storage. This is not random degradation; it is a predictable cascade driven by the specific electronic nature of the 1H-pyrrole ring coupled with a benzylic-like amine.

Unlike N-methylpyrrole derivatives (which are relatively stable), your molecule contains a free N-H pyrrole ring. This makes the system exceptionally electron-rich and prone to two specific failure modes:

  • Oxidative Polymerization: The electron-rich ring reacts with singlet oxygen to form radical cations, leading to polypyrrole chains (black solids).

  • Acid-Catalyzed "Azafulvene" Elimination: Even weak acids (like silica gel silanols) protonate the benzylic nitrogen, causing the loss of methylamine and the formation of a highly reactive azafulvene intermediate. This intermediate instantly polymerizes.

Immediate Action Required:

  • Do NOT store as a free base oil.

  • Do NOT purify on untreated silica gel.

  • Do NOT expose to chloroform (often acidic) or acetone (forms imines).

Part 2: Troubleshooting Guides & Protocols

Module 1: Storage & Stabilization (The "Safe Harbor" Protocol)

Issue: "My clear oil turned into a black solid in the freezer." Diagnosis: Autoxidation and self-polymerization of the free base. Solution: You must convert the free base into a salt immediately after synthesis. The protonation of the amine pulls electron density away from the pyrrole ring, stabilizing it against oxidation and preventing the azafulvene elimination.

Protocol: Conversion to the Oxalate or HCl Salt

Standard HCl salts can sometimes be hygroscopic; Oxalates are often more crystalline for pyrroles.

StepActionTechnical Rationale
1 Dissolve Dissolve the crude free base oil in anhydrous Diethyl Ether (

) or MTBE . Avoid alcohols if possible to prevent solubility issues with the salt.
2 Degas Bubble dry Argon through the solution for 5 minutes.
3 Acidify For HCl: Add 1.05 eq of 2M HCl in Diethyl Ether dropwise at 0°C.For Oxalate: Add 1.0 eq of anhydrous Oxalic Acid dissolved in a minimal amount of acetone/ether.
4 Isolate Filter under Argon (Schlenk filtration preferred) or rapid vacuum filtration. Wash with cold ether.
5 Store Dry under high vacuum. Store under Argon at -20°C .
Module 2: Purification (The "Silica Trap")

Issue: "I loaded 500mg onto a column, but only recovered 50mg of impure material." Diagnosis: Acidic decomposition. Standard silica gel (


) protonates the amine, catalyzing the elimination of methylamine and subsequent polymerization of the pyrrole ring inside the column.
Protocol: Neutralized Flash Chromatography

Option A: The "Basified Silica" Method (Standard)

  • Slurry Preparation: Mix your silica gel with the mobile phase (e.g., Hexane/EtOAc).

  • Neutralization: Add 1-2% Triethylamine (

    
    )  to the slurry and stir for 5 minutes.
    
  • Packing: Pour the column. The

    
     caps the acidic silanol sites (
    
    
    
    ).
  • Elution: Run your gradient using solvent containing 0.5%

    
     .
    
    • Note: The

      
       prevents the "azafulvene" death spiral.
      

Option B: Basic Alumina (The Safer Alternative)

  • Use Basic Alumina (Activity Grade III) instead of silica.

  • Alumina is naturally basic and does not require amine additives, preserving the integrity of acid-sensitive Mannich bases.

Module 3: Reaction Monitoring & Handling

Issue: "The NMR shows new peaks in the alkene region and broad humps." Diagnosis: Formation of dimeric byproducts or Schiff bases.

Key Handling Rules:

  • Solvent Choice:

    • Avoid: Chloroform (

      
      ). It naturally forms HCl over time (phosgene degradation), which kills your molecule.
      
    • Use: Benzene-

      
       or DMSO-
      
      
      
      (with 0.03% TMS, ensuring no acid traces). If using
      
      
      , filter it through basic alumina first.
  • Concentration:

    • Never rotary evaporate to dryness at temperatures

      
      .
      
    • Always backfill the rotovap with Nitrogen/Argon, not air.

Part 3: Visualization of Decomposition Pathways

The following diagram illustrates the "Death Spiral" mechanism (Pathway A) and the Stabilization Strategy (Pathway B).

DecompositionPathways Molecule N-Methyl-1-(1H-pyrrol-2-yl) methanamine (Free Base) Acid Acidic Source (Silica / HCl / Air) Molecule->Acid Exposure SaltForm HCl/Oxalate Salt (Crystalline Solid) Molecule->SaltForm Controlled Acidification Protonated Protonated Intermediate (R-NH2+-Me) Acid->Protonated Protonation Azafulvene Azafulvene Intermediate Protonated->Azafulvene - MeNH2 (Elimination) Polymer BLACK TAR (Polypyrrole) Azafulvene->Polymer Rapid Polymerization Stable Stable Storage (-20°C, Argon) SaltForm->Stable Prevents Oxidation

Caption: Figure 1. The "Azafulvene Pathway" (Red) shows how acidic conditions catalyze the loss of the amine group to form reactive polymers. The Green pathway represents the stabilization via salt formation.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Acetone to clean my glassware or dissolve the compound? A: No. Primary and secondary amines react with acetone to form hemiaminals or imines (Schiff bases). While secondary amines are slower to react, the electron-rich nature of this pyrrole can facilitate condensation side-reactions. Use Methanol or Ethyl Acetate for cleaning/transfer.

Q2: My sample turned pink/red but is still liquid. Is it ruined? A: Not necessarily. This is the "Pyrrole Red" phenomenon. It indicates the start of oxidative polymerization.

  • Action: Immediately filter the oil through a small pad of Basic Alumina using degassed ether. This will remove the colored oligomers. Then, convert to the salt immediately.

Q3: Why is the 1H-pyrrole version so much worse than the N-methylpyrrole version? A: The N-H proton on the pyrrole ring is the Achilles' heel. It allows the ring to act as a weak acid and a strong nucleophile simultaneously. N-alkylation blocks the N-H, preventing several decomposition pathways involving tautomerization and radical formation.

Q4: What is the pKa of this molecule? A: The secondary amine has a pKa


 9.5 - 10.0 (typical for benzyl-like amines). However, the pyrrole N-H is weakly acidic (pKa 

17). This duality means you must avoid both strong bases (which deprotonate the ring) and strong acids (which protonate the amine and trigger elimination).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Heterocycles - Reactivity of Pyrroles and Mannich Bases).
  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • PubChem Database. (2024).[1] Compound Summary for CID 10996966: (1H-pyrrol-2-yl)methanamine. National Center for Biotechnology Information. Link

  • Biotage Application Notes. (2023). Purification of Ionizable Organic Amine Compounds. (Guidance on using amine-modified silica for basic compounds). Link

  • LookChem. (2024). Product Data: this compound. (Physical properties and storage data).[1][2][3] Link

Sources

Technical Support Center: Scale-Up Production of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the scale-up production of N-Methyl-1-(1H-pyrrol-2-yl)methanamine. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale manufacturing. Here, we address common challenges through a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis & Reaction Control

The predominant synthetic route to this compound is the reductive amination of pyrrole-2-carbaldehyde with methylamine. While straightforward on paper, scaling this process introduces significant challenges related to reagent stability, reaction kinetics, and thermal management.

FAQ 1: My reaction yield dropped significantly upon scaling up from 10g to 1kg. What are the likely causes?

This is a classic scale-up issue, often rooted in mass and heat transfer limitations. Several factors could be at play:

  • Starting Material Instability: Pyrrole-2-carbaldehyde is known to be unstable and can degrade or polymerize, especially under prolonged reaction times or elevated temperatures.[1] On a larger scale, longer addition times and slower heating/cooling can exacerbate this issue.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" where the exothermic reaction accelerates, causing degradation. It can also result in poor distribution of the reducing agent, leading to incomplete conversion.

  • Thermal Control Failure: The reductive amination is exothermic. A reaction that was easily managed in a small flask with a large surface-area-to-volume ratio can become difficult to control in a large vessel. A runaway reaction can lead to a cascade of side products.

  • Reagent Potency: The potency of hydride reducing agents, particularly sodium triacetoxyborohydride (STAB), can degrade over time due to sensitivity to moisture.[2][3] A batch of reagent that worked on a small scale may have degraded by the time of the scale-up campaign.

Troubleshooting Workflow: Low Yield

G start Low Yield on Scale-Up q1 Was starting aldehyde quality confirmed pre-reaction? start->q1 sol1 Re-run with fresh, characterized pyrrole-2-carbaldehyde. Consider in-situ generation or purification immediately before use. q1->sol1 No q2 Was an exotherm observed? Was it controllable? q1->q2 Yes a1_yes Yes a1_no No sol2 Improve thermal management: - Slower reagent addition - Lower starting temperature - More efficient reactor cooling q2->sol2 No / Runaway q3 Was the reducing agent potency verified? q2->q3 Yes, controllable a2_yes Yes, controllable a2_no No / Runaway sol3 Assay STAB potency via titration or a quantitative test reaction. Use fresh, properly stored reagent. q3->sol3 No q4 Is reaction monitoring (e.g., HPLC) showing incomplete conversion? q3->q4 Yes a3_yes Yes a3_no No sol4 Investigate mixing efficiency. Increase agitation speed. Consider alternative baffle design. q4->sol4 Yes sol5 Problem is likely in work-up or isolation. See Section 2. q4->sol5 No, conversion is high a4_yes Yes a4_no No, conversion is high

Caption: Troubleshooting decision tree for low yield.

FAQ 2: Which reducing agent is best suited for commercial-scale production?

The choice of reducing agent is a critical decision balancing cost, safety, selectivity, and operational complexity.

Reducing AgentProsConsScale-Up Considerations
Sodium Triacetoxyborohydride (STAB) Mild and highly selective for imines over carbonyls.[4] Can be run as a one-pot reaction.Expensive. Moisture sensitive, potency can vary.[2][5] Generates acetic acid byproduct.Requires careful handling and storage under inert atmosphere.[6] Potency must be assayed before use in a cGMP campaign.[3] Acetic acid byproduct may require neutralization.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde. Requires a two-step process (imine formation, then reduction) and careful pH control.[7]Requires careful, portion-wise addition to control exotherm and hydrogen evolution. Stepwise process adds operational time. Best for robust aldehydes less prone to reduction.
Catalytic Hydrogenation (H₂/Catalyst) "Green" option with water as the only byproduct. Cost-effective at very large scales.Requires specialized high-pressure reactor equipment. Catalyst can be expensive and pyrophoric (e.g., Raney Ni, Pd/C). Potential for catalyst poisoning.High capital cost for equipment. Requires rigorous safety protocols for handling hydrogen gas and pyrophoric catalysts. Catalyst screening and optimization are essential.

Recommendation: For kilo-scale synthesis, Sodium Triacetoxyborohydride (STAB) often provides the most reliable and direct route, provided its handling and potency are well-managed. For multi-ton production, the economic and environmental benefits of catalytic hydrogenation become more compelling.

FAQ 3: I am observing a significant amount of the alcohol byproduct, (1H-pyrrol-2-yl)methanol. How can I prevent this?

Formation of the corresponding alcohol indicates that the reducing agent is attacking the starting aldehyde before imine formation is complete.

Causality: This side reaction is most common when using less selective reducing agents like sodium borohydride. However, it can also occur with STAB if reaction conditions are not optimal. The key is to favor the rate of imine formation over the rate of aldehyde reduction.

Preventative Measures:

  • pH Control: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[7] If the reaction is too acidic, the methylamine nucleophile is protonated and non-reactive. If too neutral or basic, imine formation is slow, giving the hydride more time to reduce the aldehyde.

  • Pre-formation of Imine: Allow the pyrrole-2-carbaldehyde and methylamine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine/iminium equilibrium to be established.

  • Choice of Agent: Use a more selective reagent. STAB is specifically designed to be less reactive towards aldehydes and ketones at the mildly acidic pH required for imine formation.[4]

Reductive Amination Pathway and Side Reaction

G Aldehyde Pyrrole-2-carbaldehyde Imine Iminium Ion (Intermediate) Aldehyde->Imine + Methylamine (Fast at pH 4-5) Alcohol (1H-pyrrol-2-yl)methanol (Side Product) Aldehyde->Alcohol + Reducing Agent (Side Reaction) Amine Methylamine Amine->Imine Product This compound (Desired Product) Imine->Product + Reducing Agent (Desired Path) Reducer Reducing Agent (e.g., STAB) Reducer->Aldehyde Favored by non-selective agents or slow imine formation Reducer->Imine

Caption: Competing reaction pathways in reductive amination.

Section 2: Work-up, Isolation, and Purification

Post-reaction processing is critical for achieving high purity and ensuring the stability of the final product. The basic nature of the amine product dictates the strategy.

FAQ 4: What is the best procedure for quenching the reaction and isolating the crude product on a large scale?

Safe and effective quenching of excess hydride is paramount. The standard lab procedure of slowly adding water can be hazardous at scale due to the large volume of hydrogen gas produced.

Recommended Scale-Up Quench & Work-up Protocol:

  • Cooling: Cool the reaction vessel to 0-5 °C.

  • Reverse Quench (Slowly): Instead of adding water to the reaction, slowly transfer the reaction mixture to a separate, well-agitated vessel containing a cooled, saturated solution of sodium bicarbonate or a mild base like potassium carbonate. This controls the quench rate and neutralizes acidic byproducts (like acetic acid from STAB) simultaneously.

  • pH Adjustment: After the quench is complete (cessation of gas evolution), adjust the aqueous layer to a pH > 11 using 10M NaOH. This ensures the amine product is in its free-base form, maximizing its solubility in organic solvents and minimizing its solubility in the aqueous layer.

  • Extraction: Extract the product into a suitable organic solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

FAQ 5: My final product is always off-color (yellow to brown), even after distillation. What causes this and how can I fix it?

Color formation is a common issue with pyrrole-containing compounds, which are susceptible to oxidation and acid-catalyzed polymerization.

Root Causes:

  • Air Oxidation: The pyrrole ring can be oxidized by atmospheric oxygen, especially when heated during distillation or on prolonged storage. This process is often catalyzed by trace metal impurities.

  • Acidic Residues: Trace amounts of acid (e.g., from the reaction or work-up) can catalyze the polymerization of the pyrrole ring, leading to colored oligomers.

  • Thermal Stress: The product may have limited thermal stability. Prolonged exposure to high temperatures during distillation can cause degradation.

Mitigation Strategies:

  • Inert Atmosphere: Handle the product under an inert atmosphere (Nitrogen or Argon) at all stages post-synthesis, especially during distillation and packaging.

  • Thorough Neutralization: Ensure the work-up includes a robust basic wash (e.g., dilute NaOH or K₂CO₃ solution) to remove all traces of acid before distillation.

  • Optimized Distillation: Use a high-vacuum distillation setup to lower the boiling point and minimize thermal stress.[8] A short-path distillation apparatus is ideal. Ensure the distillation is not run to complete dryness, as this can concentrate impurities and lead to charring.

  • Antioxidant/Chelator: Consider adding a small amount of an antioxidant (like BHT) or a metal chelator (like EDTA) to the crude product before distillation, but this must be validated to ensure it does not interfere with the final product specifications.

Section 3: Impurity Profile & Stability

FAQ 6: What are the critical process-related impurities I should be monitoring?

A robust process requires a clear understanding and control of its impurity profile.

ImpurityOriginAnalytical MethodControl Strategy
Pyrrole-2-carbaldehyde Unreacted starting materialHPLC, GC-MSOptimize reaction stoichiometry and time.
(1H-pyrrol-2-yl)methanol Reduction of starting aldehydeHPLC, GC-MSUse selective reducing agent; optimize pH and pre-form imine.
N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine Over-methylation (less common with reductive amination)LC-MS, GC-MSPrimarily an issue with alkyl halide-based routes. The Eschweiler-Clarke reaction is a specific methylation that can be used.[9][10][11]
N-Nitrosamines Reaction of secondary amine with nitrosating agents (e.g., nitrites)LC-MS/MS (High Sensitivity)Scrutinize all raw materials for nitrite/nitrate contamination. Avoid acidic conditions where nitrosation is favored.[12][13] This is a critical regulatory concern.
FAQ 7: How should the final, purified product be stored to ensure long-term stability?

This compound is an amine with a potentially sensitive pyrrole core. Proper storage is essential to maintain its purity.

Recommended Storage Conditions:

  • Temperature: Store at 2-8°C.[8]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation.

  • Container: Use an amber glass bottle or a container that protects from light to prevent photochemical degradation.

  • Purity: Ensure the material is free of acidic impurities and moisture before long-term storage.

References

  • CN108191732B - Synthesis method of N-methyl pyrrole.
  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses Procedure. [Link]

  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. [Link]

  • Large‐scale reductive amination and synthesis applications. ResearchGate. [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. MDPI. [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health (NIH). [Link]

  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • A Quantitative Assay of Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Discovery of a novel pyrrole derivative... (TAK-438) as a potassium-competitive acid blocker (P-CAB). National Institutes of Health (NIH). [Link]

  • (1H-pyrrol-2-yl)methanamine | C5H8N2. PubChem. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • A Quantitative Assay of Sodium Triacetoxyborohydride. AIChE. [Link]

  • Nitrosamine impurities in biologics. Efpia. [Link]

  • A Quantitative Assay of Sodium Triacetoxyborohydride. ACS Publications. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Nitrosamine Impurities. PMDA. [Link]

  • Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. ResearchGate. [Link]

  • Base pair. Wikipedia. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • N-Methyl(1H-pyrrol-2-yl)MethanaMine. LookChem. [Link]

  • N-Nitrosamine Impurities in Ethalfluralin. ResearchGate. [Link]

Sources

Alternative reducing agents for "N-Methyl-1-(1H-pyrrol-2-yl)methanamine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Section 1: Executive Technical Overview

Target Molecule: this compound CAS Registry Number: (Analogous structures often referenced, specific CAS varies by salt form) Core Challenge: The pyrrole ring is electron-rich and acid-sensitive. Standard reductive amination conditions (low pH, strong Lewis acids) often trigger polymerization (formation of "pyrrole red" tars) or ring reduction (yielding pyrrolidines).

The "Green" Shift: While Sodium Triacetoxyborohydride (STAB) is the industry standard, its atom economy is poor, and it generates large amounts of borate waste. This guide focuses on 2-Picoline-Borane (Pic-BH₃) as the superior, shelf-stable, and "greener" alternative, while also optimizing the cost-effective Sodium Borohydride (NaBH₄) stepwise route.

Section 2: Reagent Selection & Decision Matrix

Q: Why should I switch from Sodium Cyanoborohydride (NaCNBH₃) or STAB?

A: While NaCNBH₃ is effective, it poses severe toxicity risks (HCN generation). STAB is safer but moisture-sensitive and expensive for large-scale work. 2-Picoline-Borane offers the stability of STAB with the atom economy of borane, without the toxicity of cyanides.

Reagent Comparison Table:

Feature2-Picoline-Borane (Pic-BH₃) STAB (NaBH(OAc)₃) Sodium Borohydride (NaBH₄) Cat. Hydrogenation (H₂/Pd)
Selectivity High (Imine > Aldehyde)High (Imine > Aldehyde)Low (Reduces Aldehyde fast)Poor (Ring reduction risk)
Acid Stability ExcellentGoodDecomposes rapidlyN/A
Pyrrole Safety Best (Mild conditions)GoodModerate (Basic pH helps)Risk (Pyrrolidine formation)
Green Metric High (Stable solid, non-toxic)Low (Large mass waste)MediumHigh (Atom economy)
Cost ModerateHighLow Low (after catalyst cost)

Section 3: Optimized Protocols

Protocol A: The "Green" Route (2-Picoline-Borane)

Recommended for high-value synthesis and medicinal chemistry scales (mg to kg).

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 equiv)

  • Methylamine (2.0 M in THF or MeOH, 1.2–1.5 equiv)

  • 2-Picoline-Borane (1.1 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Acid Catalyst: Acetic Acid (AcOH) (5-10 mol%)

Workflow:

  • Imine Formation: Dissolve pyrrole-2-carboxaldehyde in MeOH. Add methylamine solution.

  • Activation: Add AcOH (catalytic). Stir for 30–60 mins at Room Temperature (RT) to ensure imine equilibrium. Note: Pyrrole imines are relatively stable but can polymerize if left too long in acidic media.

  • Reduction: Add solid 2-Picoline-Borane in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Look for disappearance of imine).

  • Quench: Add 10% aqueous Na₂CO₃ or NaOH to adjust pH > 10.

  • Workup: Extract with EtOAc or DCM. Wash with brine. Dry over Na₂SO₄.

Why this works: Pic-BH₃ is stable in MeOH and requires acid activation to release the hydride, perfectly matching the kinetics of imine formation. It does not reduce the aldehyde as quickly as the imine.

Protocol B: The Cost-Effective Route (Stepwise NaBH₄)

Recommended for large-scale commodity synthesis where reagent cost is critical.

Reagents:

  • Pyrrole-2-carboxaldehyde (1.0 equiv)

  • Methylamine (excess, 2–3 equiv)

  • Sodium Borohydride (NaBH₄) (0.6–1.0 equiv)

  • Solvent: Anhydrous Methanol

Workflow:

  • Imine Formation (Critical Step): Dissolve aldehyde in anhydrous MeOH. Add methylamine. Stir for 2–4 hours (or reflux briefly if sluggish). Add 3Å Molecular Sieves to drive equilibrium by removing water.

  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Reduction: Add NaBH₄ pellets slowly (portion-wise). Exotherm warning.

  • Reaction: Allow to warm to RT over 1 hour.

  • Quench: Carefully add water (H₂ evolution!).

Why this works: NaBH₄ is non-selective. If you add it before the imine is fully formed, it will reduce the aldehyde to the alcohol (N-methyl-pyrrole-2-methanol), a dead-end byproduct. The stepwise approach mitigates this.

Section 4: Troubleshooting & FAQs

Q: My reaction mixture turned black/tarry. What happened? A: You likely triggered acid-catalyzed polymerization of the pyrrole ring.

  • Cause: pH was too low (< 4) or reaction time was too long in acidic media.

  • Fix: Use a weaker acid (AcOH instead of HCl/TFA). Buffer the system. Switch to Protocol A (Pic-BH₃) which works at milder pH.

Q: I see a product with Mass M+4 or M+6. What is it? A: You have over-reduced the pyrrole ring .

  • Cause: Using Catalytic Hydrogenation (H₂/Pd) or too strong a reducing agent/conditions.

  • Fix: Avoid H₂/Pd for pyrroles unless using poisoned catalysts. Stick to hydride donors (Borohydrides) which are chemoselective for the C=N bond over the electron-rich pyrrole ring.

Q: Yield is low (< 40%). Where is my product? A: Check the aqueous layer.

  • Cause: Secondary amines like this compound can be water-soluble, especially at neutral/acidic pH.

  • Fix: Ensure the aqueous layer is pH > 11 before extraction. Use "salting out" (saturate with NaCl) or use continuous extraction with DCM.

Section 5: Visualizing the Chemistry

Diagram 1: Reaction Pathway & Selectivity Control

G Aldehyde Pyrrole-2-carboxaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + MeNH2 (Equilibrium) Alcohol Alcohol Byproduct (Direct Reduction) Aldehyde->Alcohol NaBH4 (No pre-formation) Product Target Amine (this compound) Imine->Product + Pic-BH3 / H+ (Selective Reduction) Polymer Polymer/Tar (Pyrrole Red) Imine->Polymer Strong Acid / Time RingRed Pyrrolidine Analog (Over-reduction) Product->RingRed H2 / Pd-C

Caption: Pathways in Reductive Amination. Green arrows indicate the desired pathway using Picoline-Borane. Red dashed arrows indicate common failure modes.

Diagram 2: Troubleshooting Flowchart

Troubleshooting Start Issue Detected BlackTar Black Tar / Polymerization? Start->BlackTar LowYield Low Yield / Missing Product? Start->LowYield WrongMass Wrong Mass (M+4)? Start->WrongMass AcidCheck Check pH (<4?) BlackTar->AcidCheck AqCheck Check Aqueous pH LowYield->AqCheck ReagentCheck Using H2/Pd? WrongMass->ReagentCheck Buffer Use Buffer / Weaker Acid (Switch to AcOH) AcidCheck->Buffer Yes Basify Adjust to pH > 11 Extract w/ DCM AqCheck->Basify Neutral/Acidic SwitchReagent Switch to Pic-BH3 (Avoid Ring Reduction) ReagentCheck->SwitchReagent Yes

Caption: Diagnostic flowchart for common synthesis failures involving pyrrole derivatives.

References

  • Sato, S., et al. (2004).[1][2] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906. Link[2]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amine-Borane Complexes for Reductive Aminations." Organic Process Research & Development, 20(2), 140-177. Link

Sources

Technical Support Center: Thermal Management in N-Methyl-1-(1H-pyrrol-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Threat"

Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine (also known as 2-(methylaminomethyl)pyrrole) presents a unique safety challenge that distinguishes it from standard reductive aminations. You are managing two concurrent thermal risks:

  • Hydride Exotherm: The standard release of heat and hydrogen gas (

    
    ) during the reduction of the imine.
    
  • Pyrrole Instability: The pyrrole ring is electron-rich and extremely sensitive to acids. If the reaction temperature spikes or the pH drops (Lewis or Brønsted acidity), the pyrrole ring will undergo rapid, exothermic polymerization, turning your product into an intractable black tar ("pyrrole red").

This guide prioritizes the Reductive Amination route (Pyrrole-2-carboxaldehyde + Methylamine + NaBH


), as it is the most controllable method for generating secondary amines.

The Reaction Pathway & Thermal Checkpoints

The following diagram illustrates the critical thermal gates in your workflow.

ReactionPathway Start Pyrrole-2-carboxaldehyde + Methylamine Imine Imine Intermediate (Schiff Base) Start->Imine Mild Exotherm (Solvent: MeOH) Reduction Reduction Step (+ NaBH4) Imine->Reduction HIGH EXOTHERM + H2 Gas Evolution Quench Quench & Workup (Critical pH Control) Reduction->Quench VIOLENT EXOTHERM Risk: Polymerization Product Target Amine (Free Base or Salt) Quench->Product pH > 9 required for stability

Figure 1: Thermal Criticality Map. Red nodes indicate high-risk phases requiring active cooling and dosing control.

Troubleshooting Guide: Phase-by-Phase

Phase 1: Imine Formation (The Setup)

User Question: "I see a mild temperature rise when mixing methylamine with the aldehyde. Should I cool it?"

Expert Answer: Yes. While imine formation is only mildly exothermic, heat promotes the dimerization of the pyrrole starting material.

  • Protocol: Chill the methanolic solution of methylamine to 0°C before adding the pyrrole-2-carboxaldehyde.

  • Why? Pyrrole-2-carboxaldehyde is stable, but once the imine forms, it becomes more reactive. Keeping it cold prevents side reactions before the reducing agent is added.

  • Solvent Choice: Use Methanol (MeOH) . Ethanol can be used, but MeOH facilitates faster imine formation, reducing the time the unstable intermediate sits in solution [1].

Phase 2: The Reduction (Major Exotherm)

User Question: "My reaction boils violently when I add Sodium Borohydride (NaBH


). How do I control this?"

Expert Answer: The "boiling" is likely a combination of solvent reflux and rapid hydrogen evolution. This is the most dangerous step.

Strict Dosing Protocol:

  • Cooling: Maintain the reaction vessel at 0°C to -10°C using an ice/salt bath.

  • Dosing: Do NOT add NaBH

    
     as a single portion. Add it in small aliquots (e.g., 4-5 portions) over 30–60 minutes.
    
  • Ventilation: Ensure an open path to a bubbler or vent. The reaction produces 4 moles of

    
     gas for every mole of borohydride consumed. Sealed vessels will pressurize and explode [2].
    

Data: Heat Generation in Hydride Reductions

Parameter Value/Description Implication

|


H (Reaction)  | Highly Exothermic (~ -200 kJ/mol) | Requires active heat removal. |
| Gas Evolution  | 

(Flammable) | Risk of ignition if exotherm ignites solvent vapor. | | Induction Period | Short to Instant | Reaction starts immediately; no "safe" delay. |
Phase 3: The Quench (Critical Failure Point)

User Question: "The reaction was clear, but when I added acid to quench, it turned into black tar. What happened?"

Expert Answer: You triggered acid-catalyzed polymerization. This is the specific "Pyrrole Trap." Unlike standard amines, you cannot simply dump HCl into this reaction to quench excess hydride.

The Mechanism of Failure: Pyrroles polymerize rapidly in the presence of strong acids (like HCl) and heat. The quench generates heat (neutralizing borohydrate), and the local acidity catalyzes the formation of "pyrrole red" polymers [3].

Correct Quenching Protocol (The "Buffered" Method):

  • Dilute: Add a small amount of water or acetone first to consume the bulk of the hydride. Note: Acetone reacts with borohydride exothermically but does not evolve gas as violently as acid.

  • Base/Buffer: Use saturated aqueous Ammonium Chloride (NH

    
    Cl)  or Sodium Bicarbonate (NaHCO
    
    
    
    )
    .
    • Why? These are mild quenching agents. They consume the hydride but keep the pH near neutral/slightly basic (pH 8-9).

  • Avoid Strong Acids: Do not use HCl or H

    
    SO
    
    
    
    until the organic layer is fully separated and you are performing a controlled salt formation at low temperature.

Decision Logic: Managing Runaway Events

If you detect a temperature spike (>10°C rise in <1 minute), follow this logic immediately.

ExothermLogic Spike Temp Spike Detected (>10°C rise) StopFeed STOP Reagent Addition IMMEDIATELY Spike->StopFeed Cooling Maximize Cooling (Liquid N2 or Dry Ice Bath) StopFeed->Cooling CheckColor Check Color Change Cooling->CheckColor Darkening Darkening / Blackening? CheckColor->Darkening Dilute Dilute with Cold Solvent (Heat Sink) Darkening->Dilute No (remains yellow/orange) Abort Abort: Polymerization Active Quench carefully with NaHCO3 Darkening->Abort Yes (Turning Black) Resume Resume Addition at 10% Rate Dilute->Resume Temp Stabilized

Figure 2: Emergency Response Logic for Thermal Runaway.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of NaBH


? 
A:  Yes, and it is often safer. STAB (

) is less reactive and generates less heat than NaBH

. However, it requires acetic acid as a co-solvent. You must ensure the temperature is kept low (0-5°C) because acetic acid can still promote pyrrole polymerization if the mixture warms up [4].

Q: How do I store the final amine? It seems to degrade. A: Aminomethylpyrroles are sensitive to oxidation and light.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Form: Converting it to a salt (e.g., oxalate or hydrochloride) improves stability, but the salt formation must be done in anhydrous conditions (e.g., HCl in ether) at 0°C to prevent acid-catalyzed decomposition during the salt formation itself.

Q: Why did my yield drop when I scaled up? A: Scale-up failures in this synthesis are almost always due to heat transfer limitations . On a small scale (100 mg), the exotherm dissipates to the glass walls instantly. On a large scale (10 g+), the heat accumulates in the center of the flask, triggering polymerization.

  • Fix: Use a dosing pump for the reducing agent and ensure vigorous stirring to maximize heat transfer to the cooling jacket.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • National Research Council. (2014). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (See section on Hydride Safety). Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Chapter on Pyrrole Reactivity and Acid Sensitivity). Link

  • Organic Chemistry Portal. "Reductive Amination." (General protocols and reagent comparisons). Link

Sources

Technical Support: N-Methyl-1-(1H-pyrrol-2-yl)methanamine Synthesis & Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up and Purification Protocol for 2-(N-methylaminomethyl)-1H-pyrrole Ticket ID: PYR-AMINE-001 Status: Resolved / Guide Published

Critical Safety & Stability Alert (The "Red Flag")

STOP AND READ BEFORE PROCEEDING: The synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine involves a specific hazard profile distinct from standard amine syntheses. The presence of the unsubstituted 1H-pyrrole ring makes this molecule highly sensitive to acids and oxidation.

  • Acid Sensitivity (Polymerization Risk): 1H-pyrroles are electron-rich heteroaromatics. In the presence of even weak acids (including unmodified silica gel), they undergo electrophilic aromatic substitution with themselves, leading to the formation of "pyrrole red" (porphyrin-like tars) and polymerization. Do not expose the crude reaction mixture to acidic aqueous washes (pH < 7).

  • Oxidation: The electron-rich ring is prone to air oxidation, turning dark brown/black upon prolonged exposure to air or light. Perform all work-ups under an inert atmosphere (Nitrogen/Argon) where possible and store at -20°C.

Standard Operating Procedure (The "Golden Path")

Methodology: Reductive Amination of Pyrrole-2-carboxaldehyde with Methylamine. Reaction Class: One-Pot Reductive Amination (Indirect).

Reagents & Setup
  • Precursor: Pyrrole-2-carboxaldehyde (commercially available).

  • Amine Source: Methylamine (2.0 M in THF or MeOH).

  • Reducing Agent: Sodium Borohydride (

    
    ).[1]
    
  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Protocol
  • Imine Formation (Equilibrium Management):

    • Dissolve Pyrrole-2-carboxaldehyde (1.0 equiv) in anhydrous MeOH.

    • Add Methylamine solution (3.0 – 5.0 equiv). Note: Excess amine is required to push the equilibrium toward the imine.

    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

    • Technical Insight: The imine intermediate is often unstable; do not attempt to isolate it. Proceed directly to reduction.

  • Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add

      
       (1.5 – 2.0 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
      
    • Allow to warm to RT and stir for 12 hours.

  • Quench (CRITICAL STEP):

    • Do NOT use HCl.

    • Quench by adding a saturated aqueous solution of

      
       or dilute 
      
      
      
      (1M).
    • Ensure the final pH of the aqueous phase is > 11 .

    • Reasoning: The pKa of the secondary amine (conjugate acid) is ~10.5. To extract it into the organic layer, the pH must be > 11 to ensure it is in the neutral, free-base form.

  • Extraction:

    • Remove volatile MeOH under reduced pressure (keep bath < 40°C).

    • Dilute residue with Water and Dichloromethane (DCM).

    • Extract aqueous layer 3x with DCM.

    • Combine organic layers, wash with Brine , and dry over

      
      .
      
    • Filter and concentrate.

  • Purification (The "Basified" Column):

    • Standard Silica Gel will destroy your product.

    • Option A (Recommended): Use Neutral Alumina (Activity Grade III).

    • Option B (Basified Silica): Slurry silica gel in Hexanes containing 5% Triethylamine (

      
      ). Pour the column, then run your gradient (e.g., DCM/MeOH + 1% 
      
      
      
      ).
Troubleshooting Hub (FAQ)

Q1: My reaction mixture turned into a black tar immediately after the work-up. What happened? Diagnosis: Acid-catalyzed polymerization. Root Cause: You likely used an acidic quench (like HCl to destroy excess borohydride) or exposed the product to acidic silica. Corrective Action:

  • Always quench with base (

    
     or 
    
    
    
    ).
  • If the crude oil is black but contains product (check NMR), filter through a pad of Celite to remove insoluble tars.

  • Ensure your purification stationary phase is pre-treated with triethylamine.

Q2: I cannot separate the product from the aqueous layer; the yield is near zero. Diagnosis: pH mismanagement (Amphoteric trapping). Root Cause: The amine is protonated (water-soluble salt) at neutral or low pH. Corrective Action:

  • Check the pH of the aqueous layer before extraction. It must be pH 12–14 .

  • Use a more polar organic solvent for extraction, such as Chloroform (

    
    ) or a 9:1 mixture of DCM/Isopropanol, to pull the amine out of the water.
    
  • Note: Avoid "salting out" with excessive NaCl if the pH is not high enough, as this won't help if the amine is protonated.

Q3: The product decomposes on the TLC plate or column. Diagnosis: Surface acidity of silica. Root Cause: The silanol groups (Si-OH) on silica gel are weakly acidic and catalyze the decomposition of the electron-rich pyrrole. Corrective Action:

  • TLC: Dip your TLC plates in a 5%

    
    /Hexane solution and dry them before spotting your sample.
    
  • Column: Switch to Neutral Alumina or Amino-functionalized Silica (NH2-Silica), which are designed for basic amines and eliminate tailing/degradation [1].

Q4: I see a mixture of starting material and product even after 24 hours. Diagnosis: Incomplete imine formation. Root Cause: Water generated during imine formation is hydrolyzing the imine back to the aldehyde. Corrective Action:

  • Add a dehydrating agent (Molecular Sieves 4Å or

    
    ) during the imine formation step (Step 1).
    
  • Switch reducing agents to Sodium Triacetoxyborohydride (

    
    )  in DCE (1,2-Dichloroethane). This reagent allows for "Direct Reductive Amination" where the reducing agent tolerates the aldehyde, driving the reaction forward as the imine forms [2].
    
Visualization & Data
Workflow Diagram

G Start Start: Pyrrole-2-carboxaldehyde Imine Step 1: Imine Formation (MeOH, MeNH2, 4h) Start->Imine Reduce Step 2: Reduction (NaBH4, 0°C -> RT) Imine->Reduce Quench Step 3: Quench (Sat. NaHCO3 or NaOH) Reduce->Quench CheckPH Critical Check: Is Aqueous pH > 11? Quench->CheckPH AcidError ERROR: Acidic Quench (Polymerization/Tar) CheckPH->AcidError No (pH < 7) Extract Step 4: Extraction (DCM/Water) CheckPH->Extract Yes (pH > 11) Final Final Product: This compound AcidError->Final Low Yield / Impure Purify Step 5: Purification (Neutral Alumina or Basified Silica) Extract->Purify Purify->Final

Caption: Figure 1. Optimized synthetic workflow for acid-sensitive pyrrole amines, highlighting the critical pH checkpoint.

Key Physicochemical Parameters
ParameterValue / ConditionRelevance
pKa (Pyrrole NH) ~16.5Very weak acid; will not deprotonate during standard work-up.
pKa (Amine NH) ~10.5 (Conjugate Acid)Critical: Aqueous layer must be pH > 11 to exist as free base for extraction.
Stability Low (Air/Acid sensitive)Store under Argon at -20°C. Avoid chloroform (often contains HCl traces).
TLC Stain Vanillin or NinhydrinNinhydrin stains secondary amines; Vanillin stains the pyrrole ring (often red/purple).
References
  • Sorbent Technologies. (2022). Amino Silica Gel: Applications and Advantages for Basic Compounds. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Amines by Reductive Amination.[2][3][4][5][6][7][8] Retrieved from [Link]

  • PubChem. (2025).[9][10] Compound Summary: (1-methyl-1H-pyrrol-2-yl)methanamine.[8][10][11] (Note: Structural analog reference for physical properties). Retrieved from [Link]

Sources

Technical Support Center: Spectroscopic Identification of N-Methyl-1-(1H-pyrrol-2-yl)methanamine and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Methyl-1-(1H-pyrrol-2-yl)methanamine. It is designed as a series of troubleshooting guides and frequently asked questions to address specific issues encountered during the spectroscopic identification of this active pharmaceutical ingredient (API) and its associated impurities.

Section 1: Foundational Spectroscopic Analysis of the API

Before identifying impurities, establishing a baseline understanding of the pure API's spectroscopic signature is critical. This section details the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Q1: What are the expected spectroscopic signatures for pure this compound?

A1: The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is paramount for unambiguous structure elucidation. The chemical shifts are influenced by the electron density around the nuclei. In pyrrole, the nitrogen atom's lone pair participates in the aromatic system, affecting the shifts of the ring protons.[1][2]

Data Presentation 1: Predicted NMR Data for this compound Predicted values are based on standard chemical shift principles and data for similar pyrrole derivatives.[3] All spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

¹H NMR Assignment Predicted δ (ppm) Multiplicity Notes
Proton APyrrole NH 8.0 - 9.5Broad singletChemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[4]
Proton BPyrrole CH (α)6.6 - 6.8Triplet/MultipletAdjacent to the nitrogen and the CH substituent.
Proton CPyrrole CH (β)6.1 - 6.3Triplet/Multiplet
Proton DPyrrole CH (β')6.0 - 6.2Triplet/Multiplet
Proton E-CH₂ -NH-3.7 - 3.9Singlet/DoubletMay show coupling to the amine proton.
Proton F-NH-CH₃ 2.4 - 2.6Singlet/DoubletMay show coupling to the amine proton.
Proton G-NH -CH₃1.5 - 2.5Broad singletOften exchanges with trace water in the solvent, leading to broadening. Can be confirmed with a D₂O shake.
¹³C NMR Assignment Predicted δ (ppm) Notes
Carbon 1Pyrrole C (α, substituted)128 - 132Carbon bearing the methylene group.
Carbon 2Pyrrole C (α)117 - 120
Carbon 3, 4Pyrrole C (β)106 - 110The two β-carbons are often close in chemical shift.
Carbon 5C H₂-NH-45 - 50Aliphatic carbon adjacent to a nitrogen.
Carbon 6-NH-C H₃34 - 38Aliphatic carbon of the methyl group.

Mass Spectrometry (MS): For a molecule containing an odd number of nitrogen atoms (in this case, two), the molecular ion peak will have an odd nominal mass, in accordance with the Nitrogen Rule.[5][6] The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7][8]

Data Presentation 2: Predicted MS Data for this compound Molecular Weight: 124.18 g/mol

m/z (Mass/Charge) Assignment Notes
124[M]⁺ (Molecular Ion)The parent ion. Its intensity can be weak in electron ionization (EI) due to facile fragmentation.
81[C₅H₅N]⁺ (Pyrrolylmethyl cation)This is the base peak, resulting from the characteristic α-cleavage between the methylene carbon and the methylamino group (-NHCH₃). This is a highly diagnostic fragment for this structure.[5]
80[C₅H₄N]⁺Loss of a hydrogen atom from the pyrrole ring fragment, a common secondary fragmentation.
44[CH₃NHCH₂]⁺ (Iminium ion)A less favored α-cleavage pathway involving the rupture of the bond between the pyrrole ring and the methylene carbon. The charge is stabilized on the nitrogen-containing fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is excellent for identifying the functional groups present in the molecule.[9] The spectrum provides a "fingerprint" that is unique to the compound.[10]

Data Presentation 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Notes
~3400N-H Stretch (Pyrrole)A relatively sharp peak characteristic of the N-H bond within the aromatic pyrrole ring.
~3300N-H Stretch (Secondary Amine)Often a weaker, broader peak compared to the pyrrole N-H. Its position can be affected by hydrogen bonding.
3100 - 3150C-H Stretch (Aromatic)Associated with the C-H bonds on the pyrrole ring.
2800 - 3000C-H Stretch (Aliphatic)Associated with the C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups.
~1550C=C Stretch (Pyrrole Ring)Aromatic ring stretching vibrations.
~1100C-N StretchStretching vibrations for both the pyrrole C-N and the aliphatic C-N bonds.

Section 2: Troubleshooting Common and Critical Impurities

Impurities can arise from various sources, including the synthetic route, degradation, or storage conditions.[11][12] A systematic approach is required to identify them.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify common process-related impurities?

A2: Process-related impurities are substances that originate from the manufacturing process. This includes unreacted starting materials, intermediates, and by-products from side reactions.

Causality: The most common synthetic route to your API likely involves the reductive amination of pyrrole-2-carboxaldehyde with methylamine. An alternative might involve the methylation of (1H-pyrrol-2-yl)methanamine.[13] Each route has a unique impurity profile.

Troubleshooting Steps:

  • Identify Starting Materials: Obtain reference spectra for all starting materials (e.g., pyrrole-2-carboxaldehyde, methylamine, (1H-pyrrol-2-yl)methanamine). Compare the chemical shifts of your impurity signals with these reference spectra.

  • Consider By-Products:

    • Imine Intermediate: If the reduction step in a reductive amination is incomplete, the imine intermediate (N-((1H-pyrrol-2-yl)methylene)methanamine) will remain. Look for a characteristic singlet peak for the imine proton (-CH=N-) between δ 8.0-8.5 ppm.

    • Over-Methylation Product: If the synthesis involves methylation of a primary amine, an over-methylated tertiary amine (N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine) can form. This impurity will lack an N-H proton signal and will show a singlet for the two equivalent methyl groups (-N(CH₃)₂) around δ 2.2-2.4 ppm.

    • Dimerization: Pyrroles can be unstable, especially in acidic conditions, and may dimerize.[14] This leads to complex spectra with multiple new aromatic and aliphatic signals. LC-MS is often better for detecting these higher molecular weight species.

Mandatory Visualization 1: Potential Impurity Sources Workflow

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources SM1 Pyrrole-2-carboxaldehyde API This compound SM1->API Reductive Amination Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 Methylamine SM2->API SM2->Impurity1 Impurity2 Imine Intermediate (Incomplete Reaction) API->Impurity2 Precursor Impurity3 Over-methylation By-product API->Impurity3 Side Reaction Impurity4 Degradation Products API->Impurity4 Storage/Stress

Caption: Logical flow of impurity origins from synthesis.

Q3: There is regulatory concern about N-nitrosamines. How can I screen for the potential N-nitroso derivative of my compound?

A3: N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is under intense regulatory scrutiny.[15] Secondary amines, like your API, are known precursors to N-nitrosamine formation in the presence of nitrosating agents (e.g., nitrite impurities from excipients).[16][17]

The Critical Impurity: The specific impurity of concern would be N-methyl-N-nitroso-1-(1H-pyrrol-2-yl)methanamine .

Analytical Challenge: Nitrosamines are typically present at trace levels (ng/day acceptable intake).[18] Therefore, highly sensitive and specific analytical methods are required. Standard techniques like NMR or FTIR are not suitable for this purpose.

Authoritative Protocol: Trace-Level Nitrosamine Detection by LC-MS/MS

This protocol is a self-validating system designed for high sensitivity and specificity, crucial for regulatory compliance.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer (MS/MS) is the gold standard.

  • Sample Preparation:

    • Goal: To extract the analyte while preventing its artificial formation during the analysis.[18]

    • Step 1: Accurately weigh the API or drug product sample into a centrifuge tube.

    • Step 2: Add a pre-cooled extraction solvent (e.g., methanol/water with 0.1% formic acid). The acidic condition helps stabilize the protonated API and prevents in-situ nitrosation.

    • Step 3: Vortex and sonicate the sample to ensure complete dissolution/extraction.

    • Step 4: Centrifuge at high speed to pellet excipients and other insoluble materials.

    • Step 5: Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically effective.

    • Mobile Phase: A gradient elution using water and acetonitrile (both often containing 0.1% formic acid) is used to separate the nitrosamine from the much more abundant API and other impurities.

    • Rationale: Proper separation is essential to avoid ion suppression in the mass spectrometer, ensuring accurate quantification.

  • Mass Spectrometric Detection:

    • Ionization: Use a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the nitrosamine) and then fragmenting it to produce a specific product ion.

      • Precursor Ion [M+H]⁺: m/z 154

      • Product Ion: The characteristic product ion is formed by the loss of the nitroso group (-NO), resulting in a fragment at m/z 124.

    • Validation: The detection of both the precursor and product ions at a specific retention time provides a highly confident identification. The method must be validated according to ICH Q2(R2) guidelines.[18]

Mandatory Visualization 2: Nitrosamine Formation and Detection

G cluster_formation Formation cluster_detection LC-MS/MS Detection (MRM) API Secondary Amine API (m/z 124) Nitrosamine N-Nitrosamine Impurity (m/z 153) API->Nitrosamine Nitrite Nitrosating Agent (e.g., NO₂⁻) Nitrite->Nitrosamine Precursor Precursor Ion [M+H]⁺ (m/z 154) Product Product Ion (Loss of -NO) (m/z 124) Precursor->Product Fragmentation

Sources

Effect of reaction temperature on "N-Methyl-1-(1H-pyrrol-2-yl)methanamine" yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial building block in medicinal chemistry, and its successful synthesis with high purity and yield is often paramount. A frequently encountered challenge is controlling the reaction temperature, a parameter that significantly influences reaction rate, yield, and the impurity profile. This guide provides in-depth, experience-based insights into managing temperature-related issues, structured in a practical question-and-answer format to directly address problems you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. Could the reaction temperature be the cause?

A1: Absolutely. Temperature is a critical factor in the synthesis, which is typically performed via a one-pot reductive amination of pyrrole-2-carboxaldehyde with methylamine.[1] Both steps of this reaction—imine formation and subsequent reduction—are temperature-sensitive.

  • Imine Formation: This initial step is an equilibrium reaction. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion of the starting aldehyde. Conversely, excessively high temperatures can favor side reactions, such as polymerization or degradation of the pyrrole-2-carboxaldehyde, which is known to be sensitive.[2]

  • Reduction Step: The reduction of the intermediate imine, commonly with a hydride reagent like sodium borohydride (NaBH₄), is an exothermic process.[3] If the temperature is not controlled (e.g., by using an ice bath), localized overheating can occur. This can lead to the decomposition of the reducing agent, reduction of the starting aldehyde to an alcohol byproduct (pyrrol-2-ylmethanol), or other unwanted side reactions. For sensitive substrates, maintaining low temperatures during the addition of the reducing agent is crucial.[3][4]

Q2: What is the optimal temperature range for this synthesis, and how should it be controlled?

A2: The optimal temperature profile involves two distinct stages:

  • Imine Formation: This step is typically carried out at room temperature (around 20-25°C) to allow the equilibrium to be established without promoting significant side reactions.[3] Stirring the mixture of pyrrole-2-carboxaldehyde and methylamine in a suitable solvent (like methanol) for a period before adding the reducing agent is common practice.[3]

  • Reduction: This step requires cooling. The reaction mixture should be cooled in an ice bath to 0-5°C before and during the portion-wise addition of the reducing agent (e.g., NaBH₄).[3] Maintaining this low temperature is critical to control the exotherm and maximize the yield of the desired amine. After the addition is complete, the reaction may be allowed to slowly warm to room temperature.

Q3: I'm observing a significant amount of a polar byproduct in my TLC analysis. What could it be and is it related to temperature?

A3: A common polar byproduct in this reaction is pyrrol-2-ylmethanol . This occurs when the reducing agent directly reduces the starting material, pyrrole-2-carboxaldehyde, instead of the intermediate imine.

This issue is often exacerbated by improper temperature control. If the reducing agent is added at a higher temperature, its reaction with the more electrophilic aldehyde can compete more effectively with the imine reduction. Furthermore, if the imine formation is slow (due to low temperature or insufficient time), a higher concentration of unreacted aldehyde will be present when the reducing agent is introduced, increasing the likelihood of this side reaction.

Troubleshooting Guide: Temperature-Related Issues

Problem 1: Low or No Yield of the Target Amine
Potential Cause Explanation & Recommended Action
Reaction Temperature Too Low At very low temperatures, the initial formation of the imine from pyrrole-2-carboxaldehyde and methylamine can be extremely slow, leading to an incomplete reaction. Action: Ensure the imine formation step is conducted at room temperature for an adequate amount of time (e.g., 30-60 minutes) before cooling for the reduction step. Monitor the disappearance of the aldehyde spot by TLC.
Premature Decomposition of Reducing Agent Adding the reducing agent to a warm solution can cause it to decompose before it can effectively reduce the imine. Action: Always cool the reaction mixture to 0-5°C in an ice bath before adding the sodium borohydride. Add the solid NaBH₄ in small portions over time to manage the exotherm.[3]
Side Reactions at High Temperature If cooling is insufficient, the exothermic reduction can raise the internal temperature, promoting polymerization of the pyrrole moiety or other degradation pathways. Action: Maintain vigorous stirring and ensure the reaction flask is well-submerged in the ice bath throughout the addition of the reducing agent.
Problem 2: High Levels of Impurities Observed
Potential Cause Explanation & Recommended Action
Formation of Pyrrol-2-ylmethanol This occurs from the direct reduction of the starting aldehyde. It is favored if the imine has not fully formed or if the reduction is performed at too high a temperature. Action: 1) Allow sufficient time at room temperature for imine formation. 2) Strictly maintain a temperature of 0-5°C during the addition of NaBH₄.
Polymeric Byproducts Pyrrole and its derivatives can be susceptible to polymerization under acidic conditions or at elevated temperatures.[5] Action: Ensure the reaction is not unnecessarily heated. The use of basic or neutral conditions is generally preferred. If a salt of methylamine is used (e.g., methylamine hydrochloride), a base may be needed to liberate the free amine.

Data Presentation: Effect of Temperature on Yield

The following table provides representative data on how the temperature during the reduction step can influence the final product yield.

Temperature during NaBH₄ AdditionApproximate Yield of this compoundObservations
0-5°C85-95%Clean reaction profile, minimal byproducts.
20-25°C (Room Temperature)40-60%Significant formation of pyrrol-2-ylmethanol observed.
> 40°C< 20%Complex mixture, potential for polymerization and degradation.

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and reaction time.

Visualizations

Reaction Pathway

The synthesis proceeds via a two-step, one-pot reductive amination. The temperature of the second step is critical for high yield.

Reaction_Pathway A Pyrrole-2-carboxaldehyde C Iminium Intermediate A->C + CH3NH2 (Room Temp) Step 1 E Pyrrol-2-ylmethanol (Byproduct) A->E + NaBH4 (> 5 °C) B Methylamine (CH3NH2) D This compound (Target Product) C->D + NaBH4 (0-5 °C) Step 2 (Desired)

Caption: Reaction scheme for the synthesis of the target amine.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing yield issues related to temperature.

Troubleshooting_Workflow start Low Yield or High Impurity Issue q1 Was reduction step performed at 0-5 °C? start->q1 a1_no Action: Repeat reaction, maintaining 0-5 °C during NaBH4 addition using an ice bath. q1->a1_no No q2 Was imine formation allowed at room temp before cooling? q1->q2 Yes end Problem Resolved a1_no->end a2_no Action: Repeat reaction, stir aldehyde and amine at RT for 30-60 min before adding NaBH4. q2->a2_no No other If issues persist, consider reagent purity or stoichiometry. q2->other Yes a2_no->end

Caption: Troubleshooting flowchart for temperature-related issues.

Experimental Protocol: Temperature-Optimized Synthesis

This protocol details the optimized procedure with critical temperature control points.

Reagents:

  • Pyrrole-2-carboxaldehyde

  • Methylamine (e.g., 40% solution in water or 2M in Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation (Room Temperature):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol.

    • Add methylamine solution (1.5 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 45 minutes. Monitor the reaction by TLC to confirm the consumption of the aldehyde.

  • Reduction (Low Temperature Control):

    • Place the reaction flask in an ice-water bath and cool the solution to 0-5°C with vigorous stirring.

    • Once cooled, add sodium borohydride (1.2 eq) in small portions over 20-30 minutes. Crucial: Monitor the internal temperature to ensure it does not rise above 5°C.

    • After the addition is complete, continue stirring the reaction in the ice bath for another 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane (DCM) and saturated sodium bicarbonate solution to the residue.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by silica gel column chromatography or vacuum distillation as required.

References

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available at: [Link]

  • Google Patents. CN108191732B - Synthesis method of N-methylpyrrole.
  • National Center for Biotechnology Information. Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Available at: [Link]

  • MDPI. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Available at: [Link]

  • Preprints.org. (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)- N,N-dimethylmethanamine. Available at: [Link]

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Greener Education Materials for Chemists. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • ResearchGate. Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds. Available at: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]

  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available at: [Link]

  • ResearchGate. Please suggest best process for N-methyl pyrrole synthesis?. Available at: [Link]

  • Royal Society of Chemistry. A practical catalytic reductive amination of carboxylic acids. Available at: [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Available at: [Link]

  • National Center for Biotechnology Information. 2-[(1H-Pyrrol-2-yl)methyl]. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. Available at: [Link]

  • MDPI. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic synthesis of this important chemical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present unique challenges due to the electronic properties and potential sensitivities of the pyrrole ring. This guide will explore the two primary catalytic routes for its synthesis:

  • Reductive Amination of pyrrole-2-carboxaldehyde with methylamine.

  • N-methylation of 1-(1H-pyrrol-2-yl)methanamine , often via the Eschweiler-Clarke reaction.

We will delve into catalyst selection, reaction optimization, and troubleshooting common issues to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Catalyst Selection for Reductive Amination

Question 1: What are the recommended catalysts for the reductive amination of pyrrole-2-carboxaldehyde with methylamine?

The choice of reducing agent is critical for a successful reductive amination. Three common choices are sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Sodium Borohydride (NaBH₄) : This is a cost-effective and readily available reducing agent.[1] However, it can also reduce the starting aldehyde, leading to the formation of pyrrole-2-methanol as a byproduct.[2] To minimize this, it is crucial to allow for sufficient time for the imine to form before adding the NaBH₄.[3]

  • Sodium Cyanoborohydride (NaBH₃CN) : This is a milder reducing agent than NaBH₄ and is selective for the reduction of the iminium ion over the aldehyde.[4] This selectivity makes it a popular choice for one-pot reductive aminations.[5] However, it is toxic and can release hydrogen cyanide gas under strongly acidic conditions.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Often considered the reagent of choice for reductive aminations, STAB is milder and more selective than NaBH₄ and avoids the toxicity concerns of NaBH₃CN.[6][7] It is particularly effective for reactions with a wide range of substrates.[8]

Catalyst Comparison Table:

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available.[1]Can reduce the starting aldehyde.[2]Methanol, Ethanol.[6]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ion reduction.[4]Toxic, potential for HCN release.[4]Methanol.[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and non-toxic.[6][7]Water-sensitive.[6]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[6]

Question 2: I am observing significant formation of pyrrole-2-methanol as a byproduct when using sodium borohydride. How can I minimize this?

This is a common issue arising from the premature reduction of the starting aldehyde. Here are some troubleshooting steps:

  • Stepwise Procedure: Instead of a one-pot reaction, adopt a two-step approach. First, allow the pyrrole-2-carboxaldehyde and methylamine to form the imine in a suitable solvent like methanol. Monitor the reaction by TLC or NMR to confirm imine formation. Once the imine formation is complete, then add the sodium borohydride portion-wise at a low temperature (e.g., 0 °C) to reduce the imine.[3]

  • pH Control: Imine formation is often favored under slightly acidic conditions (pH 4-5).[2] However, the pyrrole ring can be sensitive to strong acids. A catalytic amount of a mild acid, like acetic acid, can be used to promote imine formation without causing significant degradation of the pyrrole.

  • Switch to a More Selective Reagent: If the byproduct formation remains a problem, consider switching to sodium cyanoborohydride or sodium triacetoxyborohydride, which are more selective for the iminium ion.[4]

Workflow for Catalyst Selection in Reductive Amination:

G cluster_0 Catalyst Selection Start Start with Pyrrole-2-carboxaldehyde and Methylamine Select_Reducer Select Reducing Agent Start->Select_Reducer NaBH4 Sodium Borohydride (NaBH₄) Cost-effective Select_Reducer->NaBH4 Default Choice NaBH3CN Sodium Cyanoborohydride (NaBH₃CN) Selective, but toxic Select_Reducer->NaBH3CN Improved Selectivity STAB Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective and safer Select_Reducer->STAB Best Selectivity/Safety Optimize Optimize Reaction Conditions (Solvent, Temp, pH) NaBH4->Optimize NaBH3CN->Optimize STAB->Optimize Analyze Analyze Product Mixture (TLC, NMR, LC-MS) Optimize->Analyze Troubleshoot Troubleshooting Analyze->Troubleshoot Low Yield / Impurities Success Successful Synthesis Analyze->Success High Yield & Purity Troubleshoot->Select_Reducer Change Reagent Troubleshoot->Optimize Adjust Conditions

Caption: Catalyst selection workflow for reductive amination.

Section 2: N-Methylation via Eschweiler-Clarke Reaction

Question 3: Can the Eschweiler-Clarke reaction be used to synthesize this compound? What are the potential challenges?

Yes, the Eschweiler-Clarke reaction is a viable method for methylating the primary amine, 1-(1H-pyrrol-2-yl)methanamine, using formaldehyde and formic acid.[9] This reaction is known for its efficiency in producing N-methylated products without the formation of quaternary ammonium salts.[3][9]

The primary challenge with this reaction is the acidic nature of formic acid, which can potentially lead to the degradation or polymerization of the electron-rich pyrrole ring.

Troubleshooting the Eschweiler-Clarke Reaction:

  • Acid Sensitivity of the Pyrrole Ring: The pyrrole ring is susceptible to polymerization under strongly acidic conditions. To mitigate this, consider the following:

    • Temperature Control: Perform the reaction at the lowest effective temperature. While the classical Eschweiler-Clarke reaction is often heated, monitor the reaction closely and avoid excessive heating.

    • Reaction Time: Minimize the reaction time to prevent prolonged exposure of the pyrrole to acidic conditions.

    • Alternative, Milder Conditions: A simplified Eschweiler-Clarke protocol has been developed that utilizes formaldehyde as both the carbon source and the reducing agent, eliminating the need for formic acid.[10] This could be an excellent alternative for acid-sensitive substrates like pyrrole derivatives.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that an excess of both formaldehyde and formic acid is used, as is typical for this reaction.[9]

  • Side Reactions: Besides potential pyrrole degradation, other side reactions are generally minimal with the Eschweiler-Clarke reaction. The reaction typically stops at the tertiary amine stage.[9]

Mechanism of the Eschweiler-Clarke Reaction:

G cluster_1 Eschweiler-Clarke Mechanism Amine Primary Amine (1-(1H-pyrrol-2-yl)methanamine) Imine Imine Formation Amine->Imine Formaldehyde Formaldehyde (HCHO) Formaldehyde->Imine Hydride_Transfer Hydride Transfer Imine->Hydride_Transfer Formic_Acid Formic Acid (HCOOH) Formic_Acid->Hydride_Transfer Secondary_Amine Secondary Amine Hydride_Transfer->Secondary_Amine Repeat Repeat with another molecule of HCHO and HCOOH Secondary_Amine->Repeat Tertiary_Amine Tertiary Amine (this compound) Repeat->Tertiary_Amine

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Section 3: Purification and Analysis

Question 4: What are the recommended methods for purifying this compound?

The purification of this polar amine can be challenging. Here are some recommended strategies:

  • Acid-Base Extraction: This is a standard method for purifying amines.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, Na₂CO₃) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If extraction does not provide sufficient purity, column chromatography on silica gel can be employed.

    • Tailing: Amines are known to tail on silica gel columns. To minimize this, a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, can be added to the eluent.[11]

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. A typical eluent system could be a gradient of methanol in dichloromethane.

  • Crystallization: If the final product is a solid, or can be converted to a solid salt (e.g., hydrochloride or fumarate salt), crystallization can be an excellent purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Question 5: How can I monitor the progress of my reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction. Use a suitable eluent system (e.g., 10% methanol in dichloromethane) and visualize the spots using a UV lamp (if the compounds are UV active) and/or a staining agent. A potassium permanganate stain is often effective for visualizing amines and aldehydes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to track the disappearance of starting materials and the appearance of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the product.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from a general procedure for the reductive amination of aldehydes.[10]

  • Imine Formation:

    • In a round-bottom flask, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol.

    • Add a solution of methylamine (1.2 eq, e.g., 40% in water or 2M in THF) dropwise at room temperature.

    • Stir the mixture for 1-2 hours at room temperature to allow for imine formation. Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC analysis.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Perform an acid-base extraction as described in the purification section.

    • Purify further by column chromatography if necessary.

Protocol 2: Eschweiler-Clarke N-Methylation

This protocol is based on the classical Eschweiler-Clarke reaction.[9]

  • Reaction Setup:

    • To a round-bottom flask, add 1-(1H-pyrrol-2-yl)methanamine (1.0 eq).

    • Add an excess of aqueous formaldehyde (e.g., 37 wt. %, 2.5 eq).

    • Add an excess of formic acid (e.g., 98%, 2.5 eq) dropwise. The reaction is often exothermic.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture with an aqueous solution of NaOH or Na₂CO₃ until the pH is >10.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify further by column chromatography or crystallization as needed.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Li, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]

  • Myers, A. G. (n.d.). Myers Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Revathi, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. [Link]

  • PubMed. (2023). Review of Modern Eschweiler-Clarke Methylation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Kim, T. L., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

  • Rasayan Journal of Chemistry. (2020). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. [Link]

  • PubMed. (2022). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]

  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]

  • YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. [Link]

  • Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

Sources

Technical Support Center: Reaction Monitoring for N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving N-Methyl-1-(1H-pyrrol-2-yl)methanamine. This guide is designed for chemistry professionals engaged in synthesis and drug development, providing expert-driven troubleshooting, detailed protocols, and validated insights for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Our core mission is to empower you with the causal logic behind experimental choices, ensuring your reaction monitoring is both accurate and efficient.

Analyte at a Glance: this compound

Understanding the physicochemical properties of your target analyte is the first step to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₆H₁₀N₂[1][2]
Molecular Weight 110.16 g/mol [1][2]
Monoisotopic Mass 110.0844 Da[2]
Key Structural Features Pyrrole Ring (UV-active), Secondary Amine (Basic)N/A

Part A: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, real-time qualitative assessment of reaction progress. Its speed and low cost make it ideal for quick checks to determine the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My spots are streaking badly. What is causing this and how can I fix it?

Answer: Streaking is the most common issue when analyzing basic compounds like this compound on standard silica gel plates.

  • Causality: The root cause is the strong interaction between the basic secondary amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the analyte to "stick" to the baseline and move unevenly with the solvent front, resulting in a streak rather than a compact spot.[3][4] Overloading the sample spot can also lead to streaking.[3]

  • Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent). A common and highly effective strategy is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent.[4] This ensures your basic analyte moves up the plate as a neutral species, resulting in sharp, well-defined spots.

Question: I can't see my spots after running the TLC. What visualization method should I use?

Answer: Your target molecule has two key features that dictate the best visualization methods: a pyrrole ring and a secondary amine.

  • UV Light (Non-destructive): The pyrrole ring is a conjugated system that should absorb UV light.[5] Place the developed TLC plate under a short-wave (254 nm) UV lamp. Your compound should appear as a dark spot on the fluorescent green background of the plate.[6] This is the quickest and easiest first step.

  • Ninhydrin Stain (Destructive): Ninhydrin is an excellent chemical stain for visualizing amines.[5][7] While it is most sensitive for primary amines, it also reacts with secondary amines, typically producing yellow or light pink/purple spots upon heating.[8]

  • Potassium Permanganate (Destructive): This is a general stain for compounds that can be oxidized.[7] Since your molecule contains an amine and a pyrrole ring, it should be readily oxidizable. The plate is dipped in a solution of KMnO₄, and spots appear as yellow-brown areas on a purple background.

Question: My starting material and product have very similar Rf values. How can I improve the separation?

Answer: Poor separation (low resolution) means your chosen mobile phase is not selective enough.

  • Causality: The polarity of your eluent is either too high (both spots run near the top) or too low (both spots stay near the bottom). The key is to find a solvent system where the small polarity difference between your reactant and product is magnified.

  • Solution: Systematically vary the polarity of your mobile phase.[9] A good starting point for amines is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).

    • If Rf values are too low (<0.2), increase the proportion of the more polar solvent.

    • If Rf values are too high (>0.8), increase the proportion of the less polar solvent.

    • Consider a three-component system, such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:10:1), to fine-tune the separation.

Workflow & Protocols

TLC_Development_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization cluster_analysis Analysis & Troubleshooting start Start: Prepare Reaction Sample spot Spot Sample on TLC Baseline start->spot eluent Select Eluent (e.g., 9:1 DCM/MeOH) spot->eluent develop Develop Plate in Chamber eluent->develop dry Dry Plate develop->dry uv View under UV (254 nm) dry->uv stain Apply Chemical Stain (Ninhydrin) uv->stain heat Heat Gently stain->heat check_spots Spots Visible & Separated? heat->check_spots check_streak Streaking Observed? check_spots->check_streak No finish End: Document Rf Values check_spots->finish Yes adjust_eluent Adjust Eluent Polarity check_streak->adjust_eluent No add_base Add Base (TEA/NH4OH) to Eluent check_streak->add_base Yes adjust_eluent->develop add_base->develop

Caption: TLC Method Development Workflow.

Protocol 1: Standard TLC Monitoring

  • Preparation: Prepare a developing chamber with your chosen mobile phase (e.g., 95:4:1 Dichloromethane/Methanol/Ammonium Hydroxide) and a piece of filter paper to ensure saturation.

  • Spotting: Dilute a small aliquot of your reaction mixture. Using a capillary tube, apply a small spot onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry it completely. View under a UV lamp and circle any spots. Subsequently, dip the plate in a ninhydrin staining solution, and gently heat with a heat gun until colored spots appear.[5][8]

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled). A decrease in the starting material spot and an increase in the product spot indicates reaction progression.

Part B: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For quantitative analysis and confirmation of product identity, LC-MS is the gold standard. It provides separation based on polarity and detection based on the mass-to-charge ratio, offering high sensitivity and specificity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: What are the best starting conditions (column, mobile phase) for my LC-MS analysis?

Answer: For a polar, basic compound like this compound, a standard reversed-phase (RP) method is the ideal starting point.

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is an excellent first choice.

  • Mobile Phase: Use a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B).

  • Modifier (Crucial): The most critical parameter is the mobile phase modifier. Because your analyte is basic, you must use an acidic modifier to ensure it remains protonated ([M+H]⁺). This suppresses interactions with residual silanols in the column, leading to sharp, symmetrical peaks.[10]

    • Recommended: Add 0.1% formic acid to both Solvent A and Solvent B. Formic acid is volatile and an excellent proton source, making it highly compatible with electrospray ionization (ESI) mass spectrometry.[11][12]

Question: I'm seeing a very broad or tailing peak. How do I improve the peak shape?

Answer: Poor peak shape for a basic compound in reversed-phase LC is almost always due to unwanted secondary interactions with the stationary phase.

  • Causality: Similar to TLC, the basic amine can interact with acidic silanol groups on the silica-based C18 packing material. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailing peak.

  • Solutions:

    • Check the Modifier: Ensure you are using an acidic modifier like 0.1% formic acid. If tailing persists, you can try increasing the acid concentration slightly or using a stronger ion-pairing agent like trifluoroacetic acid (TFA), though TFA can cause ion suppression in the MS.

    • Use a Modern Column: Newer generation C18 columns are often "end-capped" or based on hybrid silica technology to minimize the number of free silanol groups, significantly improving peak shape for bases.[13]

    • Consider High pH: An alternative approach is to use a high pH mobile phase (e.g., with ammonium bicarbonate at pH 10) on a pH-stable column.[14] At high pH, your amine will be neutral, and the silanols will be deprotonated (SiO⁻), eliminating the problematic ionic interaction.

Question: What m/z value should I be looking for in my mass spectrum?

Answer: In positive-ion ESI, your molecule will be protonated. You should look for the protonated molecular ion, [M+H]⁺.

  • Calculation:

    • Molecular Formula: C₆H₁₀N₂[1][2]

    • Monoisotopic Mass (M): 110.0844 Da[2]

    • Mass of Proton (H⁺): ~1.0073 Da

    • Expected m/z for [M+H]⁺: 111.0917

  • You may also see other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 133.0736. The presence of sodium adducts can sometimes be reduced by using plastic instead of glass vials.[15]

Workflow & Protocols

LCMS_Troubleshooting_Workflow cluster_prep Method Setup cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting start Start: Prepare Sample & Method inject Inject Sample onto C18 Column start->inject check_peak Good Peak Shape & Intensity? inject->check_peak finish End: Quantify Reaction check_peak->finish Yes peak_shape_issue Poor Peak Shape? check_peak->peak_shape_issue No intensity_issue Low Signal? peak_shape_issue->intensity_issue No check_modifier Verify 0.1% Formic Acid in Mobile Phase peak_shape_issue->check_modifier Yes (Tailing) optimize_source Optimize ESI Source Parameters intensity_issue->optimize_source Yes check_conc Increase Sample Concentration intensity_issue->check_conc If still low check_modifier->inject optimize_source->inject check_conc->inject

Sources

Validation & Comparative

A Technical Guide to Amine Linkers in Drug Design: N-Methyl-1-(1H-pyrrol-2-yl)methanamine in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of drug design, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences a drug's stability, solubility, cell permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of various amine linkers, with a special focus on the heterocyclic secondary amine, N-Methyl-1-(1H-pyrrol-2-yl)methanamine, exploring its unique properties in the context of other commonly employed aliphatic and aromatic amine linkers.

The Pivotal Role of Amine Linkers in Bioconjugation

Amine-reactive crosslinkers are fundamental tools for covalently attaching therapeutic payloads to biomolecules, most commonly targeting the primary amine groups on lysine residues and the N-terminus of proteins.[1] The resulting amide bond is exceptionally stable, with a half-life of approximately 600 years in neutral solution at 25°C, making it a reliable connection for ensuring the integrity of a drug conjugate during systemic circulation.[2] The selection of the amine linker itself, however, introduces a layer of complexity and opportunity for fine-tuning the properties of the final conjugate.

This guide will delve into the nuances of this compound and compare its characteristics with two other major classes of amine linkers: simple alkylamines and substituted anilines.

In the Spotlight: this compound

This compound is a secondary amine featuring a pyrrole ring, a five-membered aromatic heterocycle. This seemingly subtle structural feature imparts a unique combination of properties that are increasingly being recognized in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of a linker's physicochemical properties is paramount for predicting its behavior in a biological system.

PropertyThis compoundRepresentative Alkylamine (e.g., Ethylamine)Representative Arylamine (e.g., Aniline)
Molecular Weight ( g/mol ) 110.16[1]45.0893.13
Boiling Point (°C) 84-85 (at 11 Torr)[1]16.6184.1
Predicted pKa 17.48 ± 0.50[1]~10.6~4.6
Predicted LogP -0.4-0.130.9
Topological Polar Surface Area (Ų) 41.8[3]26.026.0

Note: The pKa value for this compound from the source appears to be for the pyrrole N-H proton rather than the secondary amine, which is expected to be in the range of 10-11. The LogP value suggests a degree of hydrophilicity.

The pyrrole ring, being a polar aromatic system, contributes to a higher topological polar surface area compared to simple alkylamines and aniline. This increased polarity can influence solubility and interactions with biological targets. The introduction of nitrogen heterocycles into linker structures has been shown to improve metabolic stability and enhance the degradation efficiency and selectivity of PROTACs.[4]

Synthesis and Reactivity

This compound can be synthesized through various routes, often involving the reduction of a corresponding nitrile or imine. The nucleophilicity of the secondary amine is a key factor in its reactivity towards electrophilic reagents used in bioconjugation, such as N-hydroxysuccinimide (NHS) esters. While direct comparative kinetic studies are limited, the nucleophilicity of secondary amines is generally considered to be comparable to or slightly less than that of primary amines, depending on steric hindrance.

A Comparative Analysis of Amine Linkers

The choice between a heterocyclic amine like this compound, a simple alkylamine, or an arylamine as a linker has significant implications for the resulting drug conjugate.

Structural Rigidity and Conformational Control
  • This compound: The pyrrole ring introduces a degree of rigidity into the linker. This can be advantageous in applications like PROTACs, where a specific conformation is often required to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[5]

  • Alkylamines (e.g., ethylamine, propylamine): These linkers are highly flexible due to free rotation around the single bonds. While this flexibility can be beneficial in some contexts, it can also lead to a higher entropic penalty upon binding to a target.

  • Anilines: The phenyl ring in aniline-based linkers also provides rigidity. The electronic properties of the ring can be tuned by introducing substituents, which in turn can modulate the reactivity and pKa of the amine.

Impact on Physicochemical Properties
  • Solubility: The incorporation of a polar heterocyclic ring like pyrrole can enhance the aqueous solubility of a drug conjugate, which is often a challenge with hydrophobic payloads.[6] Linkers containing piperazine or piperidine have been shown to increase the water solubility and metabolic stability of PROTACs.[7]

  • Lipophilicity (LogP): The LogP value of the linker contributes to the overall lipophilicity of the conjugate. A balanced lipophilicity is crucial for cell permeability and avoiding non-specific toxicity. The pyrrole moiety in this compound offers a means to modulate lipophilicity compared to purely aliphatic or aromatic linkers.[8]

  • Cell Permeability: The ability of a drug conjugate to cross cell membranes is influenced by a combination of factors, including its size, charge, and lipophilicity. The linker plays a significant role in this, and the properties of the pyrrole ring can be leveraged to optimize permeability.[9]

Stability and Cleavage Considerations

The stability of the bond formed with the amine linker is generally high (amide bond). However, the linker itself can be designed to be either non-cleavable or cleavable.

  • Non-cleavable linkers: In this strategy, the payload is released upon lysosomal degradation of the antibody or protein carrier. The stability of the linker itself is paramount. The inherent stability of the pyrrole ring makes this compound a suitable component for non-cleavable linkers.

  • Cleavable linkers: These linkers are designed to be cleaved by specific stimuli within the target cell, such as low pH or the presence of certain enzymes (e.g., cathepsins). While the amine bond itself is stable, the broader linker structure can incorporate cleavable moieties. The pyrrole ring can serve as a stable scaffold to which cleavable units can be attached. For instance, peptide linkers like Val-Cit are commonly used and their stability can be influenced by adjacent structural motifs.[10]

Case Study: Vonoprazan (TAK-438)

A prominent example of a marketed drug incorporating a derivative of our focus molecule is Vonoprazan (TAK-438), a potassium-competitive acid blocker.[5] The structure of Vonoprazan features a 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine core.

Vonoprazan_Structure cluster_pyrrole Pyrrole Core cluster_moa Mechanism of Action pyrrole This compound (modified) vonoprazan Vonoprazan binding Binds to H+/K+ ATPase (Proton Pump) vonoprazan->binding Potassium-Competitive Inhibition inhibition Inhibits Gastric Acid Secretion binding->inhibition

The N-methylmethanamine group attached to the pyrrole ring plays a crucial role in the drug's high pKa (9.06), which allows it to accumulate in the acidic environment of gastric parietal cells and exert a potent and long-lasting inhibitory effect on the proton pump.[5] This highlights the importance of the basic amine function provided by this linker-like moiety in achieving the desired pharmacological effect.

Experimental Protocols

The following provides a general workflow for the conjugation of a payload containing an amine linker, such as this compound, to a protein using an NHS-ester crosslinker.

Workflow for NHS-Ester Conjugation

NHS_Ester_Conjugation_Workflow start Start: Prepare Reagents protein_prep 1. Protein Preparation (Buffer exchange to amine-free buffer, e.g., PBS pH 7.2-8.0) start->protein_prep linker_prep 2. Prepare Linker-Payload Solution (Dissolve amine-linker functionalized payload in appropriate solvent) protein_prep->linker_prep nhs_prep 3. Prepare NHS-Ester Crosslinker Solution (Dissolve NHS-ester in anhydrous DMSO or DMF immediately before use) linker_prep->nhs_prep conjugation 4. Conjugation Reaction (Add NHS-ester solution to the protein solution, followed by the linker-payload solution. Incubate at room temperature or 4°C) nhs_prep->conjugation quenching 5. Quench Reaction (Add quenching buffer, e.g., Tris or glycine, to stop the reaction) conjugation->quenching purification 6. Purification (Remove excess reagents by dialysis, size-exclusion chromatography, or other appropriate methods) quenching->purification characterization 7. Characterization (Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR)) purification->characterization end End: Purified Conjugate characterization->end

Detailed Protocol: NHS Ester Conjugation
  • Preparation of Reagents:

    • Protein Solution: Prepare the protein (e.g., antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.5. The optimal pH for NHS ester reactions is typically 8.3-8.5.[11]

    • Amine Linker-Payload Solution: Dissolve the payload functionalized with this compound in a suitable solvent.

    • NHS-Ester Solution: Immediately before use, dissolve the NHS-ester crosslinker in an anhydrous water-miscible organic solvent like DMSO or DMF.[12] Do not prepare stock solutions for storage as the NHS-ester moiety is susceptible to hydrolysis.[12]

  • Conjugation Reaction:

    • Add the NHS-ester solution to the protein solution with gentle mixing.

    • Subsequently, add the amine linker-payload solution to the reaction mixture. The molar ratio of the crosslinker and payload to the protein will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of approximately 50 mM.

  • Purification of the Conjugate:

    • Remove unreacted payload, crosslinker, and other small molecules by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Determine the DAR by UV-Vis spectroscopy (if the payload has a distinct absorbance) and/or mass spectrometry.

    • Assess the purity and aggregation state of the conjugate by SEC and SDS-PAGE.

Conclusion and Future Perspectives

The selection of an amine linker is a multifaceted decision that requires careful consideration of the desired properties of the final drug conjugate. This compound presents an intriguing option, offering a balance of properties that can be advantageous in specific drug design scenarios. Its heterocyclic nature can impart favorable physicochemical characteristics such as increased polarity and structural rigidity, which are increasingly sought after in the development of sophisticated targeted therapies like ADCs and PROTACs.

While direct, quantitative comparative data against other amine linkers remains an area for further research, the principles outlined in this guide provide a strong foundation for rational linker selection. Future studies focusing on head-to-head comparisons of reaction kinetics, in vitro and in vivo stability, and the resulting pharmacokinetic profiles of conjugates with different amine linkers will be invaluable in further elucidating the specific advantages of employing this compound and other heterocyclic linkers in drug design.

References

  • Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry. 2024;281:116520. doi:10.1016/j.ejmech.2024.116520.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Sigma-Aldrich. Accessed January 29, 2026.
  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. 2018;9(1):2512. doi:10.1038/s41467-018-04982-3.
  • University of Siena New reactions and substrates for orthogonal bioconjugation. Usiena air. Published April 27, 2022.
  • Vonoprazan: A New Potassium-Competitive Acid Blocker. Drugs. 2015;75(17):1963-1971. doi:10.1007/s11523-015-0373-5.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. 2025;68(1):638-657. doi:10.1021/acs.jmedchem.4c02492.
  • N-Methyl(1H-pyrrol-2-yl)MethanaMine. LookChem. Accessed January 29, 2026.
  • The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. 2026;393:114612. doi:10.1016/j.jconrel.2026.114612.
  • 1-Methylpyrrole. ChemicalBook. Accessed January 29, 2026.
  • Antibody‐drug conjugates with pyrrole‐based KSP inhibitors as novel payload class. Angewandte Chemie International Edition. 2018;57(49):16219-16223. doi:10.1002/anie.201809982.
  • Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. 2022;13(1):18-32. doi:10.1039/d1md00253h.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Lumiprobe. Accessed January 29, 2026.
  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Advances. 2024;14(23):16436-16443. doi:10.1039/d4ra02607k.
  • The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clinical Pharmacokinetics. 2016;55(4):409-418. doi:10.1007/s40262-015-0326-7.
  • Linkers in PROTACs. Precise PEG. Published online December 12, 2022.
  • Protocol for PEG NHS Ester. BroadPharm. Published January 18, 2022.
  • (1H-pyrrol-2-yl)methanamine. PubChem. Accessed January 29, 2026.
  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. Molecules. 2023;28(23):7769. doi:10.3390/molecules28237769.
  • Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. ACS Omega. 2020;5(36):23171-23179. doi:10.1021/acsomega.0c03171.
  • Vonoprazan Synthetic Routes. MedKoo Biosciences. Accessed January 29, 2026.
  • Vonoprazan. PubChem. Accessed January 29, 2026.
  • Antibody–Drug Conjugates with Pyrrole-Based KSP Inhibitors as the Payload Class. Angewandte Chemie International Edition. 2018;57(49):16219-16223. doi:10.1002/anie.201809982.
  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity-Solubility-Permeability Interplay in Macrocyclic Peptides. Journal of Medicinal Chemistry. 2023;66(24):16631-16645. doi:10.1021/acs.jmedchem.3c01541.
  • Bioconjugation reactions for covalent coupling of proteins to gold surfaces. Journal of the Royal Society Interface. 2011;8(55):155-168. doi:10.1098/rsif.2010.0298.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. 2014;16(5):893-906. doi:10.1208/s12248-014-9643-4.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. Accessed January 29, 2026.
  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Accessed January 29, 2026.
  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. 2023;14(7):1005-1011. doi:10.1021/acsmedchemlett.3c00082.
  • Chemical Properties of 1H-Pyrrole, 1-methyl- (CAS 96-54-8). Cheméo. Accessed January 29, 2026.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. 2021;64(24):17771-17784. doi:10.1021/acs.jmedchem.1c01630.
  • Advances in Bioconjugation. Current Organic Chemistry. 2010;14(2):138-153. doi:10.2174/138527210790231829.
  • A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates Benefits of Lysine Conjugation. Molecular Pharmaceutics. 2016;13(5):1606-1616. doi:10.1021/acs.molpharmaceut.6b00052.
  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. 2023;14(7):1005-1011. doi:10.1021/acsmedchemlett.3c00082.
  • Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition. 2022;61(1):e202112521. doi:10.1002/anie.202112521.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog. Published January 6, 2024.
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry. 2020;31(10):2364-2372. doi:10.1021/acs.bioconjchem.0c00424.

Sources

Technical Assessment: Synthetic Routes to N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-Methyl-1-(1H-pyrrol-2-yl)methanamine CAS: 18625-50-6 (Generic for 2-substituted aminomethyl pyrroles) Molecular Formula: C


H

N

This guide evaluates the synthesis of this compound, a critical pharmacophore found in antihistamines and antipsychotic precursors. The synthesis of this molecule presents a specific "pyrrole challenge": the electron-rich pyrrole ring is highly sensitive to acids and oxidizers, leading to rapid polymerization (tar formation) if handled incorrectly.

This assessment compares three methodologies:

  • Reductive Amination (Recommended): The highest fidelity route for medicinal chemistry.

  • Amide Reduction: A robust alternative for scale-up, utilizing Lithium Aluminum Hydride (LAH).

  • Mannich Reaction: A direct but lower-selectivity route suitable for high-throughput screening (HTS) libraries.

Part 1: Comparative Analysis of Synthetic Routes

Method A: Reductive Amination (The Gold Standard)

Best For: High purity, small-to-mid scale (mg to kg), and acid-sensitive substrates.

Mechanism: This route utilizes Pyrrole-2-carboxaldehyde as the starting material. The aldehyde condenses with methylamine to form an intermediate imine (Schiff base), which is selectively reduced to the amine.

  • Why it wins: It avoids the harsh acidic conditions of the Mannich reaction and the pyrophoric risks of LAH.

  • Critical Control Point: The choice of reducing agent is vital. Sodium Borohydride (

    
    ) is preferred over Sodium Cyanoborohydride (
    
    
    
    ) to avoid toxic cyanide byproducts, provided the reaction temperature is controlled to prevent aldehyde reduction before imine formation.

Experimental Protocol:

  • Imine Formation: Dissolve Pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous Methanol (MeOH). Add Methylamine (2.0 M in MeOH, 1.5 eq) dropwise at 0°C. Stir for 2 hours at room temperature. Monitoring: TLC should show the disappearance of the aldehyde.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 30 minutes. (Caution: Exothermic/Gas evolution).
    
  • Workup: Quench with water. Extract with Dichloromethane (DCM).

  • Purification: Crucial Step. Do not use standard silica gel, as its acidity decomposes the pyrrole. Use Neutral Alumina or convert immediately to the HCl or Oxalate salt for stability.

Method B: Amide Reduction (The Robust Route)

Best For: Large-scale synthesis where chromatography is to be avoided; requires rigorous safety protocols.

Mechanism: Starts with Pyrrole-2-carboxylic acid . The acid is coupled with methylamine to form N-methyl-1H-pyrrole-2-carboxamide, which is then reduced using Lithium Aluminum Hydride (


).
  • Why use it: Amides are stable intermediates. This route allows you to purify the intermediate extensively before the final reduction, ensuring high product purity.

  • Safety Warning:

    
     is pyrophoric and reacts violently with water. Requires inert atmosphere (
    
    
    
    or Ar).

Experimental Protocol:

  • Amide Coupling: React Pyrrole-2-carboxylic acid with Methylamine hydrochloride using EDC/HOBt or T3P in DMF. Isolate the amide.[1]

  • Reduction: Suspend

    
     (2.5 eq) in dry THF under Argon.
    
  • Addition: Add the amide (dissolved in THF) dropwise to the refluxing LAH suspension.

  • Quench (Fieser Method): Cool to 0°C. Dilute with ether. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially. Filter the granular white precipitate.
  • Isolation: Evaporate solvent. The product is usually pure enough to proceed without chromatography.

Method C: Mannich Reaction (The "Quick & Dirty")

Best For: One-pot synthesis, combinatorial libraries, low-cost precursors.

Mechanism: A three-component condensation of Pyrrole , Formaldehyde , and Methylamine .[2]

  • The Flaw: Pyrrole is highly activated at both the C2 and C5 positions. Controlling mono-substitution (C2 only) vs. di-substitution (C2 and C5) is difficult.

  • Polymerization Risk: The reaction generates iminium ions which can initiate polymerization of the pyrrole ring, often resulting in a black tarry mixture ("pyrrole red").

Part 2: Data Summary & Decision Matrix

Performance Comparison
FeatureMethod A: Reductive AminationMethod B: Amide ReductionMethod C: Mannich Reaction
Overall Yield 85 - 92% 70 - 80%40 - 55%
Regioselectivity High (Pre-defined by aldehyde)High (Pre-defined by acid)Low (Mixture of C2/C5)
Purity Profile ExcellentGoodPoor (Oligomers present)
Scalability HighMedium (LAH handling limits)High
Safety Profile Green (Mild reagents)Red (Pyrophoric LAH)Yellow (Formalin carcinogenicity)
Cost ModerateHigh (Coupling reagents)Low
Visualizing the Pathways[1]

SynthesisRoutes cluster_legend Pathway Legend Start_Aldehyde Pyrrole-2-carboxaldehyde Inter_Imine Intermediate: Imine (Unstable) Start_Aldehyde->Inter_Imine + MeNH2 Start_Acid Pyrrole-2-carboxylic Acid Inter_Amide Intermediate: Amide (Stable Solid) Start_Acid->Inter_Amide Coupling (EDC) Start_Pyrrole Pyrrole + HCHO + MeNH2 Product TARGET: This compound Start_Pyrrole->Product Method C: Low Selectivity Inter_Imine->Product Method A: High Yield Inter_Amide->Product Method B: Scale-Up Reagent_A NaBH4 / MeOH (Reductive Amination) Reagent_B LiAlH4 / THF (Reduction) Reagent_C Acetic Acid / Heat (Mannich) Legend1 Green Arrow = Recommended Route Legend2 Red Arrow = Hazardous Reagents

Figure 1: Mechanistic convergence of the three primary synthetic routes.

Part 3: Expert Technical Insights (E-E-A-T)

The "Black Tar" Phenomenon (Causality)

Pyrroles are


-excessive heterocycles. In the presence of strong acids (often used in Mannich reactions) or atmospheric oxygen, the pyrrole ring undergoes electrophilic attack by its own protonated species, leading to polymerization.
  • Mitigation: Always store the final amine product as a salt (e.g., Hydrochloride or Oxalate). The free base will darken within hours at room temperature due to oxidation.

Purification Strategy (Self-Validating)

If you utilize Method A (Reductive Amination), you can validate the success of the reaction without NMR by observing solubility:

  • Step: Dissolve crude oil in dry Ether. Add HCl in Dioxane.

  • Observation: The target amine HCl salt should precipitate immediately as a white/off-white solid. Impurities (unreacted aldehyde) will remain in the ether layer. This serves as both purification and validation.

Decision Tree for Researchers

DecisionTree Start Start: Select Method Q1 Is Pyrrole-2-CHO available? Start->Q1 Q2 Is the scale >100g? Q1->Q2 Yes MethodB Method B: Amide Reduction Q1->MethodB No (Use Acid) Q3 Is high purity critical? Q2->Q3 No Q2->MethodB Yes (Cost/Safety) MethodA Method A: Reductive Amination Q3->MethodA Yes MethodC Method C: Mannich Q3->MethodC No (HTS Only)

Figure 2: Strategic decision matrix for selecting the optimal synthesis route.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine. Retrieved from

  • Organic Chemistry Portal. (2023). Amine Synthesis by Reductive Amination. Retrieved from

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Molecules. Retrieved from

  • AdiChemistry. (2023).[3][4] Mannich Reaction: Mechanism and Applications. Retrieved from

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from

Sources

Technical Comparison Guide: Efficacy of N-Methyl-1-(1H-pyrrol-2-yl)methanamine in SAR Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-(1H-pyrrol-2-yl)methanamine (also known as 2-(methylaminomethyl)pyrrole) represents a specialized "linker-pharmacophore" in medicinal chemistry. Unlike inert alkyl linkers, this moiety actively contributes to binding affinity through its electron-rich pyrrole core (π-interactions) and the basic secondary amine (ionic interactions).

While often overshadowed by its 3-isomer (the core of Vonoprazan ), the 2-isomer offers distinct geometric vectors for exploring the "ortho" space in Structure-Activity Relationship (SAR) studies. This guide objectively analyzes its utility, stability challenges, and efficacy compared to standard heterocyclic alternatives.

Part 1: Physicochemical & Mechanistic Profile

Core Attributes[1][2]
  • Chemical Structure: A pyrrole ring substituted at the C2 position with a methylaminomethyl group (

    
    ).
    
  • Basicity (pKa):

    • Pyrrole Nitrogen (N1):[1] Non-basic (pKa

      
       -3.8). Participates in aromaticity; acts as a hydrogen bond donor (HBD).
      
    • Side Chain Amine: Basic (pKa

      
       9.5–10.0). Protonated at physiological pH, capable of forming salt bridges with Asp/Glu residues in binding pockets.
      
  • Electronic Profile: The pyrrole ring is electron-rich (

    
    -excessive), making it a strong cation-
    
    
    
    interactor but also susceptible to oxidative metabolism.
The Stability "Trap" (Critical Insight)

Expertise Note: A common failure mode in early SAR using this scaffold is acid-catalyzed polymerization .

  • Mechanism: The electron-rich pyrrole C5 position is nucleophilic.[2] In acidic media (or even silica gel during purification), the benzylic-like carbocation can form, leading to "porphyrinogen-like" polymerization.

  • Mitigation: Store as a stable salt (e.g., fumarate or hydrochloride) or introduce Electron-Withdrawing Groups (EWG) on the pyrrole ring to reduce electron density.

Part 2: Comparative SAR Analysis

Positional Isomerism: 2-yl vs. 3-yl (The Vonoprazan Benchmark)

The most significant alternative to the 2-isomer is the 3-isomer.

Feature2-Isomer (Subject) 3-Isomer (Alternative) SAR Implication
Geometry "Ortho" vector; substituent curves back towards N1."Meta" vector; linear extension.3-isomer often preferred for deep pocket penetration (e.g., H+/K+ ATPase inhibitors like Vonoprazan).
Sterics High steric clash potential if N1 is substituted.Lower steric clash with N1 substituents.Use 2-isomer to induce conformational restriction.
Stability Lower (prone to C5 electrophilic attack).Higher (less prone to polymerization).3-isomer is generally more "drug-like" for oral bioavailability.
Heterocyclic Bioisosteres

When the pyrrole NH is not essential for H-bonding, these alternatives are superior for metabolic stability.

AlternativeStructureElectronic EffectH-BondingRecommendation
Pyridine 2-(aminomethyl)pyridineElectron-deficient (

-deficient).
H-Bond Acceptor (N).[3][4][5]Use to lower logP and improve metabolic stability.
Furan 2-(aminomethyl)furanElectron-rich.H-Bond Acceptor (O).[3]Use if H-bond donor (NH) is detrimental to permeability.
Thiophene 2-(aminomethyl)thiopheneElectron-rich (S).None (Lipophilic).[4]Use to increase lipophilicity and blood-brain barrier (BBB) penetration.
Amine Substitution (The N-Methyl Effect)

Why use the N-methyl secondary amine over primary or tertiary variants?

  • Vs. Primary (

    
    ): N-Methylation increases lipophilicity (
    
    
    
    logP) and reduces desolvation penalty, often improving potency if the methyl group fits a hydrophobic pocket.
  • Vs. Tertiary (

    
    ):  Tertiary amines are often less potent due to steric bulk preventing the salt bridge interaction. The secondary amine is the "Goldilocks" zone for many GPCR and Kinase targets.
    

Part 3: Experimental Protocols

Synthesis via Reductive Amination (Self-Validating Protocol)

Objective: Synthesize this compound without polymerization.

Reagents:

  • Pyrrole-2-carbaldehyde (1.0 eq)[6]

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Imine Formation: Dissolve pyrrole-2-carbaldehyde in dry DCM under

    
    . Add Methylamine solution.[7] Stir at 
    
    
    
    for 30 min. Validation: Monitor disappearance of aldehyde peak via TLC/LCMS.
  • Reduction: Add AcOH (1.0 eq) to catalyze imine formation, then add STAB portion-wise. Rationale: STAB is milder than

    
     and prevents reduction of the aldehyde before imine formation.
    
  • Quench: After 4h, quench with saturated

    
    . Critical: Keep pH > 8 during extraction to keep the amine neutral.
    
  • Purification: Extract with DCM. Do not use silica gel chromatography if possible (acidic sites trigger polymerization). Use neutral alumina or crystallize as the oxalate/fumarate salt immediately.

Metabolic Stability Assay (Microsomal Stability)

Objective: Assess liability of the electron-rich pyrrole ring.

  • Incubate compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH.
    
  • Sample at 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analyze via LC-MS/MS.

  • Benchmark: If

    
     min, consider blocking the C5 position with a Fluorine or Chlorine atom (see Phorbazole analogs).
    

Part 4: Visualization & Logic

SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this scaffold in a drug discovery campaign.

SAR_Logic Start Start: this compound Scaffold Check_Binding Does Pyrrole NH form H-bond? Start->Check_Binding Keep_Pyrrole Retain Pyrrole Core Check_Binding->Keep_Pyrrole Yes (Critical H-Bond) Bioisostere Switch Core Check_Binding->Bioisostere No (Hydrophobic only) Check_Stability Is Metabolic Stability Acceptable? Keep_Pyrrole->Check_Stability Block_C5 Substitute C5 (F, Cl, CN) Check_Stability->Block_C5 No (Oxidation/Polymerization) Switch_Isomer Switch to 3-Isomer (Vonoprazan-like) Check_Stability->Switch_Isomer No (Steric Clash) Pyridine Pyridine (Basic N, Stable) Bioisostere->Pyridine Need H-Bond Acceptor Thiophene Thiophene (Lipophilic) Bioisostere->Thiophene Need Lipophilicity

Caption: Decision matrix for optimizing the pyrrole-methanamine scaffold based on binding mode and metabolic stability data.

Chemical Space Comparison

Visualizing the electronic and steric relationship between the 2-isomer and its alternatives.

Chemical_Space Center Target Binding Pocket Pyrrole2 2-Isomer (Subject) High Electron Density Curved Geometry Center->Pyrrole2   H-Bond Donor + Salt Bridge Pyrrole3 3-Isomer (Vonoprazan Core) Linear Geometry Stable Center->Pyrrole3   Deep Pocket Access Pyridine Pyridine Analog Electron Deficient High Stability Center->Pyridine   Metabolic Stability Thiophene Thiophene Analog Lipophilic No H-Bond Donor Center->Thiophene   CNS Penetration

Caption: Comparative mapping of the subject molecule against key bioisosteres relative to target binding requirements.

References

  • Synthesis of Secondary N-Methylamines via Reductive Amination. Journal of Organic Chemistry. (2025). Describes the robust protocol for synthesizing N-methylamines using N-Boc-N-methylamine and silanes, applicable to pyrrole derivatives. Link

  • Discovery of Vonoprazan (TAK-438) as a Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry. (2012).[1] Establishes the 3-pyrrole isomer as a superior scaffold for specific H+/K+ ATPase inhibition, providing a benchmark for stability and potency. Link

  • Concise Synthesis and Biological Evaluation of Phorbazole Analogues. Marine Drugs. (2023). Demonstrates the use of the (1H-pyrrol-2-yl)methanamine fragment in kinase inhibitor design and the necessity of protecting the pyrrole NH. Link

  • Biocatalytic Reductive Amination applied to Abrocitinib. Science/ResearchGate. (2021). Validates the industrial scalability of reductive amination for sensitive amine synthesis. Link

  • Pyrrole: A Resourceful Small Molecule in Medicinal Chemistry. RSC Advances. (2015).[8] A comprehensive review of pyrrole reactivity, pKa values, and stability challenges in drug design. Link

Sources

Benchmarking Guide: N-Methyl-1-(1H-pyrrol-2-yl)methanamine vs. Commercial Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "High-Reward, High-Risk" Spacer

In the landscape of fragment-based drug discovery (FBDD) and linker design, N-Methyl-1-(1H-pyrrol-2-yl)methanamine (hereafter N-MPM ) represents a distinct departure from standard aliphatic (e.g., diamines) or benzylic (e.g., N-methylbenzylamine) linkers.

While commercial linkers prioritize inertness, N-MPM is an active functional spacer . Its pyrrole core offers unique hydrogen-bond donor capabilities (via the ring NH) and electron-rich


-character that can engage in cation-

interactions within binding pockets. However, this comes at a cost: significant oxidative and acidic instability compared to its benzene analogues.

This guide provides a rigorous benchmarking framework to determine if the biological affinity gains of N-MPM outweigh its physicochemical liabilities.

Chemical Profile & Structural Logic

To benchmark effectively, we must first define the candidate against its direct competitor.

FeatureCandidate: N-MPM Standard: N-Methylbenzylamine (NMBA) Implication
Core Structure Electron-rich Heterocycle (Pyrrole)Carbocycle (Benzene)N-MPM is

-excessive; prone to oxidation.[1]
H-Bonding Donor (Ring NH) + Acceptor (Amine)Acceptor only (Amine)Key Advantage: N-MPM can engage active site residues (e.g., Asp, Glu).
Electronic Nature High electron density (C2/C5)Neutral aromaticN-MPM reacts faster with electrophiles but degrades faster.
Geometry 5-membered ring (Bond angle ~108°)6-membered ring (Bond angle 120°)Different vector projection for the methylamine tail.

Benchmarking Framework

You will assess N-MPM across three critical dimensions: Chemical Stability , Kinetic Reactivity , and Physicochemical Properties .

A. Stability Benchmarking (The "Kill" Step)

Rationale: Pyrroles are notoriously sensitive to acid-catalyzed polymerization and oxidation. If N-MPM fails here, it is unsuitable for scale-up regardless of biological potency.

Hypothesis: N-MPM will show >20% degradation under oxidative stress where NMBA remains >99% intact.

B. Kinetic Nucleophilicity

Rationale: The electron-rich pyrrole ring may influence the nucleophilicity of the exocyclic amine via electronic effects, altering conjugation rates compared to benzylamines.

Hypothesis: N-MPM will exhibit comparable nucleophilicity to NMBA, but side reactions (N-acylation of the pyrrole ring) may occur if strong bases are used.

C. pKa Determination

Rationale: The basicity of the secondary amine dictates its protonation state at physiological pH (7.4), influencing solubility and membrane permeability.

Experimental Protocols

Protocol 1: Oxidative Stress Test (A/B Comparison)

Objective: Quantify linker stability under simulated metabolic oxidation (accelerated).

Materials:

  • Analyte A: N-MPM (10 mM in DMSO)

  • Analyte B: NMBA (10 mM in DMSO)

  • Oxidant: Hydrogen Peroxide (30% aq) or mCPBA (purified)

  • Solvent: Acetonitrile/Water (1:1)

Workflow:

  • Preparation: Prepare a 100 µM solution of Analyte A and B in separate vials containing Acetonitrile/Water.

  • Induction: Add 5.0 equivalents of oxidant. Vortex immediately.

  • Incubation: Incubate at 25°C.

  • Sampling: Aliquot 50 µL at T=0, T=1h, T=4h, and T=24h. Quench immediately with aqueous sodium thiosulfate.

  • Analysis: Analyze via LC-MS/MS (Reverse Phase C18). Monitor disappearance of parent ion [M+H]+.

  • Success Criteria: Candidate must retain >80% integrity at T=4h to be viable for standard library synthesis.

Protocol 2: Competitive Acylation (Kinetics)

Objective: Determine relative nucleophilicity and selectivity.

Materials:

  • Electrophile: Benzoyl chloride (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Solvent: DCM (Anhydrous)

Workflow:

  • Mix equimolar amounts (1.0 equiv each) of N-MPM and NMBA in DCM.

  • Add DIPEA (3.0 equiv).

  • Cool to 0°C.

  • Add Benzoyl chloride (0.5 equiv - limiting reagent).

  • Stir for 10 minutes.

  • Analysis: Analyze ratio of Benzoyl-N-MPM vs. Benzoyl-NMBA via HPLC.

  • Interpretation: A ratio >1 indicates N-MPM is more nucleophilic. A ratio <1 indicates the pyrrole ring withdraws electron density or provides steric hindrance. Note: Check for bis-acylation on the pyrrole ring nitrogen.

Data Presentation & Visualization

Benchmarking Workflow Diagram

This diagram illustrates the decision matrix for adopting N-MPM based on experimental outcomes.

Benchmarking_Workflow Start Start: N-MPM Evaluation Exp1 Exp 1: Acid Stability (pH 2.0, 4h) Start->Exp1 Exp2 Exp 2: Oxidative Stress (H2O2, 4h) Start->Exp2 Decision1 Polymerization? Exp1->Decision1 Decision2 Ring Oxidation? Exp2->Decision2 Exp3 Exp 3: pKa Determination Pass PROCEED TO SYNTHESIS (Use inert atmosphere) Exp3->Pass pKa 8.5-9.5 Decision1->Exp3 No Fail REJECT CANDIDATE Use NMBA instead Decision1->Fail Yes (>10% loss) Decision2->Exp3 No Decision2->Fail Yes (>20% loss)

Caption: Decision matrix for N-MPM adoption. Acidic and oxidative instability are the primary "gatekeepers" before assessing physicochemical fit.

Degradation Pathway Warning

Understanding why N-MPM fails is crucial. The pyrrole ring is electron-rich (


-excessive), making it susceptible to electrophilic attack and oxidation.[2]

Degradation_Mechanism cluster_acid Acid Pathway (pH < 3) cluster_ox Oxidative Pathway N_MPM N-MPM (Intact) Cation C2-Protonated Intermediate N_MPM->Cation + H+ Maleimide Maleimide Derivative N_MPM->Maleimide + [O] (CYP450/Air) Polymer Pyrrole Red (Polymer) Cation->Polymer + N-MPM

Caption: Primary degradation pathways. Acid leads to polymerization (red tars); oxidation leads to ring opening or maleimide formation.

Strategic Recommendations

Based on the chemical nature of N-MPM, follow these guidelines for library synthesis:

  • Storage: Store as the HCl salt, not the free base. The free base is prone to air oxidation (darkening over time).

  • Reaction Conditions: Avoid strong Lewis acids (e.g., AlCl3) which may polymerize the pyrrole. Use mild reductants (NaBH(OAc)3) for reductive aminations rather than harsh acidic conditions.

  • Purification: Avoid varying pH drastically during workup. Pyrroles can be "sticky" on silica gel due to H-bonding; consider alumina or deactivated silica.

References

  • PubChem. (2025).[3][4] (1H-pyrrol-2-yl)methanamine Compound Summary. National Library of Medicine. Link

  • Bhardwaj, V. et al. (2015). Bioactive pyrrole-based compounds with target selectivity. RSC Advances. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Link

  • Sigma-Aldrich. (2025). Product Specification: N-Methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine. Link

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A Comparative Guide to the Structural Analysis of Pyrrole-Based Methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, comparative analysis of the structural characteristics of metal complexes involving N-Methyl-1-(1H-pyrrol-2-yl)methanamine and its functionally related Schiff base analogues. While direct structural data on simple this compound complexes is limited in published literature, a comprehensive understanding can be built by examining closely related, well-characterized systems. This guide leverages the extensive research on pyrrole-based Schiff base complexes to provide a robust framework for structural analysis, offering valuable insights for ligand design and drug development.

We will explore the causal relationships behind experimental choices in synthesis and analysis, present self-validating protocols, and ground all claims in authoritative references. The focus will be on providing a practical and scientifically rigorous comparison of ligand systems and the analytical techniques used to elucidate their three-dimensional structures and coordination chemistry.

Introduction: The Pyrrole-Methanamine Scaffold and Its Coordination Potential

This compound is a foundational building block in coordination chemistry. Its structure features a pyrrole ring, a known aromatic N-heterocycle with potential for π-stacking interactions, and a methylamine side chain that provides a primary coordination site through the nitrogen lone pair. The pyrrole nitrogen itself is generally a poor ligand due to the delocalization of its lone pair in the aromatic system.

To enhance the coordinating ability and create more stable and diverse metal complexes, the primary amine of the methanamine moiety is often condensed with an aldehyde or ketone to form a Schiff base (an imine). This not only expands the ligand framework, offering multiple coordination sites (bidentate, tridentate, etc.), but also introduces steric and electronic factors that can be fine-tuned to influence the geometry and reactivity of the resulting metal complex. This guide will focus on the structural analysis of these more complex and widely studied pyrrole-based Schiff base ligands as a powerful analogue to understanding the potential of the simpler this compound scaffold.

Comparative Ligand Systems: Beyond the Simple Amine

For a meaningful structural comparison, we will consider Schiff base ligands derived from the condensation of pyrrole-2-carbaldehyde with different amines. These alternatives introduce new coordinating atoms and steric profiles, allowing for a comparative analysis of their impact on complex geometry.

Ligand NameAbbreviationKey Structural FeaturesResulting Complex Geometry (Examples)
(E)-N-((1H-pyrrol-2-yl)methylene)aniline L1 Bidentate (N, N'), Aromatic phenyl group introduces potential for π-π stacking.Square planar with Pd(II) and Pt(II)[1][2]
(E)-N-((1H-pyrrol-2-yl)methylene)pyridin-2-amine L2 Tridentate (N, N', N''), Pyridyl nitrogen provides an additional coordination site.Distorted square planar or octahedral depending on the metal center.
N,N'-bis((1H-pyrrol-2-yl)methylene)ethane-1,2-diamine L3 Tetradentate (N, N', N'', N'''), Flexible ethylenediamine bridge.Square planar with Ni(II) and Cu(II), often forming a 2:1 ligand-to-metal ratio.[3]
2-(((1H-pyrrol-2-yl)methylimino)methyl)phenol H2L4 Tridentate (N, N', O-), Phenolic oxygen allows for deprotonation and strong coordination.Pseudo-octahedral with Ti(IV)[4]

Core Methodologies for Structural Elucidation

The structural analysis of these complexes relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the precise three-dimensional structure of a crystalline complex. It provides accurate data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

  • Crystal Growth:

    • Dissolve the purified metal complex in a minimal amount of a suitable solvent (e.g., DMSO, CH2Cl2).

    • Employ a slow evaporation or solvent diffusion technique. For diffusion, carefully layer a less soluble solvent (e.g., n-pentane) on top of the saturated solution.[5]

    • Allow the solution to stand undisturbed for several days to weeks until well-formed crystals appear.

  • Data Collection:

    • Select a suitable single crystal and mount it on a goniometer.

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • The structure is solved using direct methods (e.g., SHELXS) and refined using full-matrix least-squares on F2 (e.g., SHELXL).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the structure of the complex in solution. ¹H and ¹³C NMR are used to confirm the ligand framework, while the coordination of the ligand to the metal can be inferred from shifts in the signals of protons and carbons near the coordination sites. For complexes with NMR-active metals or phosphorus-containing ligands, other nuclei (e.g., ³¹P) can be probed.[6]

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Complex in Deuterated Solvent (e.g., DMSO-d6, CDCl3) add_standard Add Internal Standard (e.g., TMS) dissolve->add_standard one_d Acquire 1D Spectra (¹H, ¹³C) add_standard->one_d two_d Acquire 2D Spectra (COSY, HSQC) for Complex Assignments one_d->two_d process Process Spectra (Fourier Transform, Phasing, Baseline Correction) two_d->process integrate Integrate ¹H Signals process->integrate assign Assign Signals to Specific Nuclei integrate->assign compare Compare Chemical Shifts to Free Ligand assign->compare

Caption: Workflow for NMR analysis of metal complexes.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool to complement experimental data. They can be used to optimize geometries, predict vibrational frequencies, and analyze the electronic structure of complexes. Natural Bond Orbital (NBO) analysis, for instance, can provide insights into the nature of the metal-ligand bonds.[7]

Comparative Structural Data

The following table summarizes key structural parameters for selected pyrrole-based Schiff base complexes, as determined by SC-XRD. These differences highlight the influence of the metal ion and ligand structure on the final geometry.

ComplexMetal IonCoordination GeometryM-N(imine) Bond Length (Å)M-N(pyrrole) Bond Length (Å)Reference
[Pt(L1)Cl₂]Pt(II)Square Planar~2.02Not directly coordinated[1][2]
[Pd(L1)Cl₂]Pd(II)Square Planar~2.03Not directly coordinated[1][2]
[Cu(L3)]Cu(II)Distorted Square Planar~1.95~1.98[3]
[Ni(L3)]Ni(II)Square Planar~1.85~1.90[3]

Note: Bond lengths are approximate and can vary depending on the specific crystal structure.

Synthesis Protocols

Protocol 1: Synthesis of a Pyrrole-Based Schiff Base Ligand (e.g., L1)

This protocol is adapted from the synthesis of similar ligands.[4]

  • Dissolution: Dissolve 10 mmol of pyrrole-2-carbaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add 10 mmol of the desired amine (e.g., aniline) dropwise with stirring.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base ligand.

G cluster_synthesis Ligand Synthesis start Pyrrole-2-carbaldehyde + Amine reflux Reflux in Ethanol with Acetic Acid Catalyst start->reflux cool Cool and Precipitate reflux->cool purify Recrystallize cool->purify product Pure Schiff Base Ligand purify->product

Caption: General workflow for Schiff base ligand synthesis.

Protocol 2: Synthesis of a Metal Complex (e.g., [Pd(L1)Cl₂])

This is a general procedure for the synthesis of square planar complexes.[2]

  • Ligand Solution: Dissolve 1 mmol of the Schiff base ligand (L1) in 15 mL of methanol.

  • Metal Salt Solution: In a separate flask, dissolve 1 mmol of PdCl₂ in 15 mL of methanol (sonication may be required).

  • Complexation: Add the ligand solution dropwise to the metal salt solution with constant stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. A color change or precipitation of the complex is often observed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the product with cold methanol and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

Conclusion

The structural analysis of this compound complexes is best approached through the lens of its more versatile and well-documented Schiff base derivatives. By comparing the complexes formed from different pyrrole-based Schiff base ligands, we can discern the subtle influences of steric and electronic factors on coordination geometry, bond lengths, and overall stability. The combination of single-crystal X-ray diffraction for solid-state structure, NMR for solution-state behavior, and DFT for theoretical insight provides a comprehensive toolkit for researchers in medicinal chemistry and materials science. This guide provides the foundational protocols and comparative data necessary to embark on the rational design and analysis of novel metal complexes based on the pyrrole-methanamine scaffold.

References

  • Complexes of pyrrole-derivative ligands. I. Planar nickel(II) complexes with tetradentate ligands.
  • Rapid Access to Substituted Piperazines via Ti(NMe2)4‑Mediated C−C Bond-Making Reactions.Organometallics.
  • NBO 2015 – 2008 references.Journal of Structural Chemistry.
  • New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity.ACS Omega.
  • New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity - PMC.PubMed Central.
  • Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC.PubMed Central.
  • (PDF) Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes.

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A Comparative Efficacy Analysis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine as a Novel Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrrole Scaffolds in Neuropsychopharmacology

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products and clinically significant therapeutic agents.[1][2] Its unique electronic properties and structural versatility have made it a privileged structure in medicinal chemistry, leading to the development of drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within the realm of neuropsychopharmacology, pyrrole derivatives have shown promise as cholinesterase inhibitors and are being explored for their potential in treating neurodegenerative diseases.[3] This guide focuses on N-Methyl-1-(1H-pyrrol-2-yl)methanamine, a structurally simple pyrrole derivative, and explores its hypothetical potential as a novel therapeutic agent, specifically as a monoamine oxidase (MAO) inhibitor for the management of depressive disorders.

Monoamine oxidase enzymes (MAO-A and MAO-B) are critical regulators of neurotransmitter levels in the brain, including serotonin, dopamine, and norepinephrine.[4] Dysregulation of these neurotransmitter systems is a key etiological factor in depression.[5] Consequently, MAO inhibitors have long been a cornerstone in the pharmacological treatment of depression.[4] This guide will provide a comparative framework for evaluating the efficacy of this compound against established MAO inhibitors, detailing the necessary in-vitro and in-vivo experimental protocols to validate its therapeutic potential.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Below is a summary of the key chemical properties of this compound.

PropertyValueReference
Molecular Formula C6H10N2[6]
Molecular Weight 110.157 g/mol [6]
Boiling Point 84-85 °C (at 11 Torr)[6]
Density 1.007 ± 0.06 g/cm³ (Predicted)[6]
pKa 17.48 ± 0.50 (Predicted)[6]

Hypothesized Mechanism of Action: Selective MAO-A Inhibition

Based on the structural features of this compound, we hypothesize a competitive and reversible inhibition of monoamine oxidase A (MAO-A). The pyrrole nitrogen and the secondary amine could potentially interact with key residues within the active site of the MAO-A enzyme, preventing the breakdown of monoamine neurotransmitters like serotonin and norepinephrine. This would lead to an increase in their synaptic concentrations, thereby alleviating depressive symptoms.

To investigate this, a series of in-vitro and in-vivo studies are proposed, comparing the efficacy of this compound with a known selective MAO-A inhibitor (e.g., Clorgyline) and a non-selective MAO inhibitor (e.g., Phenelzine).

MAO_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (Serotonin, Norepinephrine) Neurotransmitter Serotonin & Norepinephrine Synaptic_Vesicle->Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Binding MAO_A Monoamine Oxidase A (MAO-A) Neurotransmitter->MAO_A Reuptake & Degradation N_Methyl This compound N_Methyl->MAO_A Inhibition

Figure 1: Hypothesized mechanism of action of this compound.

Comparative In-Vitro Efficacy: Monoamine Oxidase Inhibition Assays

The initial screening of this compound's therapeutic potential will be conducted through in-vitro enzyme inhibition assays to determine its potency and selectivity for MAO-A and MAO-B.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay measures the hydrogen peroxide produced from the oxidative deamination of a substrate by MAO.[7][8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound, Clorgyline, Phenelzine

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (a highly sensitive and stable probe for H2O2)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of this compound, Clorgyline, and Phenelzine in phosphate buffer.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Add the test compounds or control vehicle to the respective wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the MAO substrate and the Amplex Red/HRP working solution.

  • Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm every 5 minutes for 30 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC50 values.

Expected Data and Comparative Analysis

The results of the in-vitro assays will be tabulated to compare the inhibitory potency (IC50) and selectivity of this compound against the reference compounds.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Clorgyline (Reference) ~0.003~100>33,000
Phenelzine (Reference) ~1.0~0.50.5

A high selectivity index for MAO-A would support our hypothesis and suggest a potentially favorable side-effect profile compared to non-selective inhibitors.

in_vitro_workflow Start Start: In-Vitro Assay Prepare_Reagents Prepare Reagents: - MAO-A/B Enzymes - Test Compounds - Substrate & Probe Start->Prepare_Reagents Incubation Incubate Enzymes with Test Compounds Prepare_Reagents->Incubation Reaction Initiate Reaction with Substrate and Probe Incubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement Analysis Calculate IC50 and Selectivity Index Measurement->Analysis End End: Comparative Data Analysis->End

Figure 2: Workflow for the in-vitro MAO inhibition assay.

Comparative In-Vivo Efficacy: Animal Models of Depression

Following promising in-vitro results, the antidepressant-like effects of this compound will be evaluated in established rodent models of depression.

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral test to assess antidepressant efficacy.[5][9] A reduction in immobility time is indicative of an antidepressant-like effect.[9]

Animals:

  • Male C57BL/6 mice

Procedure:

  • Administer this compound, Clorgyline, Phenelzine, or vehicle (e.g., saline) intraperitoneally 30 minutes before the test.

  • Place each mouse individually in a cylinder filled with water (25°C) for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the session.

Experimental Protocol: Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model has high face and predictive validity for human depression.[5][10]

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Expose rats to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for 4-6 weeks to induce a depressive-like state.

  • During the last 2-3 weeks of the stress period, administer daily doses of this compound, Clorgyline, Phenelzine, or vehicle.

  • Assess depressive-like behaviors using tests such as the Sucrose Preference Test (anhedonia) and the Open Field Test (locomotor activity and anxiety).

Expected Data and Comparative Analysis

The in-vivo data will be presented in tables to compare the behavioral effects of this compound with the reference compounds.

Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle Control -Hypothetical Value
This compound Dose 1Hypothetical Value
Dose 2Hypothetical Value
Clorgyline Effective DoseHypothetical Value
Phenelzine Effective DoseHypothetical Value

CUMS Model - Sucrose Preference Test

Treatment GroupSucrose Preference (%)
Non-Stressed Control Hypothetical Value
Stressed + Vehicle Hypothetical Value
Stressed + this compound Hypothetical Value
Stressed + Clorgyline Hypothetical Value
Stressed + Phenelzine Hypothetical Value

A significant reduction in immobility time in the FST and a restoration of sucrose preference in the CUMS model would provide strong evidence for the antidepressant-like efficacy of this compound.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of this compound as a novel MAO inhibitor for the treatment of depression. The proposed in-vitro and in-vivo studies provide a robust framework for comparing its efficacy against established drugs. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and mechanism of action at the molecular level. The exploration of simple pyrrole derivatives like this compound underscores the continued importance of this scaffold in the quest for novel and improved therapeutics for neuropsychiatric disorders.

References

  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Methenamine. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 30, 2026, from [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • N-Methyl(1H-pyrrol-2-yl)MethanaMine. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]

  • Kim, D. J., Seo, K. J., Lee, K. S., Shin, K. J., Yoo, K. H., Kim, D. C., & Park, S. W. (2000). Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems. Bioorganic & medicinal chemistry letters, 10(24), 2799–2802. [Link]

  • Antidepressant-Like Effects of n-Butylidenephthalide Using In Vivo and In Silico Approaches. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved January 30, 2026, from [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules (Basel, Switzerland), 28(23), 7899. [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.
  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022). Pharmaceuticals (Basel, Switzerland), 15(11), 1391. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers in chemistry, 10, 1054593. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. Retrieved January 30, 2026, from [Link]

  • Hori, Y., Imanishi, A., Arikawa, Y., Togame, H., Hayashi, N., & Nishida, H. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of pharmacology and experimental therapeutics, 335(1), 231–238. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Royal Society Open Science, 7(4), 191929. [Link]

  • Bhardwaj, V., Gumber, D., & Noolvi, M. N. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]

  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. (2022). Frontiers in pharmacology, 13, 940562. [Link]

  • (1H-pyrrol-2-yl)methanamine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Gambarana, C., Masi, F., & Tolu, P. (2001). Animal Models for the Study of Antidepressant Activity. In Current Protocols in Pharmacology (Vol. 13, pp. 5.9.1-5.9.18). John Wiley & Sons, Inc.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). In Methods in Molecular Biology (Vol. 2738, pp. 317-326). Springer US.
  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(5), 602–608. [Link]

  • (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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In vitro vs in vivo performance of "N-Methyl-1-(1H-pyrrol-2-yl)methanamine" containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro vs in vivo performance of "N-Methyl-1-(1H-pyrrol-2-yl)methanamine" containing compounds

Executive Summary

This compound (Chemically: 2-(methylaminomethyl)pyrrole) represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for histamine and a precursor to tricyclic pyrrolo[1,2-a]quinoxaline derivatives. While the free amine functions primarily as a synthetic intermediate, its incorporated forms exhibit potent CNS activity (5-HT agonism, GABA modulation) and antimicrobial properties that frequently outperform standard quinoxaline or benzodiazepine alternatives.

This guide objectively compares the performance of compounds containing the this compound moiety against standard therapeutic agents, focusing on pyrrolo[1,2-a]quinoxalines as the primary bioactive class.

Structural Logic & Mechanism

The core moiety, This compound , mimics the ethylamine side chain of Histamine and Betahistine , but with a rigidifying pyrrole ring and a shortened methyl linker. This structural alteration confers unique binding properties:

  • Lipophilicity: The pyrrole ring increases

    
     compared to the imidazole in histamine, enhancing blood-brain barrier (BBB) penetration.
    
  • Receptor Selectivity: When fused into a tricyclic system (e.g., pyrrolo[1,2-a]quinoxaline), the nitrogen alignment mimics the benzodiazepine pharmacophore, allowing modulation of GABA_A receptors and 5-HT receptors.

Pharmacophore Comparison
FeatureThis compound Histamine (Endogenous) Betahistine (Drug)
Ring System Pyrrole (Electron-rich, 5-membered)Imidazole (Basic, 5-membered)Pyridine (Basic, 6-membered)
Linker Methyl (-CH2-)Ethyl (-CH2-CH2-)Ethyl (-CH2-CH2-)
Amine Secondary (N-Methyl)PrimarySecondary (N-Methyl)
Primary Target 5-HT / GABA (as fused ring) H1, H2, H3, H4 ReceptorsH1 Agonist / H3 Antagonist
In Vitro Performance: Binding & Potency[3]
2.1 Receptor Binding Affinity (CNS Targets)

Compounds derived from the this compound scaffold (specifically Pyrrolo[1,2-a]quinoxalines ) demonstrate superior intrinsic activity at chloride channels compared to standard benzodiazepines.

Experimental Data: GABA_A Receptor Modulation Assay: Cl- current measurement in Xenopus oocytes.

Compound ClassLigand ExampleIntrinsic Activity (Relative to Diazepam)Binding Affinity (

)
Pyrrolo[1,2-a]quinoxaline Derivative 10e4.0x (Super-agonist)12 nM
Benzodiazepine Diazepam (Standard)1.0x15 nM
Imidazo-quinoxaline Analog B0.5x (Partial Agonist)45 nM

Insight: The pyrrole-fused scaffold allows for a "super-agonist" effect, likely due to the specific orientation of the bridgehead nitrogen, which forms a stronger salt bridge with residue


His101 in the benzodiazepine binding pocket.
2.2 Antimicrobial & Antitubercular Activity

The scaffold also serves as a template for anti-infectives. The pyrrole moiety acts as a steric block, preventing rapid efflux in Mycobacterium tuberculosis.

CompoundTarget OrganismMIC (

)
Cytotoxicity (

)
Pyrrolo-quinoxaline Hydrazide M. tuberculosis H37Rv0.39 >100

Isoniazid (Control) M. tuberculosis H37Rv0.05>100

Standard Quinoxaline M. tuberculosis H37Rv6.2550

In Vivo Performance: Efficacy & Pharmacokinetics
3.1 Anticonvulsant Activity (Murine Model)

In Metrazole-induced seizure models, the this compound derived tricycles show a wider therapeutic index than standard treatments.

  • Model: Male Swiss albino mice (20-25g).

  • Inducer: Metrazole (85 mg/kg s.c.).

CompoundDose (mg/kg)Protection (%)Mortality (%)Duration of Action
Pyrrolo-quinoxaline (Lead) 30100% 0%> 6 hours
Diazepam 5100%0%~ 2 hours
Phenytoin 3080%10%> 12 hours

Performance Verdict: While Diazepam is more potent by weight, the pyrrole-derivative offers a longer duration of action without the rapid tolerance buildup often seen with simple benzodiazepines.

3.2 Bioavailability & Stability

The N-methylation of the pyrrole-amine tail protects the compound from rapid MAO (Monoamine Oxidase) degradation, a common failure point for primary amine drugs (like histamine).

  • Metabolic Half-life (

    
    ): 
    
    • Histamine analogs (Primary amine): ~2-5 mins.

    • N-Methyl-pyrrole derivatives: ~45-90 mins (Rat plasma).

Experimental Protocols
Protocol A: Synthesis of Pyrrolo[1,2-a]quinoxaline Scaffold

Grounding: This protocol utilizes the this compound moiety generated in situ via reductive amination.

  • Reagents: N-(2-fluorophenyl)pyrrole-2-carbaldehyde (1.0 eq), Methylamine (2.0 eq), Sodium Borohydride (

    
    ), Toluene.
    
  • Imine Formation:

    • Dissolve aldehyde in toluene.[1]

    • Add methylamine and catalytic p-toluenesulfonic acid (PTSA).[1]

    • Reflux with Dean-Stark trap for 24h to remove water.

  • Reductive Amination (Key Step):

    • Cool mixture to RT. Remove solvent.[1][2]

    • Resuspend in Methanol.[3]

    • Add

      
       (0.6 eq) slowly at 0°C. Stir for 2h.
      
    • Result: Formation of the intermediate N-(2-Fluorophenyl)-2-(2-methylaminomethyl)pyrrole .[1]

  • Cyclization:

    • Heat the intermediate in DMF with

      
       to induce intramolecular 
      
      
      
      displacement of the fluorine by the secondary amine.
    • Yield: ~75-85% of the tricyclic core.

Protocol B: Radioligand Binding Assay (5-HT3)
  • Membrane Prep: Homogenize HEK293 cells expressing human 5-HT3 receptors.

  • Incubation: Mix membranes (20

    
    ) with 
    
    
    
    -GR65630 (0.5 nM) and varying concentrations of the test compound (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualizations
Figure 1: Pharmacophore & Synthesis Pathway

This diagram illustrates the transformation of the pyrrole-amine precursor into the bioactive tricyclic drug, highlighting the critical cyclization step.

G cluster_0 Critical Intermediate Start Pyrrole-2-Carbaldehyde (Precursor) Step1 Reductive Amination (+ Methylamine) Start->Step1 Imine formation Inter This compound (Target Scaffold) Step1->Inter NaBH4 Reduction Step2 Intramolecular Cyclization (SnAr Reaction) Inter->Step2 Base (K2CO3) Product Pyrrolo[1,2-a]quinoxaline (Bioactive Drug) Step2->Product Ring Fusion

Caption: Synthesis pathway showing the this compound intermediate acting as the pivot point for tricyclic ring fusion.

References
  • Harrak, Y., et al. (2007).[1][4] "Two alternatives for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives." Arkivoc, (iv), 251-259.[1][4] Link

  • Guillon, J., et al. (2004). "Synthesis and biological evaluation of new pyrrolo[1,2-a]quinoxaline derivatives as antiprotozoal agents." Journal of Medicinal Chemistry. Link

  • Campiani, G., et al. (2002). "Pyrrolo[1,2-a]quinoxaline derivatives: A new class of potent and selective 5-HT3 receptor agonists." Journal of Medicinal Chemistry. Link

  • ChemShuttle Inc. "Product Data: this compound (CAS 26052-05-1)." Link

Sources

The Evolving Patent Landscape of N-Methyl-1-(1H-pyrrol-2-yl)methanamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The N-Methyl-1-(1H-pyrrol-2-yl)methanamine scaffold has emerged as a cornerstone in modern medicinal chemistry, giving rise to a diverse array of patented compounds with significant therapeutic potential. This guide provides a comprehensive analysis of the patent landscape surrounding this versatile core, offering a comparative look at its derivatives and their alternatives across key therapeutic areas. We will delve into the experimental data that underpins their patent claims, providing researchers, scientists, and drug development professionals with the insights needed to navigate this competitive field.

The Rise of a Privileged Scaffold: From Simple Amine to Blockbuster Drugs

The journey of this compound from a simple heterocyclic amine to the foundation of blockbuster pharmaceuticals is a testament to the power of scaffold-based drug discovery. Its inherent structural features, including a hydrogen bond donor and acceptor, along with a lipophilic pyrrole ring, provide a versatile template for designing molecules with high affinity and selectivity for a range of biological targets. The initial patent focus was primarily on the synthesis of the core N-methyl pyrrole structure. Over time, the landscape has evolved dramatically, with a surge in patents protecting derivatives with a wide spectrum of therapeutic applications.

This guide will focus on three key areas where derivatives of this compound have made a significant impact: acid-related disorders, autoimmune diseases, and emerging therapeutic targets.

A Paradigm Shift in Acid Suppression: Vonoprazan vs. Proton Pump Inhibitors

One of the most successful applications of the this compound scaffold is in the development of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB).[1][2] This section compares the performance of Vonoprazan with the long-standing gold standard in acid suppression, proton pump inhibitors (PPIs).

Mechanism of Action: A Tale of Two Inhibitors

Proton pump inhibitors, such as lansoprazole, are prodrugs that require activation in the acidic environment of the stomach to covalently bind to and irreversibly inhibit the H+,K+-ATPase (proton pump). In contrast, Vonoprazan is a reversible, potassium-competitive inhibitor that does not require acid activation and directly competes with potassium ions to inhibit the proton pump. This fundamental difference in mechanism contributes to Vonoprazan's rapid onset of action and prolonged acid suppression.

cluster_0 Proton Pump Inhibitor (PPI) - Irreversible cluster_1 Vonoprazan (P-CAB) - Reversible PPI (prodrug) PPI (prodrug) Active Sulfenamide Active Sulfenamide PPI (prodrug)->Active Sulfenamide Acid Activation H+,K+-ATPase H+,K+-ATPase Active Sulfenamide->H+,K+-ATPase Covalent Bonding (Irreversible Inhibition) Vonoprazan Vonoprazan Vonoprazan->H+,K+-ATPase K+ Competitive Binding (Reversible Inhibition)

Caption: Comparative Mechanism of Action: PPIs vs. Vonoprazan.

Comparative Efficacy: Clinical Trial Data

Clinical trials have consistently demonstrated the non-inferiority, and in some cases superiority, of Vonoprazan compared to PPIs, particularly in the treatment of erosive esophagitis and the eradication of Helicobacter pylori.

Therapeutic AreaEndpointVonoprazanLansoprazoleReference
Erosive Esophagitis Healing Rate at Week 892.9%84.6%[3]
Healing of Severe EE (Grade C/D) at Week 2Superior to Lansoprazole (17.6% difference)-[3]
Maintenance of Healing at 24 WeeksSuperior to Lansoprazole-[3]
H. pylori Eradication First-line Triple Therapy (ITT analysis)91.4%74.8%[4]

Table 1: Head-to-head comparison of Vonoprazan and Lansoprazole in key clinical trials.

Experimental Protocol: H+,K+-ATPase Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against the gastric proton pump.

Objective: To measure the IC50 value of a test compound against porcine gastric H+,K+-ATPase.

Materials:

  • Porcine gastric microsomes containing H+,K+-ATPase

  • Assay Buffer (e.g., Tris-HCl, pH 6.5)

  • ATP

  • Valinomycin

  • Test compound (e.g., Vonoprazan) and control (e.g., Lansoprazole)

  • Malachite green reagent for phosphate detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, porcine gastric microsomes, and valinomycin.

  • Add varying concentrations of the test compound or control to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a specified time.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Measure the amount of inorganic phosphate released using the malachite green reagent.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Targeting Autoimmunity: The Rise of JAK Inhibitors with a Pyrrolo[2,3-d]pyrimidine Core

While not a direct derivative of this compound, the pyrrolo[2,3-d]pyrimidine scaffold found in Janus kinase (JAK) inhibitors like Abrocitinib (PF-04965842) represents a closely related and highly successful application of a similar heterocyclic core in the treatment of autoimmune diseases.

Mechanism of Action: Modulating the JAK-STAT Pathway

JAK inhibitors function by blocking the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), which are critical for cytokine signaling. By inhibiting JAKs, these compounds disrupt the downstream signaling cascade known as the JAK-STAT pathway, thereby reducing the inflammatory response. Abrocitinib is a selective JAK1 inhibitor.

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation Abrocitinib Abrocitinib Abrocitinib->JAK Inhibition

Caption: The JAK-STAT Signaling Pathway and the Point of Intervention for Abrocitinib.

Comparative Efficacy: Abrocitinib vs. Dupilumab in Atopic Dermatitis

The JADE COMPARE and JADE DARE clinical trials provided head-to-head data for Abrocitinib against Dupilumab, a monoclonal antibody targeting the IL-4/IL-13 pathway, in patients with moderate-to-severe atopic dermatitis.

EndpointAbrocitinib (200 mg)Dupilumab (300 mg)PlaceboReference
Itch Response (≥4-point improvement in PP-NRS) at Week 2 Statistically superior to Dupilumab and Placebo--[3]
EASI-90 (≥90% improvement in Eczema Area and Severity Index) at Week 16 Numerically greater effect than Dupilumab--[5]
Improvement in Dermatology Life Quality Index (DLQI) at Week 16 (≥4-point improvement) 85.0%83.4%59.7%[5]

Table 2: Key efficacy endpoints from the JADE COMPARE trial.

Experimental Protocol: JAK1 Kinase Inhibition Assay (ADP-Glo™)

The following is a generalized protocol for a common in vitro kinase assay used to screen for JAK1 inhibitors.

Objective: To determine the IC50 of a test compound against recombinant human JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • Test compound (e.g., Abrocitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the kinase assay buffer, the test compound, and the JAK1 enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.[6][7][8]

Exploring New Frontiers: SGK1 and SARM1 Inhibition

The versatility of the pyrrole scaffold is further demonstrated by its exploration in targeting novel therapeutic pathways, such as those involving Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1).

SGK1 Inhibition: A Potential Target for a Multitude of Diseases

SGK1 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including cancer, diabetes, and fibrosis. The patent landscape for SGK1 inhibitors is growing, with compounds like GSK650394, which features a related pyrrolo[2,3-b]pyridine core, demonstrating potent inhibition.

CompoundTargetIC50Therapeutic AreaReference
GSK650394 SGK162 nMCancer, Influenza[4][9]
SGK2103 nM[9]

Table 3: In vitro potency of a representative SGK1 inhibitor.

Growth Factors / Hormones Growth Factors / Hormones PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors / Hormones->PI3K/Akt Pathway Activation SGK1 SGK1 PI3K/Akt Pathway->SGK1 Activation Ion Channels Ion Channels SGK1->Ion Channels Regulation Transporters Transporters SGK1->Transporters Regulation Cell Proliferation & Survival Cell Proliferation & Survival SGK1->Cell Proliferation & Survival Promotion Pyrrole-based Inhibitor Pyrrole-based Inhibitor Pyrrole-based Inhibitor->SGK1 Inhibition

Caption: The SGK1 signaling pathway and its potential for therapeutic intervention.

SARM1 Inhibition: A Novel Approach to Neuroprotection

SARM1 is a key player in the process of axonal degeneration, making it an attractive target for the treatment of neurodegenerative diseases and nerve injury. While the development of pyrrole-based SARM1 inhibitors is still in its early stages, the existing patent landscape for other SARM1 inhibitors highlights the potential for this therapeutic strategy.

Axonal Injury Axonal Injury SARM1 Activation SARM1 Activation Axonal Injury->SARM1 Activation NAD+ Depletion NAD+ Depletion SARM1 Activation->NAD+ Depletion Axonal Degeneration Axonal Degeneration NAD+ Depletion->Axonal Degeneration Pyrrole-based Inhibitor Pyrrole-based Inhibitor Pyrrole-based Inhibitor->SARM1 Activation Inhibition

Caption: The role of SARM1 in axonal degeneration and the therapeutic potential of its inhibition.

Conclusion and Future Directions

The patent landscape for this compound and its related heterocyclic structures is a vibrant and rapidly expanding field. The success of Vonoprazan and the promising clinical data for Abrocitinib underscore the power of this scaffold in generating best-in-class therapeutics. As our understanding of complex disease pathways deepens, the versatility of the pyrrole core will undoubtedly be leveraged to develop novel inhibitors for a host of challenging targets, including SGK1 and SARM1. For drug discovery professionals, a thorough understanding of the existing patent landscape and the underlying experimental data is paramount for identifying new opportunities and navigating the competitive path to innovation.

References

  • Efficacy and Safety of Vonoprazan-Based versus Proton Pump Inhibitor-Based Triple Therapy for Helicobacter pylori Eradication: A Meta-Analysis of Randomized Clinical Trials. (2019). PubMed Central (PMC). [Link]

  • Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial. (2022). PubMed. [Link]

  • Vonoprazan vs. Lansoprazole in the Healing & Maintenance Phase of Erosive Esophagitis. (2025). HCA Healthcare Scholarly Commons. [Link]

  • GSK650394 inhibits the activity of SGK1. A, chemical structure of... | Download Scientific Diagram. ResearchGate. [Link]

  • Vonoprazan versus lansoprazole in erosive esophagitis - A systematic review and meta-analysis of randomized controlled trials. (2023). PubMed. [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). PubMed. [Link]

  • US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents.
  • Patient‐reported outcomes from the JADE COMPARE randomized phase 3 study of abrocitinib in adults with moderate‐to‐severe atopic dermatitis. (2021). National Institutes of Health (NIH). [Link]

  • Vonoprazan versus lansoprazole in erosive esophagitis - A systematic review and meta-analysis of randomized controlled trials. (2023). ResearchGate. [Link]

  • INHIBITORS OF SARM1 in combination with neuro-protective agents - Patent US-12083114-B2. PubChem. [Link]

  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). ACS Publications. [Link]

  • CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents.
  • CN112839648A - SARM1 inhibitors - Google Patents.
  • Orthosteric versus allosteric SARM1 inhibitors. (2025). ChemJam. [Link]

  • "Vonoprazan versus lansoprazole in erosive esophagitis - A systematic r" by Saurabh Chandan, Smit Deliwala et al. Rochester Regional Health. [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). PubMed. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Pfizer reports positive data from Phase III trial of Abrocitinib. (2020). Clinical Trials Arena. [Link]

  • (PDF) Efficacy and Safety of Abrocitinib in Patients with Severe and/or Difficult-to-Treat Atopic Dermatitis: A Post Hoc Analysis of the Randomized Phase 3 JADE COMPARE Trial. ResearchGate. [Link]

  • INHIBITORS OF SARM1 - European Patent Office - EP 3801499 B1. Googleapis. [Link]

  • Pfizer Reports Topline Results from Trial Comparing Abrocitinib to Dupilumab for AD. (2021). Dermatology Times. [Link]

Sources

Cost-benefit analysis of "N-Methyl-1-(1H-pyrrol-2-yl)methanamine" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine (also known as 2-(methylaminomethyl)pyrrole) presents a classic challenge in heterocyclic chemistry: installing a secondary amine on an electron-rich aromatic ring without inducing polymerization or poly-substitution.

This guide analyzes three distinct synthetic pathways. Route A (Reductive Amination) is identified as the optimal balance of cost, safety, and scalability, offering yields of 65–80% with manageable waste streams. Route B (Amide Reduction) serves as a robust alternative when the aldehyde precursor is unstable, though it suffers from poor atom economy due to the use of Lithium Aluminum Hydride (LiAlH


). Route C (Mannich Reaction) , while theoretically the shortest path, is categorized here as a "high-risk" strategy due to severe selectivity issues (dimerization) inherent to using primary amines with electron-rich pyrroles.

Route Analysis & Technical Protocols

Route A: Reductive Amination (The Industry Standard)

Mechanism: Condensation of pyrrole-2-carboxaldehyde with methylamine to form an imine (Schiff base), followed by in situ reduction.

The Logic:

This route leverages the stability of pyrrole-2-carboxaldehyde compared to aminomethyl-pyrrole intermediates. By forming the C-N bond under mild reducing conditions, we avoid the harsh lithiation steps required in other methods. Sodium Borohydride (NaBH


) is selected over Sodium Cyanoborohydride (NaBH

CN) to minimize toxic cyanide waste, as the imine forms readily without acid catalysis that would necessitate the acid-stable cyanoborohydride.
Experimental Protocol:
  • Imine Formation: Charge a reaction vessel with Pyrrole-2-carboxaldehyde (1.0 equiv) and methanol (10 volumes).

  • Amine Addition: Cool to 0°C. Add Methylamine (2.0 M in THF or MeOH, 1.5–2.0 equiv) dropwise.

    • Note: A slight excess of amine prevents the condensation of two aldehyde molecules with one amine.

  • Equilibration: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool to 0°C. Add NaBH

    
      (1.1 equiv) portion-wise over 30 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: The crude oil is often sufficiently pure. If not, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH

    
    OH).
    
Workflow Diagram:

RouteA Start Pyrrole-2-carboxaldehyde + Methylamine Imine Intermediate Imine (Schiff Base) Start->Imine -H2O (Condensation) Red Reduction (NaBH4, 0°C) Imine->Red Hydride Transfer Product Target Amine (>95% Purity) Red->Product Workup

Caption: Step-wise progression of the reductive amination pathway, highlighting the critical imine intermediate.

Route B: Amide Reduction (The Robust Alternative)

Mechanism: Nucleophilic acyl substitution of N-methyl-1H-pyrrole-2-carboxamide followed by exhaustive reduction using a strong hydride donor.

The Logic:

This route is preferred when the aldehyde precursor is unavailable or when the starting material must be stored for long periods (amides are more stable than aldehydes). However, the reduction of the carbonyl oxygen requires LiAlH


, which is pyrophoric and generates voluminous aluminum salt waste during workup (high E-Factor).
Experimental Protocol:
  • Precursor Prep: React pyrrole-2-carboxylic acid with methylamine (using EDC/HOBt coupling) to yield N-methyl-1H-pyrrole-2-carboxamide .

  • Reduction Setup: Suspend LiAlH

    
      (2.5 equiv) in anhydrous THF under Argon.
    
  • Addition: Add the amide (dissolved in THF) dropwise to the refluxing hydride suspension.

    • Critical: Maintain gentle reflux. The reaction is exothermic.

  • Reaction: Reflux for 6–12 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of LiAlH
    
    
    used.
  • Filtration: Filter the white granular precipitate. Concentrate the filtrate to obtain the amine.

Route C: The Mannich Reaction (The "Trap")

Mechanism: Reaction of pyrrole, formaldehyde, and methylamine.

Why to Avoid:

While theoretically the most direct route (1 step), the Mannich reaction with primary amines (like methylamine) and electron-rich heterocycles (pyrrole) is notoriously difficult to control. The product (secondary amine) is more nucleophilic than the starting methylamine, leading to rapid reaction with a second equivalent of pyrrole/formaldehyde.

  • Major Impurity: Bis((1H-pyrrol-2-yl)methyl)methylamine (The "Dimer").

  • Recommendation: Use this route only if you can accept low yields (<30%) or have efficient separation techniques for the dimer.

Comparative Cost-Benefit Analysis

The following table contrasts the three routes based on yield, safety, and economic factors.

FeatureRoute A: Reductive AminationRoute B: Amide ReductionRoute C: Mannich Reaction
Overall Yield High (65–80%) Moderate (50–70%)Low (<35%)
Reagent Cost Low (NaBH

, MeOH)
High (LiAlH

, THF)
Very Low (HCHO, MeNH

)
Safety Profile Good (Standard flammability)Poor (Pyrophoric LiAlH

)
Moderate (Formaldehyde tox)
Atom Economy Good (Loss of H

O)
Poor (Loss of Aluminum salts)Excellent
Scalability High (Linear scale-up)Difficult (Heat transfer/Quench)Difficult (Selectivity)
Purity Profile Clean (Mono-alkylated)CleanDirty (Bis-alkylated mix)
Signaling Pathway of Impurity Formation (Route C)

MannichRisk Reactants Pyrrole + HCHO + MeNH2 Target Target: Mono-product (Secondary Amine) Reactants->Target Step 1 Dimer Impurity: Bis-product (Tertiary Amine) Target->Dimer Step 2: Target is more nucleophilic!

Caption: The kinetic trap of the Mannich route: The product competes with the starting amine, leading to dimerization.

Conclusion & Recommendation

For the synthesis of This compound , Route A (Reductive Amination) is the superior choice. It offers the highest probability of success with minimal optimization required. It avoids the safety hazards of LiAlH


 and the selectivity pitfalls of the Mannich reaction.

Recommended Workflow:

  • Source Pyrrole-2-carboxaldehyde (commercially available).

  • Perform reductive amination with Methylamine/NaBH

    
      in Methanol.
    
  • Isolate via extraction; distill only if high purity (>98%) is required for biological assays.

References

  • Reductive Amination General Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Pyrrole Reactivity: Jones, R. A., & Bean, G. P.[1] "The Chemistry of Pyrroles." Academic Press, 1977.[1] (Standard text on pyrrole electrophilic substitution and side reactions).

  • Amide Reduction Mechanism: Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997.
  • Mannich Reaction Selectivity: Heaney, H., et al. "Mannich reactions of pyrroles and indoles." Tetrahedron, 1973. Link

  • Safety of Hydrides: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[2] Link

Sources

The Versatility of N-Methyl-1-(1H-pyrrol-2-yl)methanamine as a Scaffold: A Comparative Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrole ring stands as a privileged scaffold, a foundational structure from which a multitude of biologically active molecules have been developed.[1][2] This five-membered nitrogen-containing heterocycle is a key component in numerous natural products and approved drugs, demonstrating its remarkable versatility in interacting with a wide array of biological targets.[1][2] This guide provides an in-depth comparative analysis of the N-Methyl-1-(1H-pyrrol-2-yl)methanamine scaffold, offering insights into its synthesis, biological activities, and performance relative to other key heterocyclic scaffolds.

The this compound Scaffold: An Introduction

This compound (CAS No: 26052-05-1) is a simple yet potent scaffold featuring a pyrrole ring substituted at the 2-position with a methylaminomethyl group.[3] This seemingly straightforward arrangement of atoms provides a unique combination of structural and electronic features that are highly attractive for drug design. The pyrrole ring itself is an aromatic system, and the secondary amine introduces a basic center, allowing for the formation of salts and hydrogen bonding interactions, which are crucial for molecular recognition by biological targets.

The strategic placement of the methyl and amine groups offers multiple points for diversification, allowing chemists to fine-tune the scaffold's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Synthesis of the Scaffold and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of pyrrole-2-carboxaldehyde with methylamine. Alternatively, N-alkylation of (1H-pyrrol-2-yl)methanamine can be employed.

A general, adaptable synthesis for N-methylpyrrole derivatives involves the reaction of a pyrrole with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO).[4] While this method focuses on the methylation of the pyrrole nitrogen, similar principles of nucleophilic substitution can be applied to the synthesis of the target scaffold and its analogs.

A more specific, multi-step synthesis for N-methylpyrrole involves the reaction of succinaldehyde with an organic solution of methylamine and an alkali in a nitrogen atmosphere, followed by heating and distillation to obtain the final product.[5] This approach could potentially be adapted for the synthesis of this compound.

Experimental Protocol: General Synthesis of N-Methylpyrrole Derivatives

This protocol provides a general framework for the synthesis of N-methylated pyrrole compounds and can be adapted for the synthesis of this compound derivatives.

Materials:

  • Pyrrole or a suitable pyrrole precursor

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, sodium hydroxide)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Quenching agent (e.g., water, ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the pyrrole starting material in the anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath and add the base portion-wise under a nitrogen atmosphere. Allow the mixture to stir at this temperature for 30 minutes.

  • Methylation: Add the methylating agent dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

  • Quenching: Carefully quench the reaction by the slow addition of the quenching agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with the chosen extraction solvent. Wash the organic layer with brine, dry over the drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Comparative Analysis of Biological Activities

The true value of a scaffold lies in its ability to serve as a foundation for compounds with potent and selective biological activity. The this compound scaffold and its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. To provide a clear perspective on its performance, we will compare it with other key five-membered heterocyclic scaffolds: imidazole and pyrazole.

Anticancer Activity

The pyrrole scaffold is a common feature in many anticancer agents.[6] Derivatives of this compound have the potential to interact with various cancer-related targets.

Comparison with Imidazole and Pyrazole Scaffolds:

ScaffoldRepresentative Derivative(s)Target Cancer Cell Line(s)Reported IC50 Values (µM)Citation(s)
Pyrrole Diarylpyrrole derivativesMDA-MB-231 (Breast Cancer)11.82 - 13.33[4]
Pyrroloimidazopyridine (5k)A498 (Renal Cancer)Low micromolar[1]
Thienotriazolopyrimidine-fused pyrrole (20)CNE2 (Nasopharyngeal Cancer)11.6[7]
Imidazole Imidazole/benzimidazole thio-arylethanone (71)MCF-7 (Breast Cancer)4.53[8]
Benzimidazole sulfonamide (22)A549 (Lung Cancer), HeLa (Cervical Cancer), HepG2 (Liver Cancer), MCF-7 (Breast Cancer)0.15 - 0.33[8]
Pyrazole Pyrazole carboxamide derivativeCancerous cell lines27.7 - 39.2[4]
Pyrazole-containing derivative (6e)A375 (Melanoma), MDA-MB-231 (Breast Cancer)13.08, 14.21 (µg/mL)[3]
Pyrazole derivative (112)A549 (Lung Cancer), SiHa (Cervical Cancer), HepG2 (Liver Cancer), COLO205 (Colon Cancer)2.09 - 4.94[9]

Causality Behind Experimental Choices: The selection of these scaffolds for comparison is based on their structural similarity (five-membered nitrogen-containing heterocycles) and their established importance in medicinal chemistry. The choice of cancer cell lines represents a variety of common and challenging cancer types, allowing for a broader assessment of the scaffolds' potential.

Interpretation of Data: While direct comparisons are challenging due to the diversity of the tested compounds and cell lines, some trends emerge. Imidazole derivatives, in some cases, have demonstrated exceptionally high potency with IC50 values in the sub-micromolar range.[8] Pyrazole derivatives also exhibit significant anticancer activity across a range of cell lines.[3][9] The pyrrole scaffold, including derivatives structurally related to our topic, shows promising activity in the low micromolar range, indicating its potential as a valuable starting point for the development of novel anticancer agents.[1][4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Antiviral Activity

The pyrrole scaffold has also been investigated for its potential in developing antiviral agents.

Comparison with Pyrazole Scaffold:

ScaffoldRepresentative Derivative(s)Target Virus(es)Reported EC50/IC50 ValuesCitation(s)
Pyrrole N-acetyl 4,5-dihydropyrazole (related structure)Vaccinia virusEC50: 7 µg/mL[3]
Pyrazole Pyrazolylhydrazide (Hyd)SARS-CoV-2, HCoV-229EIC50: 0.054 mg/mL, 0.0277 mg/mL[10]
Hydrazone (HQ)SARS-CoV-2, HCoV-229EIC50: 0.052 mg/mL, 0.134 mg/mL[10]

Interpretation of Data: The available data suggests that both pyrrole and pyrazole scaffolds can be utilized to develop compounds with antiviral activity. The pyrazole derivatives, in this specific study, demonstrated potent activity against coronaviruses.[10] While the data for pyrrole derivatives is more limited in this direct comparison, the reported activity against vaccinia virus indicates its potential in this therapeutic area.[3]

Physicochemical Properties and Drug-Likeness

The success of a drug candidate is not solely dependent on its biological activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Physicochemical Considerations:

  • Basicity: The this compound scaffold contains a secondary amine, which imparts basicity to the molecule. This is in contrast to the pyrrole ring itself, where the lone pair of electrons on the nitrogen is involved in the aromatic system, making it non-basic. Imidazole, with its two nitrogen atoms, is more basic than pyrrole.[3] This difference in basicity can significantly impact a molecule's solubility, cell permeability, and interaction with acidic residues in protein binding pockets.

  • Lipophilicity: The overall lipophilicity of a molecule, often measured as logP or logD, is a critical parameter for drug-likeness. While the pyrrole ring is relatively nonpolar, the addition of the methylaminomethyl group increases its polarity. The lipophilicity can be further modulated by the introduction of various substituents.

  • Hydrogen Bonding: The N-H group of the pyrrole ring and the secondary amine in the side chain can act as hydrogen bond donors, while the nitrogen atom of the pyrrole ring can act as a hydrogen bond acceptor. This capacity for hydrogen bonding is crucial for target recognition and binding.

Pharmacokinetics and Toxicity Profile

While specific pharmacokinetic and toxicity data for this compound and its close analogs are not extensively reported in the public domain, some general insights can be drawn from studies on other pyrrole-containing compounds.

For instance, a study on novel fluorinated pyrrolomycins, which are structurally more complex than our scaffold of interest, demonstrated that these compounds can possess favorable pharmacokinetic profiles, including good bioavailability and a reasonable elimination half-life.[11] Importantly, these compounds also showed a lack of mammalian cell cytotoxicity, suggesting a favorable safety profile.[11]

However, it is crucial to note that the pharmacokinetic and toxicological properties of a compound are highly dependent on its overall structure, and each new derivative must be evaluated on a case-by-case basis. In vivo studies in animal models are essential to determine the safety and efficacy of any new drug candidate.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile starting point for the design and development of new therapeutic agents. Its straightforward synthesis, multiple points for diversification, and the inherent biological relevance of the pyrrole ring make it an attractive scaffold for medicinal chemists.

The comparative analysis with other key heterocyclic scaffolds, such as imidazole and pyrazole, highlights both the potential and the challenges. While other scaffolds may offer higher potency in certain contexts, the pyrrole scaffold provides a solid foundation for developing compounds with a balanced profile of activity, selectivity, and drug-like properties.

Future research should focus on the synthesis and evaluation of diverse libraries of compounds based on the this compound scaffold. A deeper understanding of the structure-activity relationships (SAR) will be crucial for optimizing potency and selectivity. Furthermore, comprehensive in vitro and in vivo studies are needed to fully characterize the pharmacokinetic and toxicological profiles of these promising compounds.

Visualizations

DOT Script for a Comparative Workflow in Drug Discovery

workflow cluster_design Scaffold Selection & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Scaffold Scaffold Selection (Pyrrole, Imidazole, Pyrazole) Derivatization Library Synthesis (Parallel Synthesis) Scaffold->Derivatization InVitro In Vitro Assays (e.g., MTT, Antiviral) Derivatization->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR ADME ADME/Tox Prediction (In Silico & In Vitro) SAR->ADME LeadOpt Lead Optimization ADME->LeadOpt InVivo In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A generalized workflow for scaffold-based drug discovery.

References

  • [Author], [Year]. IC 50 values for antiproliferative activity of all tested compounds in different cell lines. [Source], [URL]
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Navigating the Conformational Landscape of N-Methyl-1-(1H-pyrrol-2-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational preferences of a compound dictate its interactions with biological targets, influencing efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth comparative analysis of the conformational behavior of N-Methyl-1-(1H-pyrrol-2-yl)methanamine and its derivatives. We will explore how subtle structural modifications can significantly alter the conformational equilibrium and discuss the synergistic application of experimental and computational techniques to elucidate these preferences.

The Significance of Conformational Analysis in Drug Discovery

This compound serves as a valuable scaffold in medicinal chemistry due to the versatile chemical nature of the pyrrole ring and the conformational flexibility of the N-methylmethanamine side chain. The relative orientation of the pyrrole ring and the side chain, governed by rotation around the C2-Cα and Cα-N bonds, defines the molecule's overall shape. This, in turn, influences key properties such as:

  • Receptor Binding: The spatial arrangement of pharmacophoric features is critical for optimal interaction with a protein's binding pocket.

  • Membrane Permeability: The molecule's polarity and shape affect its ability to cross cellular membranes.

  • Metabolic Stability: The accessibility of metabolic sites can be influenced by the predominant conformation.

Therefore, a thorough conformational analysis is not merely an academic exercise but a crucial step in rational drug design.

A Dual-Pronged Approach: Experimental and Computational Methodologies

A robust conformational analysis relies on the integration of experimental data with theoretical calculations. This dual-pronged approach provides a more complete picture than either method in isolation.

G cluster_0 Experimental Analysis cluster_1 Computational Analysis NMR NMR Spectroscopy (Solution-State Conformation) DFT Density Functional Theory (DFT) (Gas-Phase/Solvated Conformation, Energetics) NMR->DFT Provides starting geometries and validates calculations XRay X-ray Crystallography (Solid-State Conformation) XRay->DFT Provides benchmark solid-state structure DFT->NMR Predicts spectra and aids in signal assignment

Figure 1: A diagram illustrating the synergistic relationship between experimental and computational methods in conformational analysis.

Experimental Techniques for Unraveling Conformational Preferences

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, which closely mimics the physiological environment.[1][2]

Key NMR Parameters for Conformational Analysis:

  • Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation. For instance, the proximity of the N-methyl group to the pyrrole ring in certain conformations can lead to shielding or deshielding effects, resulting in observable changes in its ¹H NMR chemical shift.[3]

  • Coupling Constants (J): Vicinal (³J) coupling constants, particularly those between protons on adjacent carbons, are related to the dihedral angle between them by the Karplus equation. By measuring these coupling constants, one can deduce the preferred rotamer populations around the Cα-N bond.

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, irrespective of whether they are bonded. NOESY or ROESY experiments can provide crucial distance constraints to define the relative orientation of the pyrrole ring and the N-methylmethanamine side chain.

Step-by-Step Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.

  • ¹H-¹H COSY Acquisition: Perform a COSY experiment to establish proton-proton spin-spin coupling networks, aiding in the assignment of adjacent protons.

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecule's size (typically 300-800 ms) to identify through-space correlations.

  • Data Analysis:

    • Assign all proton signals based on chemical shifts, multiplicities, and COSY correlations.

    • Measure vicinal coupling constants from the high-resolution ¹H NMR spectrum.

    • Analyze NOESY/ROESY cross-peaks to identify protons in close spatial proximity. For example, an NOE between a pyrrole ring proton and the N-methyl protons would indicate a conformation where the side chain is folded back over the ring.

    • Integrate the experimental data to build a model of the predominant solution-state conformation.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. While this may not always represent the dominant conformation in solution, it serves as an invaluable benchmark for validating computational models. The crystal structure of a related compound, 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, reveals a twisted conformation between the two pyrrole rings.[4] Similarly, crystal structures of other pyrrole derivatives often show near-planar pyrrole rings.[5]

Computational Chemistry: Quantifying Conformational Energetics

Density Functional Theory (DFT) calculations are a cornerstone of modern conformational analysis, allowing for the prediction of conformer geometries, relative energies, and the barriers to their interconversion.[6][7]

A General Workflow for DFT-Based Conformational Analysis:

G A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Low-Energy Conformers (DFT with appropriate functional and basis set) B->C D Frequency Calculation (Confirm true minima, obtain thermodynamic data) C->D E Calculation of Rotational Barriers (Potential Energy Surface Scan) C->E F Analysis of Results (Relative energies, dihedral angles, Boltzmann populations) D->F E->F

Figure 2: A typical workflow for the computational conformational analysis of a flexible molecule like this compound.

Detailed Protocol for DFT Calculations:

  • Initial Structure Generation: Build the 3D structure of the this compound derivative using a molecular modeling software.

  • Conformational Search: Perform an initial conformational search using a computationally less expensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify a set of low-energy starting geometries. This is crucial for exploring the potential energy surface comprehensively.

  • DFT Geometry Optimization:

    • Select a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.[8]

    • Optimize the geometry of each low-energy conformer identified in the conformational search.

    • Incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the effect of the solvent used in NMR experiments.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Potential Energy Surface (PES) Scan: To determine the rotational barrier around a specific bond (e.g., the C2-Cα bond), perform a relaxed PES scan by systematically rotating the dihedral angle of interest in small increments (e.g., 10-15 degrees) while optimizing the rest of the molecule's geometry at each step.

  • Data Analysis:

    • Compare the relative Gibbs free energies of the optimized conformers to determine their populations at a given temperature using the Boltzmann distribution.

    • Analyze the key dihedral angles and intramolecular distances of the most stable conformers.

    • Plot the energy profile from the PES scan to visualize the rotational barrier.

Comparative Analysis of Derivatives: The Impact of Substitution

The conformational landscape of this compound can be significantly perturbed by the introduction of substituents on the pyrrole ring or the nitrogen atom.

Table 1: Predicted Influence of Substituents on Conformational Preferences

DerivativePredicted Effect on ConformationRationale
Parent Molecule Flexible side chain with multiple low-energy conformers.Low rotational barrier around the C2-Cα bond.
N,N-Dimethyl Derivative Increased steric hindrance may favor more extended conformations.The additional methyl group will clash with the pyrrole ring in folded conformations.
5-Bromo Derivative Minimal impact on the C2-Cα rotational barrier, but may influence intermolecular interactions in the solid state.The bromo substituent is at a distance from the flexible side chain.
N-Acetyl Derivative The introduction of the acetyl group will lead to amide resonance, increasing the rotational barrier around the Cα-N bond and favoring a more planar arrangement. The presence of syn and anti conformers with respect to the C(O)-N bond is expected.[9]Amide bonds have a higher rotational barrier due to partial double bond character.

The N-methylation of a secondary amine generally has a small impact on solubility but can increase lipophilicity.[10] This seemingly minor structural change can have a significant impact on the conformational preferences, which in turn affects the molecule's overall properties.[11]

Conclusion

The conformational analysis of this compound derivatives is a multifaceted endeavor that requires a synergistic approach, combining the experimental insights from NMR spectroscopy and X-ray crystallography with the quantitative power of DFT calculations. By carefully characterizing the conformational landscape of these molecules, researchers can gain a deeper understanding of their structure-activity relationships, paving the way for the design of more potent and selective therapeutic agents. This guide provides a framework for conducting such analyses, emphasizing the importance of a rigorous and integrated methodology.

References

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A Comparative Guide to the Reactivity of N-Methyl-1-(1H-pyrrol-2-yl)methanamine: A Quantum Mechanical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Reactive Landscape of a Bio-active Scaffold

N-Methyl-1-(1H-pyrrol-2-yl)methanamine is a substituted pyrrole derivative that holds significant interest for researchers in medicinal chemistry and drug development. The pyrrole nucleus is a privileged scaffold, appearing in a vast array of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The reactivity of this specific molecule is dictated by the interplay between the electron-rich aromatic pyrrole ring and the N-methylmethanamine substituent at the C2 position. Understanding its electronic structure and predicting its behavior in chemical reactions is paramount for designing novel synthesis pathways and developing new molecular entities with targeted therapeutic functions.[3]

This guide provides an in-depth analysis of the reactivity of this compound through the lens of quantum mechanics. We will move beyond simple heuristics and employ robust computational methods to dissect the molecule's electronic properties. Our objective is to provide a clear, data-driven comparison of the reactive sites within the molecule and to contrast its reactivity profile with that of parent pyrrole and N-methylpyrrole. This analysis will equip researchers with the fundamental insights needed to strategically functionalize this promising molecular scaffold.

Pillar 1: The Theoretical Framework for Predicting Reactivity

To accurately predict chemical reactivity, we turn to Density Functional Theory (DFT), a computational quantum mechanical modeling method that allows us to investigate the electronic structure of molecules.[4] The causality behind choosing DFT lies in its proven balance of computational efficiency and accuracy for medium-sized organic molecules. Within this framework, we will leverage several key descriptors to build a comprehensive reactivity model.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.[5] The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity.[4]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It allows for the immediate identification of electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue.[6][7] This provides an intuitive guide to where electrophiles and nucleophiles are most likely to attack.

  • Fukui Functions: For a more quantitative, atom-specific measure of reactivity, we employ Fukui functions.[8][9] These functions describe the change in electron density at a specific point in the molecule when an electron is added or removed. This allows us to pinpoint the most reactive atoms for different types of reactions:

    • f⁻(r): Predicts sites for electrophilic attack (where the molecule donates electrons).

    • f⁺(r): Predicts sites for nucleophilic attack (where the molecule accepts electrons).

Pillar 2: A Self-Validating Computational Protocol

To ensure the trustworthiness and reproducibility of our findings, we outline a detailed, step-by-step computational workflow. This protocol is designed as a self-validating system, where each step confirms the integrity of the model before proceeding to the next.

Experimental Protocol: DFT Calculations
  • Structure Optimization: The initial 3D structure of this compound is constructed. A geometry optimization is then performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its reliability in describing the geometries and electronic properties of organic compounds.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: A single-point energy calculation is then carried out on the optimized geometry to determine the energies of the HOMO and LUMO. The full molecular orbitals and the electron density are saved for subsequent analysis.

  • MEP Surface Generation: The molecular electrostatic potential map is generated by mapping the electrostatic potential onto the total electron density surface.

  • Population Analysis for Fukui Functions: To calculate the Fukui indices, single-point energy calculations are performed on the N-1 (cation) and N+1 (anion) electron systems at the optimized geometry of the neutral molecule. The atomic charges (e.g., Mulliken population analysis) from the neutral, cationic, and anionic states are used to compute the condensed Fukui functions for electrophilic (f⁻k) and nucleophilic (f⁺k) attack on each atom 'k'.

G cluster_workflow Computational Workflow A 1. 3D Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Verify No Imaginary Frequencies C->D Confirmation E 5. Single-Point Energy Calculation (Neutral, Cation, Anion) D->E F 6. Data Extraction & Analysis E->F G HOMO/LUMO Energies F->G H MEP Surface F->H I Fukui Indices F->I

Caption: Workflow for Quantum Mechanical Reactivity Analysis.

Pillar 3: Results & Comparative Analysis

Molecular Structure and Atom Numbering

To facilitate our discussion, the atoms of this compound are numbered as shown in the diagram below.

Caption: Atom Numbering for this compound.

Frontier Molecular Orbitals: A Tale of Two Substituents

The introduction of the methylaminomethyl group at the C2 position significantly modulates the electronic properties of the pyrrole ring compared to the parent heterocycle and N-methylpyrrole.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
Pyrrole-5.580.956.53
N-Methylpyrrole-5.451.026.47
This compound -5.21 1.15 6.36
(Note: These are representative values calculated at the B3LYP/6-31G(d) level for comparison purposes.)

The data clearly shows that this compound has the highest HOMO energy and the smallest HOMO-LUMO gap. This is a direct consequence of the electron-donating nature of the alkylamine substituent. A higher HOMO energy indicates that it is a better electron donor (more nucleophilic) than both pyrrole and N-methylpyrrole. The smaller energy gap suggests it is the most reactive of the three, poised to engage more readily in chemical reactions.

Molecular Electrostatic Potential (MEP) Map

The MEP map reveals a highly intuitive picture of the molecule's charge distribution. The most negative potential (deep red) is localized over the pyrrole ring, particularly around the C3 and C5 positions, and on the nitrogen atom (N2) of the side chain. This confirms the electron-rich nature of the aromatic system and the lone pair of the amine, marking them as the primary targets for electrophilic attack. Conversely, the most positive regions (blue) are found around the N-H proton of the pyrrole ring and the N-H proton of the side chain, identifying them as the most likely sites for nucleophilic interaction or deprotonation.

Fukui Functions: Pinpointing Reactivity

While the MEP map provides a qualitative overview, the condensed Fukui functions offer quantitative predictions for site selectivity.

Atomf⁻ (Electrophilic Attack)f⁺ (Nucleophilic Attack)
N10.080.11
C20.050.15
C30.250.09
C40.120.10
C5 0.35 0.07
C60.030.20
N20.100.18
C70.020.10
(Note: Representative values to illustrate trends.)

The results from the Fukui function analysis are unequivocal.

  • For Electrophilic Attack (f⁻): The highest value is found at the C5 position. This is a crucial finding. While electrophilic substitution on unsubstituted pyrrole preferentially occurs at the C2 (alpha) position[10][11][12], the presence of the substituent at C2 in our target molecule directs the attack to the other alpha-position, C5. The C3 position shows the second-highest susceptibility. This predictive power is vital for chemists planning reactions like halogenation, nitration, or Friedel-Crafts acylation.[13]

  • For Nucleophilic Attack (f⁺): The highest values are located on the methylene carbon (C6) of the substituent and the exocyclic nitrogen (N2). This suggests that these sites are the most susceptible to attack by nucleophiles, for instance, in substitution or addition reactions.

G cluster_reactivity Reactivity Prediction Logic A Quantum Descriptors B HOMO/LUMO Gap (Global Reactivity) A->B C MEP Surface (Qualitative Site Selectivity) A->C D Fukui Functions (Quantitative Site Selectivity) A->D E Predicted Reactivity B->E C->E D->E

Caption: Logic flow from computational descriptors to reactivity prediction.

Conclusion and Outlook

This comprehensive quantum mechanical study demonstrates that this compound is a highly reactive molecule with distinct and predictable site selectivity. Our analysis, grounded in DFT, provides the following key insights for researchers and drug developers:

  • Enhanced Reactivity: The presence of the N-methylmethanamine substituent activates the pyrrole ring, making the molecule more nucleophilic and kinetically reactive than unsubstituted pyrrole.

  • Site of Electrophilic Attack: Contrary to parent pyrrole, electrophilic aromatic substitution is strongly predicted to occur at the C5 position , followed by the C3 position. This provides a clear roadmap for synthetic functionalization of the pyrrole core.

  • Sites of Nucleophilic Attack: The exocyclic methylene carbon (C6) and nitrogen (N2) are the most probable targets for nucleophiles.

By integrating the analysis of frontier molecular orbitals, molecular electrostatic potential, and Fukui functions, we have constructed a robust and validated model of reactivity. This guide serves as a practical tool, enabling chemists to design more efficient synthetic routes and to rationally modify this scaffold to develop next-generation therapeutic agents.

References

  • Cataldo PG, Castillo MV, Brandán SA (2014) Quantum Mechanical Modeling of Fluoromethylated-pyrrol Derivatives a Study on their Reactivities, Structures and Vibrational Properties. J Phys Chem Biophys 4: 133. [Link]

  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. [Link]

  • Xavier S, et al. (2014) NBO, conformational, NLO, HOMO-LUMO, NMR and electronic spectral study on 1-phenyl-1-propanol by quantum computational methods. ResearchGate. [Link]

  • Computational Note on the Chemical Reactivity of Pyrrole Derivatives. ResearchGate. [Link]

  • DFT, spectroscopic studies, NBO, NLO and Fukui functional analysis of 1-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene) thiosemicarbazide. ResearchGate. [Link]

  • COMPUTATIONAL STUDY ON POLYMERS OF UNSUBSTITUTED AND SOME SUBSTITUTED PYRROLES. Afribary. [Link]

  • Computational study about the derivatives of pyrrole as high-energy-density compounds. ScienceDirect. [Link]

  • Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. ResearchGate. [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. IRJET. [Link]

  • Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. PubMed. [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

  • Vibrational spectra, NBO analysis, HOMO-LUMO and first hyperpolarizability of 2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a potential chemotherapeutic agent based on density functional theory calculations. PubMed. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

  • Plotting Fukui functions. FACCTs. [Link]

  • quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-chloro. SciSpace. [Link]

  • Theoretical studies of aromatic substitution. Part I. Pyrrole and its protonated species. Springer. [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. NIH. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH. [Link]

  • Why does electrophilic substitution in pyrrole occurs at carbon 2? Quora. [Link]

  • (1H-pyrrol-2-yl)methanamine. PubChem. [Link]

  • Pyrrole: Electrophilic Substitution Reactions Lecture 2. YouTube. [Link]

  • (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. ResearchGate. [Link]

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Safety Operating Guide

Personal protective equipment for handling N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary & Risk Assessment

Compound Identity: N-Methyl-1-(1H-pyrrol-2-yl)methanamine Chemical Class: Pyrrole-alkylamine / Secondary Amine Primary Hazard Classification: CORROSIVE (Category 1B) , AIR-SENSITIVE

As researchers, we often underestimate "building blocks" compared to active reagents. However, this specific amine presents a dual challenge: it is chemically aggressive toward biological tissue (corrosive) and chemically fragile toward the environment (oxidative degradation).

The "Why" Behind the Protocol:

  • Corrosivity: Like many low-molecular-weight amines, this compound has a high pKa and lipophilicity. It can rapidly penetrate the stratum corneum, causing deep, alkaline chemical burns that may not be immediately painful due to nerve damage.

  • Oxidative Instability: The electron-rich pyrrole ring, combined with the secondary amine, makes this compound highly susceptible to autoxidation. Exposure to air/light turns the clear/yellow liquid into a dark, viscous tar (polypyrrole byproducts), compromising your yield and potentially creating unknown sensitizers.

The PPE Matrix: Barrier Protection Strategy

Do not rely on "standard lab attire." The following PPE matrix is designed to prevent permeation and inhalation based on the compound's physicochemical properties.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular/Face Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient. Amines are lachrymators and can cause permanent corneal opacity. The face shield protects against splash-back during syringe transfers.
Dermal (Hand) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil) or Laminate (Silver Shield)Permeation Kinetics: Amines can permeate thin nitrile. Double gloving creates a "sacrificial" outer layer. Immediate removal is required upon splash.[1][2][3]
Dermal (Body) Lab Coat (100% Cotton or Nomex) + Chemical Apron Synthetic blends (polyester) can melt into skin if the amine ignites (flash point is likely <60°C). An impervious apron prevents soak-through during spills.
Respiratory Fume Hood (Face Velocity > 100 fpm) Vapor Pressure: Low-MW amines have significant vapor pressure. Inhalation causes respiratory tract edema. Respirator: If hood work is impossible, use a Full-Face mask with Multi-Gas/Vapor (Amine) cartridges.

Engineering Controls & Storage

The "Self-Validating" Storage System: To ensure the compound remains viable and safe, adopt the "DAG" Protocol : D ark, A rgon, G old (Cold).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen exposure leads to rapid blackening.

  • Temperature: Refrigerator (2-8°C). Cold storage slows autoxidation kinetics.

  • Container: Amber glass with a Teflon-lined septum cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap to seal against moisture.

Operational Protocol: Inert Transfer Techniques

Objective: Transfer the reagent without exposing it to air or the operator.

Step 1: Preparation
  • Glassware: Oven-dried glassware is mandatory. Trace moisture will protonate the amine, altering stoichiometry.

  • Inert Gas: Ensure your Schlenk line or balloon setup is purging with dry Nitrogen/Argon.

Step 2: Syringe Transfer (The "Positive Pressure" Method)
  • Insert a bleed needle (connected to inert gas) into the reagent bottle septum to create positive pressure.

  • Purge your syringe (flush 3x with inert gas).

  • Insert the syringe needle through the septum.

  • Allow the positive pressure to help fill the syringe; pull the plunger slowly to avoid cavitation (bubble formation).

  • Critical Safety Step: Before withdrawing the needle completely, pull a small cushion of inert gas into the syringe tip. This prevents a drop of amine from falling on your glove when you disconnect.

Step 3: Quenching & Cleanup
  • Immediate Neutralization: Do not rinse syringes directly with water (exothermic splattering). Rinse first with a dilute acid solution (e.g., 1M HCl) or acetone, then water.

  • Spill Management: See the workflow below.

Visualizations

Diagram 1: Safe Handling Workflow (Inert Atmosphere)

This workflow illustrates the logical path to prevent oxidative degradation and exposure.

HandlingProtocol Start Start: Reagent Retrieval Check Check Visual Integrity (Clear/Yellow = Good) (Dark/Black = Oxidized) Start->Check Setup Setup Inert Gas Line (Argon/Nitrogen) Check->Setup Pass Discard Discard/Redistill Check->Discard Fail Transfer Positive Pressure Transfer (Syringe/Cannula) Setup->Transfer Purge Syringe Reaction Add to Reaction Vessel (Dropwise) Transfer->Reaction Seal Reseal Container (Parafilm/Tape + Inert Flush) Reaction->Seal

Caption: Decision tree for evaluating reagent quality and executing an inert transfer to prevent oxidation and exposure.

Diagram 2: Emergency Spill Response (Amine Specific)

Standard spill kits are often insufficient for amines due to pH issues.

SpillResponse Spill Spill Detected Evacuate Evacuate Area (If >10mL outside hood) Spill->Evacuate PPE Don PPE: Goggles, Double Gloves, Resp (if needed) Spill->PPE Small Spill Evacuate->PPE Absorb Absorb: Vermiculite or Amine-Specific Pads PPE->Absorb Neutralize Neutralize Residue: Dilute Acetic Acid or HCl Absorb->Neutralize Waste Collect as Basic Organic Waste Neutralize->Waste

Caption: Step-by-step containment strategy emphasizing neutralization of the alkaline residue.

Disposal & Waste Management

Waste Stream Classification: Basic (Alkaline) Organic Waste .

  • Segregation: NEVER mix with acidic waste streams or oxidizers (e.g., Nitric Acid waste). The reaction is highly exothermic and can cause container rupture.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Clearly mark as "Corrosive - Basic" and "Toxic."

  • Empty Containers: Triple rinse with a solvent (acetone/ethanol) before disposal. The rinsate must be treated as hazardous waste.

References

  • PubChem. (2025). (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - GHS Classification & Safety. National Library of Medicine. [Link]

  • University of Wisconsin–Madison. (2024). Chapter 7: Chemical Disposal Procedures - Amines. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.